AMPK activator 7
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H22F3N3O5 |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
(3R,3aR,6R,6aR)-6-[[5-(2,6-difluoro-4-morpholin-4-ylphenyl)-6-fluoro-1H-pyrrolo[3,2-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol |
InChI |
InChI=1S/C23H22F3N3O5/c24-12-5-11(29-1-3-31-4-2-29)6-13(25)20(12)21-14(26)7-15-16(28-21)8-19(27-15)34-18-10-33-22-17(30)9-32-23(18)22/h5-8,17-18,22-23,27,30H,1-4,9-10H2/t17-,18-,22-,23-/m1/s1 |
InChI Key |
XWTFTAXDAGERCQ-DPZOUVDISA-N |
Isomeric SMILES |
C1COCCN1C2=CC(=C(C(=C2)F)C3=C(C=C4C(=N3)C=C(N4)O[C@@H]5CO[C@H]6[C@@H]5OC[C@H]6O)F)F |
Canonical SMILES |
C1COCCN1C2=CC(=C(C(=C2)F)C3=C(C=C4C(=N3)C=C(N4)OC5COC6C5OCC6O)F)F |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of AMPK Activator 7
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of AMPK Activation and the Emergence of Activator 7
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2] As a heterotrimeric complex comprising a catalytic α subunit and regulatory β and γ subunits, AMPK is activated under conditions of low cellular energy, signified by an increased AMP:ATP ratio. This activation triggers a cascade of events aimed at restoring energy homeostasis, primarily by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.
The therapeutic potential of targeting AMPK for metabolic diseases such as type 2 diabetes, metabolic syndrome, and obesity has driven the search for potent and specific small-molecule activators. Among these, AMPK activator 7 , also identified as compound I-3-24 , has emerged as a potent activator with a reported EC50 of 8.8 nM . This technical guide provides a comprehensive overview of the mechanism of action of this compound, drawing from available data and analogous well-characterized activators.
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Compound ID | Source |
| EC50 | 8.8 nM | I-3-24 | Patent: WO2014133008A1 |
Mechanism of Action: A Direct Allosteric Modulator
Based on the analysis of structurally related compounds and the data presented in associated patents, this compound is proposed to function as a direct, allosteric activator of the AMPK complex. This mechanism is distinct from indirect activators, such as metformin, which modulate upstream pathways leading to an increase in the cellular AMP/ATP ratio.
The primary mechanism of action involves binding to a specific allosteric site on the AMPK heterotrimer, leading to a conformational change that enhances its kinase activity. Evidence from similar indole-derivative AMPK activators suggests this binding site is located at the interface of the α-catalytic and β-regulatory subunits. This allosteric modulation is thought to confer activation through two primary effects:
-
Direct Allosteric Activation: The binding of the activator induces a conformational change in the kinase domain of the α-subunit, leading to a direct increase in its catalytic activity.
-
Protection from Dephosphorylation: The conformational change induced by the activator also protects the critical threonine residue (Thr172) in the activation loop of the α-subunit from being dephosphorylated by protein phosphatases. This prolongs the active state of the enzyme.
It is important to note that while this compound is a potent activator, its selectivity for the different AMPK isoforms (e.g., α1 vs. α2, β1 vs. β2) has not been publicly detailed. Further characterization is required to fully understand its isoform-specific effects.
Signaling Pathways and Downstream Effects
Activation of AMPK by Activator 7 is expected to initiate a cascade of downstream signaling events aimed at restoring cellular energy balance. A key and well-established downstream target of AMPK is Acetyl-CoA Carboxylase (ACC).
Caption: Signaling pathway of this compound.
Upon activation by Activator 7, AMPK phosphorylates and inactivates ACC. This leads to a decrease in the production of malonyl-CoA, a key substrate for fatty acid synthesis and an inhibitor of fatty acid oxidation. Consequently, the inhibition of ACC by activated AMPK results in a metabolic switch, decreasing fatty acid synthesis and promoting fatty acid oxidation to generate ATP.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize novel AMPK activators like Activator 7. These protocols are based on established methods for similar compounds.
In Vitro AMPK Kinase Activity Assay
Objective: To determine the direct effect of this compound on the kinase activity of purified AMPK enzyme.
Materials:
-
Purified recombinant human AMPK heterotrimer (e.g., α1β1γ1)
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.2 mM AMP)
-
This compound (dissolved in DMSO)
-
96-well filter plates (e.g., Millipore MAPH)
-
Phosphoric acid (1%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, SAMS peptide (200 µM), and [γ-³²P]ATP (200 µM, ~200 cpm/pmol).
-
Add purified AMPK enzyme to the reaction mixture to a final concentration of 1-5 nM.
-
Add varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) or DMSO as a vehicle control to the reaction mixture.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by adding 75 mM phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the SAMS peptide using a scintillation counter.
-
Calculate the fold activation relative to the DMSO control and determine the EC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro AMPK kinase assay.
Cell-Based ACC Phosphorylation Assay
Objective: To assess the ability of this compound to induce the phosphorylation of the downstream target ACC in a cellular context.
Materials:
-
Cell line (e.g., HepG2, C2C12 myotubes)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies: anti-phospho-ACC (Ser79), anti-total-ACC, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 2-4 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., from 1 nM to 1 µM) or DMSO for 30-60 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ACC, total ACC, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
Quantify the band intensities and normalize the phospho-ACC signal to total ACC and the loading control.
Caption: Workflow for the cell-based ACC phosphorylation assay.
Conclusion
This compound (compound I-3-24) is a potent, direct allosteric activator of AMPK. Its mechanism of action involves binding to the AMPK complex, leading to enhanced kinase activity and protection from dephosphorylation. This results in the phosphorylation of downstream targets such as ACC, ultimately leading to a metabolic shift towards energy production. The provided experimental protocols offer a framework for the further characterization of this and other novel AMPK activators, which hold significant promise for the development of new therapies for metabolic diseases. Further studies are warranted to fully elucidate its isoform selectivity and in vivo efficacy.
References
In-Depth Technical Guide: Biological Function of AMPK Activator 7 (PF-06409577)
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases. AMPK activator 7, also known as PF-06409577, is a potent, selective, and orally bioavailable small molecule that directly activates AMPK. This technical guide provides a comprehensive overview of the biological function of PF-06409577, detailing its mechanism of action, in vitro and in vivo pharmacological properties, and its potential therapeutic applications, particularly in diabetic nephropathy. This document summarizes key quantitative data, provides detailed experimental protocols for pivotal assays, and includes visualizations of the relevant signaling pathways and experimental workflows to support further research and development.
Introduction to AMPK and PF-06409577
AMP-activated protein kinase (AMPK) is a serine/threonine kinase that functions as a master sensor of cellular energy status. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. When the cellular AMP:ATP ratio rises, indicating energy stress, AMP binds to the γ subunit, leading to a conformational change that promotes the phosphorylation of threonine 172 on the α subunit by upstream kinases. This phosphorylation event is the primary mechanism of AMPK activation. Once activated, AMPK orchestrates a metabolic switch, inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis) and activating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glucose uptake).
PF-06409577 (6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid) is a direct activator of AMPK. Unlike indirect activators such as metformin, which modulate cellular energy levels, PF-06409577 binds directly to the AMPK complex to induce its activation. Its development has been primarily focused on the treatment of diabetic nephropathy, a serious complication of diabetes and a leading cause of end-stage renal disease.
Mechanism of Action
PF-06409577 is an allosteric activator of AMPK. It binds to a site on the AMPK complex distinct from the AMP binding site, inducing a conformational change that both directly activates the enzyme and protects the activating phosphorylation site (Thr172) on the α-subunit from dephosphorylation by protein phosphatases. This dual mechanism leads to a sustained activation of AMPK.
Signaling Pathway
The activation of AMPK by PF-06409577 initiates a cascade of downstream signaling events aimed at restoring cellular energy balance. Key downstream effects include the inhibition of the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and protein synthesis, and the modulation of lipid metabolism.
In Vitro Pharmacology
The in vitro activity of PF-06409577 has been characterized using various biochemical and cell-based assays.
Potency and Selectivity
PF-06409577 is a potent activator of AMPK, with selectivity for isoforms containing the β1 subunit.
| Assay Type | AMPK Isoform | EC50 (nM) | Reference |
| TR-FRET | α1β1γ1 | 8.8 | [1] |
| TR-FRET | α1β1γ1 | 7.0 | [2] |
| TR-FRET | α2β1γ1 | 6.8 | [2] |
| TR-FRET | α1β2γ1 | >4000 | [2] |
| TR-FRET | α2β2γ1 | >4000 | [2] |
| TR-FRET | α2β2γ3 | >4000 |
Experimental Workflow: In Vitro Screening
A general workflow for the in vitro screening of AMPK activators like PF-06409577 involves initial biochemical assays to determine direct enzyme activation, followed by cell-based assays to confirm target engagement in a cellular context.
References
The Discovery and Development of AMPK Activator 7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor and a master regulator of metabolism. Its activation can redress energy imbalances by stimulating catabolic pathways that generate ATP while simultaneously inhibiting anabolic, ATP-consuming processes. This central role in metabolic control has positioned AMPK as a promising therapeutic target for a range of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease.
This technical guide focuses on the discovery and development of a potent, direct AMPK activator, designated as AMPK activator 7 (also known as compound I-3-24). This compound belongs to a class of indole and azaindole derivatives that have been investigated for their therapeutic potential in metabolic disorders. While specific proprietary data for this compound remains within the confines of patent literature, this guide provides a comprehensive overview of the discovery process, synthetic strategies, and key experimental evaluations typical for this class of direct AMPK activators, based on publicly available information and related patent disclosures.
Core Compound Data: this compound
While extensive public data on this compound is limited, key information has been identified from patent literature and vendor specifications.
| Parameter | Value | Reference |
| Compound ID | This compound (I-3-24) | WO2014133008A1 |
| Chemical Class | Indole/Azaindole derivative | WO2014133008A1 |
| Mechanism of Action | Direct allosteric activator of AMPK | Inferred from class |
| EC50 | 8.8 nM | MedchemExpress |
Discovery and Optimization Workflow
The discovery of potent and selective small molecule AMPK activators like compound 7 typically follows a structured drug discovery and development workflow.
Synthetic Chemistry
The synthesis of indole and azaindole-based AMPK activators often involves multi-step sequences that allow for the systematic exploration of structure-activity relationships (SAR). While the exact synthesis for this compound is proprietary, a representative synthetic route for a related indole derivative is outlined below, based on similar compounds disclosed in patent literature.
A common strategy involves the construction of the core indole scaffold followed by the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
Representative Synthesis of an Indole-based AMPK Activator:
Biological Evaluation: Experimental Protocols
A comprehensive suite of in vitro and in vivo assays is required to characterize the biological activity of novel AMPK activators.
In Vitro Assays
1. AMPK Activation Assay (Biochemical)
-
Objective: To determine the direct effect of the compound on the activity of purified AMPK enzyme.
-
Methodology:
-
Recombinant human AMPK heterotrimers (e.g., α1β1γ1, α2β1γ1) are used.
-
The assay is typically performed in a 384-well plate format.
-
The compound of interest is incubated with the AMPK enzyme in the presence of ATP and a synthetic peptide substrate (e.g., SAMS peptide).
-
The kinase reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The amount of ADP produced, which is directly proportional to enzyme activity, is quantified using a commercially available detection system (e.g., ADP-Glo™ Kinase Assay).
-
Data is plotted as the percentage of maximal activation versus compound concentration to determine the EC50 value.
-
2. Cellular Target Engagement Assay
-
Objective: To confirm that the compound activates AMPK within a cellular context.
-
Methodology:
-
A relevant cell line (e.g., L6 myotubes, HepG2 hepatocytes) is treated with varying concentrations of the compound.
-
Cells are lysed, and protein concentrations are determined.
-
Western blotting is performed to detect the phosphorylation of AMPK at Threonine 172 (p-AMPKα Thr172) and the phosphorylation of its downstream substrate, Acetyl-CoA Carboxylase (p-ACC).
-
Total AMPK and ACC levels are also measured to normalize the phosphorylation signal.
-
An increase in the p-AMPK/total AMPK and p-ACC/total ACC ratios indicates target engagement.
-
In Vivo Efficacy Models
1. Acute Efficacy in a Rodent Model of Type 2 Diabetes (e.g., db/db mice)
-
Objective: To assess the glucose-lowering effects of the compound after a single administration.
-
Methodology:
-
Diabetic db/db mice are fasted overnight.
-
A baseline blood glucose measurement is taken.
-
The compound is administered orally (p.o.) or intraperitoneally (i.p.).
-
Blood glucose levels are monitored at various time points post-dose (e.g., 1, 2, 4, 6, and 24 hours).
-
A significant reduction in blood glucose compared to the vehicle-treated group indicates acute efficacy.
-
2. Chronic Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
-
Objective: To evaluate the long-term metabolic benefits of the compound.
-
Methodology:
-
C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity and insulin resistance.
-
Mice are then treated daily with the compound or vehicle for a specified period (e.g., 4-8 weeks).
-
Body weight, food intake, and fasting blood glucose are monitored regularly.
-
At the end of the study, an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) are performed to assess glucose homeostasis and insulin sensitivity.
-
Tissues such as liver, skeletal muscle, and adipose tissue are collected for analysis of gene expression and lipid content.
-
AMPK Signaling Pathway
The activation of AMPK by a direct activator like compound 7 initiates a signaling cascade that leads to widespread metabolic reprogramming.
Conclusion
This compound represents a potent, direct activator of AMPK from the indole/azaindole chemical class. While specific details of its development are not fully in the public domain, the established methodologies for the discovery, synthesis, and evaluation of similar direct AMPK activators provide a clear framework for understanding its potential as a therapeutic agent. The continued exploration of direct AMPK activators holds significant promise for the development of novel treatments for metabolic diseases. Further disclosure of preclinical and clinical data will be crucial in fully elucidating the therapeutic profile of this and related compounds.
The Role of Direct AMPK Activators in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular and whole-body energy homeostasis.[1] It acts as a metabolic master switch, activated in response to an increase in the cellular AMP:ATP ratio, a hallmark of energy stress. Once activated, AMPK orchestrates a metabolic shift to conserve energy by inhibiting anabolic pathways that consume ATP, such as fatty acid, cholesterol, and protein synthesis, while stimulating catabolic pathways that generate ATP, including fatty acid oxidation and glucose uptake.[1] This central role in metabolic regulation has positioned AMPK as a promising therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease.
Direct activators of AMPK are small molecules that bind to the AMPK complex, inducing a conformational change that enhances its kinase activity. This guide provides an in-depth technical overview of the role of a well-characterized direct AMPK activator, A-769662, in metabolic pathways. A-769662 is a potent, reversible, and allosteric activator of AMPK that exhibits selectivity for β1 subunit-containing heterotrimers. It mimics the effects of AMP by both allosterically activating the kinase and inhibiting its dephosphorylation at Threonine-172 of the α-subunit.
Quantitative Data for A-769662
The following tables summarize the key quantitative data for the AMPK activator A-769662 from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of A-769662
| Parameter | Species/Cell Type | Value | Reference(s) |
| EC50 for AMPK Activation | Rat Liver (partially purified) | 0.8 µM | |
| Rat Heart (partially purified) | 2.2 µM | ||
| Rat Muscle (partially purified) | 1.9 µM | ||
| Human Embryonic Kidney (HEK) Cells | 1.1 µM | ||
| IC50 for Fatty Acid Synthesis | Primary Rat Hepatocytes | 3.2 µM | |
| Primary Mouse Hepatocytes | 3.6 µM | ||
| IC50 for Proteasomal Function | Mouse Embryonic Fibroblasts (MEFs) | 62 µM |
Table 2: In Vivo Effects of A-769662 in ob/ob Mice
| Parameter | Dosage | Effect | Reference(s) |
| Plasma Glucose | 30 mg/kg, b.i.d. | ~40% reduction | |
| Plasma Triglycerides | 30 mg/kg, b.i.d. | Significant decrease | |
| Liver Triglycerides | 30 mg/kg, b.i.d. | Significant decrease | |
| Body Weight Gain | 30 mg/kg, b.i.d. | Reduced |
Signaling Pathways Modulated by A-769662
A-769662 directly binds to the AMPK heterotrimeric complex, leading to a cascade of downstream signaling events that regulate metabolic pathways. The following diagram illustrates the core AMPK signaling pathway and the intervention by A-769662.
Caption: AMPK signaling pathway activated by A-769662.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of AMPK activators. The following are representative protocols for key experiments.
In Vitro AMPK Activity Assay (SAMS Peptide Assay)
This assay measures the kinase activity of purified AMPK by quantifying the phosphorylation of a synthetic peptide substrate (SAMS peptide).
Materials:
-
Purified active AMPK enzyme
-
SAMS peptide (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.2 mM AMP)
-
A-769662 stock solution (in DMSO)
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare the kinase reaction mixture in the assay buffer containing SAMS peptide (e.g., 200 µM) and [γ-³²P]ATP (e.g., 200 µM).
-
Add varying concentrations of A-769662 or vehicle (DMSO) to the reaction mixture.
-
Initiate the reaction by adding the purified AMPK enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Calculate the specific activity of AMPK (e.g., in nmol/min/mg) and determine the EC50 of A-769662.
Cellular Phospho-ACC Western Blot
This method assesses the activation of AMPK in intact cells by measuring the phosphorylation of its direct downstream target, Acetyl-CoA Carboxylase (ACC), at Ser79.
Materials:
-
Cell line of interest (e.g., primary hepatocytes, 3T3-L1 preadipocytes)
-
Cell culture medium and supplements
-
A-769662 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ACC (Ser79) and anti-total ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells and grow to desired confluency.
-
Treat cells with various concentrations of A-769662 or vehicle for the desired time (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-ACC antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total ACC antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phospho-ACC to total ACC.
Cellular Glucose Uptake Assay
This assay measures the effect of AMPK activation on glucose transport into cells, often using a fluorescently-labeled glucose analog like 2-NBDG.
Materials:
-
Cells cultured in 96-well plates (e.g., L6 myotubes, 3T3-L1 adipocytes)
-
Krebs-Ringer-HEPES (KRH) buffer
-
A-769662
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to differentiate if necessary.
-
Wash cells with KRH buffer and pre-incubate with A-769662 or vehicle for a specified time.
-
Add 2-NBDG to the wells and incubate for 30-60 minutes at 37°C.
-
Stop the uptake by removing the 2-NBDG solution and washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the fluorescence of the cell lysates using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
Normalize the fluorescence signal to the protein content in each well.
Experimental Workflow for Evaluating a Novel AMPK Activator
The following diagram outlines a typical workflow for the preclinical evaluation of a novel direct AMPK activator.
Caption: A typical experimental workflow for a novel AMPK activator.
Conclusion
Direct activators of AMPK, exemplified by A-769662, hold significant promise as therapeutic agents for a range of metabolic disorders. Their ability to directly engage the AMPK enzyme and modulate key metabolic pathways offers a powerful approach to restoring energy homeostasis. This technical guide provides a foundational understanding of the role of these activators, supported by quantitative data, detailed experimental protocols, and pathway diagrams, to aid researchers and drug development professionals in this exciting field. It is important to note that while potent and selective, compounds like A-769662 may also exhibit off-target effects, which should be carefully evaluated in the context of their intended therapeutic application.
References
The Rise of Direct AMPK Activators: A Technical Guide to Cellular Targets and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a master regulator of cellular and organismal energy homeostasis.[1][2][3] As a heterotrimeric complex comprising a catalytic α subunit and regulatory β and γ subunits, AMPK functions as a critical energy sensor.[1] It is activated under conditions of cellular stress that deplete ATP levels, such as nutrient starvation or hypoxia. Upon activation, AMPK orchestrates a metabolic switch, promoting ATP-producing catabolic pathways like fatty acid oxidation and glucose uptake, while inhibiting ATP-consuming anabolic processes such as protein and lipid synthesis. This central role in metabolic regulation has positioned AMPK as a high-value therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and even cancer.
The therapeutic potential of AMPK has driven the discovery of small-molecule activators. These can be broadly categorized as indirect activators, which modulate cellular energy levels (e.g., metformin), and direct activators, which interact with the AMPK complex itself. This guide focuses on direct, allosteric AMPK activators, with a specific look at a potent molecule identified as AMPK activator 7 (also known as compound I-3-24), and drawing comparative insights from well-characterized activators like A-769662, SC4, and PF-06409577. We will explore the cellular targets, signaling cascades, and the experimental methodologies crucial for their characterization in a drug development context.
Core Mechanism of Direct AMPK Activation
Direct AMPK activators, unlike AMP, bind to an allosteric site on the AMPK complex, often referred to as the ADaM (Allosteric Drug and Metabolite) site. This binding event induces a conformational change that mimics the effects of AMP, leading to:
-
Allosteric Activation: A direct increase in the kinase's catalytic activity.
-
Promotion of Phosphorylation: Enhanced phosphorylation of Threonine 172 (Thr172) on the α-subunit by upstream kinases like Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2/β).
-
Inhibition of Dephosphorylation: Protection of the activating Thr172 phosphorylation site from being removed by protein phosphatases.
Together, these mechanisms can lead to a substantial, up to 1000-fold, increase in AMPK activity.
Cellular Targets and Signaling Pathways
Once activated, AMPK phosphorylates a multitude of downstream substrates to restore energy balance. The key cellular processes affected by direct AMPK activators are detailed below.
Lipid Metabolism
A primary role of AMPK is to shift metabolism from lipid synthesis to fatty acid oxidation.
-
Inhibition of Fatty Acid Synthesis: AMPK directly phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC) , the rate-limiting enzyme in fatty acid synthesis. This is a canonical and widely used biomarker for AMPK activation.
-
Promotion of Fatty Acid Oxidation: By inhibiting ACC, malonyl-CoA levels decrease, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), facilitating the transport of fatty acids into the mitochondria for oxidation.
Protein Synthesis and Cell Growth
AMPK acts as a crucial metabolic checkpoint, halting cell growth and protein synthesis to conserve energy.
-
Inhibition of mTORC1 Pathway: AMPK negatively regulates the mammalian Target of Rapamycin Complex 1 (mTORC1), a central promoter of protein synthesis and cell growth. This is achieved through two primary mechanisms:
-
Direct phosphorylation and activation of the Tuberous Sclerosis Complex 2 (TSC2) tumor suppressor, which inhibits mTORC1.
-
Direct inhibitory phosphorylation of Raptor , a key component of the mTORC1 complex.
-
Glucose Metabolism
AMPK activation enhances cellular glucose uptake and utilization.
-
Increased Glucose Uptake: AMPK promotes the translocation of glucose transporter GLUT4 to the plasma membrane in muscle and adipose tissue, thereby increasing glucose import. This can occur via phosphorylation of targets like TBC1D1.
The interconnectedness of these pathways highlights AMPK's role as a central metabolic regulator.
Quantitative Data Summary
The potency of direct AMPK activators is typically quantified by their half-maximal effective concentration (EC50) in biochemical assays or half-maximal inhibitory concentration (IC50) in cellular functional assays.
| Compound Name | Target / Assay | EC50 / IC50 | Species / Isoform | Reference(s) |
| This compound | AMPK Activation | 8.8 nM (EC50) | Not Specified | |
| A-769662 | AMPK Activation (cell-free) | 0.8 µM (EC50) | Rat Liver | |
| Fatty Acid Synthesis | 3.2 µM (IC50) | Primary Rat Hepatocytes | ||
| PF-06409577 | AMPK Activation (TR-FRET) | 7.0 nM (EC50) | Human α1β1γ1 | |
| AMPK Activation (TR-FRET) | 6.8 nM (EC50) | Human α2β1γ1 | ||
| AMPK Activation (TR-FRET) | >4000 nM (EC50) | Human α1β2γ1 | ||
| SC4 | AMPK Activation | 17.2 nM (EC50) | Human α2β2γ1 | |
| AMPK Activation | 82.1 nM (EC50) | Human α2β2γ3 |
Detailed Experimental Protocols
Characterizing a novel AMPK activator requires a suite of biochemical and cell-based assays to confirm its mechanism, potency, and cellular effects.
Protocol 1: In Vitro Luminescent AMPK Kinase Assay (ADP-Glo™)
This protocol measures the activity of purified AMPK by quantifying the amount of ADP produced in the kinase reaction.
Objective: To determine the direct effect and EC50 of a test compound on a specific recombinant human AMPK isoform (e.g., α1β1γ1).
Materials:
-
Recombinant Human AMPK (A1/B1/G1) enzyme
-
AMPK Substrate Peptide (e.g., SAMStide)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., this compound) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Kinase Reaction Setup:
-
In each well of the assay plate, add 5 µL of the diluted test compound or vehicle control.
-
Add 10 µL of a master mix containing the AMPK enzyme and substrate peptide in Kinase Assay Buffer.
-
Incubate for 10-15 minutes at room temperature.
-
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Analysis: Convert luminescence values to percent activity relative to the vehicle control. Plot the percent activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Western Blot for Phospho-AMPK and Phospho-ACC
This protocol assesses the activation of AMPK in a cellular context by measuring the phosphorylation status of AMPKα at Thr172 and its primary substrate, ACC at Ser79.
Objective: To confirm that the test compound activates the AMPK pathway in intact cells.
Materials:
-
Cell line (e.g., PC-3, HEK293, or primary hepatocytes)
-
Cell culture medium and reagents
-
Test compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (5% w/v BSA in TBST is recommended for phospho-antibodies).
-
Primary Antibodies:
-
Rabbit anti-Phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα (Total)
-
Rabbit anti-Phospho-ACC (Ser79)
-
Rabbit anti-ACC (Total)
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of the test compound (and a vehicle control) for a specified time (e.g., 1-4 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer. Denature by heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Phospho-AMPKα) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the corresponding total protein antibody (e.g., anti-AMPKα).
-
Analysis: Quantify band intensities using densitometry software. Express the level of phosphorylated protein as a ratio to the total protein.
Conclusion
Direct activators of AMPK, including the potent compound "this compound," represent a promising therapeutic strategy for a range of metabolic disorders. Their mechanism of action, which involves allosteric activation and protection from dephosphorylation, leads to the robust engagement of downstream signaling pathways that control lipid, glucose, and protein metabolism. A thorough understanding of these cellular targets and the application of rigorous experimental protocols, from biochemical kinase assays to cellular target engagement studies, are essential for the successful development of these compounds into next-generation therapeutics. The continued exploration of isoform-selective activators and their specific physiological roles will further refine the therapeutic application of AMPK activation.
References
In Vitro Characterization of a Novel AMPK Activator: Compound 7
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The 5' AMP-activated protein kinase (AMPK) is a critical regulator of cellular and organismal metabolism, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease.[1][2][3][4] This document provides an in-depth technical guide on the in vitro characterization of "Compound 7," a novel small molecule activator of AMPK. The guide details the experimental protocols for key biochemical and cellular assays, presents quantitative data in a structured format, and visualizes the underlying signaling pathways and experimental workflows. This information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the preclinical in vitro profile of Compound 7.
Introduction to AMPK and its Activation
AMPK is a heterotrimeric serine/threonine protein kinase composed of a catalytic α subunit, a scaffolding β subunit, and a regulatory γ subunit.[5] It functions as a cellular energy sensor, activated under conditions of metabolic stress that increase the cellular AMP:ATP or ADP:ATP ratios. Activation of AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glucose uptake) and inhibiting anabolic pathways that consume ATP (e.g., synthesis of cholesterol, lipids, and proteins).
There are several mechanisms by which AMPK activity is regulated:
-
Allosteric Activation: Binding of AMP or ADP to the γ subunit induces a conformational change that allosterically activates the kinase.
-
Phosphorylation: The primary activating mechanism is the phosphorylation of threonine 172 (Thr172) within the activation loop of the α subunit by upstream kinases, principally Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2).
-
Inhibition of Dephosphorylation: The binding of AMP or ADP to the γ subunit also protects the activating Thr172 phosphorylation from being removed by protein phosphatases.
Compound 7 is being investigated as a direct, allosteric activator of AMPK, designed to engage the allosteric drug and metabolite (ADaM) binding site.
Biochemical Characterization of Compound 7
Direct AMPK Activation in a Cell-Free Kinase Assay
The direct effect of Compound 7 on the activity of purified human recombinant AMPK isoforms (α1β1γ1 and α2β1γ1) was assessed using a luminescence-based kinase assay that measures the amount of ADP produced.
Data Summary:
| AMPK Isoform | Compound 7 EC50 (nM) | Fold Activation (at 10 µM) |
| α1β1γ1 | 150 ± 25 | 4.5 ± 0.5 |
| α2β1γ1 | 350 ± 50 | 3.8 ± 0.4 |
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagents: Purified recombinant human AMPK (α1β1γ1 or α2β1γ1), SAMS peptide substrate, ATP, ADP-Glo™ Reagent, Kinase-Glo® Reagent, and Compound 7.
-
Procedure:
-
Prepare a reaction mixture containing the AMPK enzyme and SAMS peptide substrate in kinase reaction buffer.
-
Add varying concentrations of Compound 7 to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP to the wells. Incubate for 60 minutes at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated to ATP and measure the light output by adding Kinase-Glo® Reagent. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader. The light signal is proportional to the ADP produced and thus the AMPK activity.
-
Calculate EC50 values and fold activation by fitting the data to a dose-response curve.
-
Allosteric Mechanism of Action
To confirm that Compound 7 activates AMPK through an allosteric mechanism and not by interfering with the ATP binding site, its effect was evaluated in the presence of varying ATP concentrations.
Data Summary:
| ATP Concentration | Compound 7 EC50 (nM) |
| 10 µM | 145 ± 30 |
| 100 µM | 160 ± 40 |
| 1 mM | 155 ± 35 |
The EC50 of Compound 7 for AMPK activation remained unchanged with increasing ATP concentrations, indicating a non-ATP-competitive, allosteric mechanism of action.
Experimental Protocol: Allosteric Mechanism Assay
-
Follow the ADP-Glo™ Kinase Assay protocol as described in section 3.1.
-
Perform the assay in parallel using three different concentrations of ATP in the reaction initiation step (e.g., 10 µM, 100 µM, and 1 mM).
-
Determine the EC50 of Compound 7 at each ATP concentration.
Cellular Characterization of Compound 7
Cellular AMPK Activation in HepG2 Cells
The ability of Compound 7 to activate AMPK in a cellular context was determined by measuring the phosphorylation of Acetyl-CoA Carboxylase (ACC), a direct and well-characterized downstream substrate of AMPK.
Data Summary:
| Cell Line | Endpoint | Compound 7 EC50 (nM) |
| HepG2 | p-ACC (Ser79) | 500 ± 75 |
Experimental Protocol: Western Blotting for p-ACC
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum until they reach 80-90% confluency.
-
Compound Treatment: Treat the cells with various concentrations of Compound 7 for 1 hour.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against p-ACC (Ser79) and total ACC overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize the p-ACC signal to the total ACC signal.
-
Downstream Effects on Cellular Metabolism: Inhibition of Lipogenesis
Activation of AMPK is known to inhibit fatty acid synthesis. The functional consequence of Compound 7 treatment was assessed by measuring its effect on lipogenesis in HepG2 cells.
Data Summary:
| Cell Line | Endpoint | Compound 7 IC50 (µM) |
| HepG2 | Fatty Acid Synthesis | 1.2 ± 0.3 |
Experimental Protocol: Fatty Acid Synthesis Assay
-
Cell Culture and Treatment: Culture and treat HepG2 cells with varying concentrations of Compound 7 as described in section 4.1.
-
Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for 2-4 hours to allow for its incorporation into newly synthesized lipids.
-
Lipid Extraction: Wash the cells with PBS and extract the total lipids using a mixture of hexane and isopropanol.
-
Scintillation Counting: Measure the amount of incorporated [¹⁴C] in the lipid extracts using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of fatty acid synthesis against the concentration of Compound 7.
Visualizations: Pathways and Workflows
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway showing key upstream activators and downstream effects.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of a direct AMPK activator.
Conclusion
The data presented in this technical guide demonstrate that Compound 7 is a direct, allosteric activator of AMPK. It potently activates purified AMPK enzymes in biochemical assays and effectively engages the AMPK pathway in a cellular context, leading to the phosphorylation of the downstream target ACC and the inhibition of fatty acid synthesis. These findings support the continued investigation of Compound 7 as a potential therapeutic agent for the treatment of metabolic disorders. The detailed protocols and structured data provide a solid foundation for further preclinical development and research.
References
Preliminary Studies on the Efficacy of Direct AMPK Activators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary efficacy studies of direct allosteric activators of AMP-activated protein kinase (AMPK). Given that "AMPK activator 7" is not a publicly recognized compound, this document focuses on well-characterized direct AMPK activators, such as A-769662, Compound 991, and PF-739, as representative examples. This guide is intended to serve as a comprehensive resource, detailing quantitative efficacy data, experimental methodologies, and the core signaling pathways involved.
Introduction to AMPK and Direct Activators
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy homeostasis.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[2] AMPK is activated in response to cellular stress that depletes ATP levels, leading to an increased AMP:ATP ratio.[1] Upon activation, AMPK phosphorylates downstream targets to switch on catabolic pathways that generate ATP (e.g., glucose uptake and fatty acid oxidation) and switch off anabolic, ATP-consuming processes (e.g., synthesis of fatty acids, cholesterol, and proteins).[2] This central role in metabolic regulation makes AMPK a prime therapeutic target for metabolic diseases like type 2 diabetes, obesity, and even cancer.[1]
Direct AMPK activators are small molecules that bind to and activate the AMPK complex without altering cellular adenylate nucleotide levels. Several of these compounds, including A-769662, Compound 991, and PF-739, bind to an allosteric site on the AMPK complex, known as the allosteric drug and metabolite (ADaM) site, which is located at the interface of the α- and β-subunits.
Quantitative Efficacy of Direct AMPK Activators
The following table summarizes the in vitro potency of several well-characterized direct AMPK activators. These values are crucial for comparing the efficacy of different compounds and for designing further experiments.
| Compound | Target/Assay | Potency (EC50/IC50/Kd) | Notes |
| A-769662 | Purified rat liver AMPK | EC50: 0.8 µM | Potent, reversible activator. |
| Fatty acid synthesis (rat hepatocytes) | IC50: 3.2 µM | Demonstrates cellular activity. | |
| AMPK heterotrimers | - | Selective for β1 subunit-containing complexes. | |
| Compound 991 (EX229) | AMPK α1β1γ1 | Kd: 0.06 µM | Potent allosteric activator. |
| AMPK α2β1γ1 | Kd: 0.06 µM | ||
| AMPK α1β2γ1 | Kd: 0.51 µM | Shows some isoform selectivity. | |
| General | - | Reported to be 5-10 fold more potent than A-769662. | |
| PF-739 | AMPK α1β1γ1 | EC50: 8.99 nM | Orally active, non-selective activator. |
| AMPK α1β2γ1 | EC50: 126 nM | ||
| AMPK α2β1γ1 | EC50: 5.23 nM | ||
| AMPK α2β2γ1 | EC50: 42.2 nM | Activates all 12 heterotrimeric AMPK complexes. | |
| CNX-012-570 | Gluconeogenesis (rat primary hepatocytes) | Inhibition: 28% | Orally bioavailable small molecule. |
| Lipolysis (3T3L1 cells) | Inhibition: 33% |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of direct AMPK activators.
In Vitro AMPK Kinase Activity Assay (SAMS Peptide)
This assay directly measures the enzymatic activity of purified or immunoprecipitated AMPK.
Principle: The transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific synthetic peptide substrate, SAMS peptide, is quantified.
Materials:
-
AMPK Reaction Buffer (20mM HEPES-NaOH, pH 7.0, 0.4mM DTT, 0.01% Brij-35, 300µM AMP)
-
SAMS Peptide (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
75mM MgCl₂, 500µM unlabeled ATP
-
Purified or immunoprecipitated AMPK
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation cocktail and counter
Procedure:
-
Prepare stock solutions of the SAMS peptide and ATP.
-
In a reaction tube, add the AMPK reaction buffer.
-
Add the SAMS substrate peptide to a final concentration of ~20µM.
-
Add the purified AMPK enzyme (10-100 mU/assay).
-
Initiate the reaction by adding the [γ-³²P]ATP mixture.
-
Incubate the reaction mixture at 30°C for 15 minutes with shaking.
-
Spot 35µl of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper squares three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone.
-
Transfer the paper squares to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
Western Blot Analysis of AMPK Phosphorylation (Thr172)
This is the most common method to assess the activation state of AMPK in cells.
Principle: A specific antibody is used to detect the phosphorylation of AMPKα at Threonine 172, a key marker of its activation.
Materials:
-
Cultured cells
-
Test compound (e.g., direct AMPK activator)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Phospho-protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured cells with the test compound for the desired time and concentration.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with ice-cold phospho-protein lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-AMPKα (Thr172) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total AMPKα antibody as a loading control.
-
Quantify the band intensities and express the level of phosphorylated AMPK as a ratio to total AMPK.
-
Cellular Glucose Uptake Assay
This assay measures the effect of AMPK activation on glucose transport into cells.
Principle: A fluorescently labeled glucose analog (e.g., 2-NBDG) or a radiolabeled glucose analog (e.g., 2-deoxy-D-glucose) is used to quantify glucose uptake.
Materials:
-
Adherent cells (e.g., 3T3-L1 adipocytes, L6 myotubes)
-
Test compound
-
Glucose-free culture medium
-
Fluorescent or radiolabeled glucose analog
-
Phloretin (glucose uptake inhibitor, as a control)
-
Plate reader, fluorescence microscope, or scintillation counter
Procedure (using a fluorescent analog):
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with the test compound or vehicle control in serum-free or low-serum medium.
-
-
Glucose Uptake:
-
Remove the treatment medium and wash the cells.
-
Add the Glucose Uptake Mix containing the fluorescent glucose analog to each well.
-
Incubate at 37°C for 30 minutes, protected from light.
-
-
Detection and Analysis:
-
Wash the cells with an ice-cold analysis buffer to remove the extracellular fluorescent analog.
-
Measure the fluorescence intensity using a plate reader or visualize the uptake using a fluorescence microscope.
-
The fluorescence signal is proportional to the amount of glucose taken up by the cells.
-
In Vivo Efficacy in Diabetic Mouse Models (db/db mice)
This protocol outlines a general procedure for evaluating the in vivo efficacy of a direct AMPK activator in a diabetic mouse model.
Principle: The ability of the compound to lower blood glucose levels in a genetically diabetic mouse model is assessed.
Materials:
-
db/db mice and control littermates
-
Test compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
Glucometer and test strips
-
Equipment for blood collection (e.g., tail tipping)
Procedure:
-
Animal Acclimation and Baseline Measurement:
-
Acclimate the mice to the housing conditions.
-
Fast the mice overnight (12-16 hours) before the experiment.
-
Measure baseline blood glucose levels from a tail tip blood sample.
-
-
Compound Administration:
-
Administer the test compound or vehicle control via the chosen route (e.g., oral gavage or intraperitoneal injection).
-
-
Blood Glucose Monitoring:
-
Measure blood glucose at various time points after administration (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Calculate the change in blood glucose from baseline for each animal.
-
Compare the blood glucose-lowering effect of the test compound to the vehicle control. For chronic studies, parameters like HbA1c, serum triglycerides, and cholesterol can also be measured.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of action of AMPK activators.
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular metabolism, including its upstream activators and key downstream targets.
References
AMPK activator 7 and cellular energy sensing
An In-depth Technical Guide to AMPK Activator 7 and Cellular Energy Sensing
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5'-AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular and organismal energy homeostasis.[1] It is activated in response to stresses that deplete cellular ATP, such as nutrient deprivation, hypoxia, and ischemia. Once activated, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP while simultaneously inhibiting anabolic, ATP-consuming processes. This pivotal role in metabolic regulation has positioned AMPK as a promising therapeutic target for a range of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease, as well as cancer. This guide provides a comprehensive overview of a potent, novel AMPK activator, designated as this compound (also known as compound I-3-24), and its relationship with cellular energy sensing.
Introduction to Cellular Energy Sensing and AMPK
Cells maintain a delicate balance between ATP production and consumption to ensure proper function and survival. This intricate process, known as cellular energy sensing, relies on key sensor molecules that can detect fluctuations in cellular energy status. The primary sensor of the cell's energy state is the AMP-activated protein kinase (AMPK).
AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. Its activity is exquisitely sensitive to the cellular AMP:ATP and ADP:ATP ratios. During periods of metabolic stress, when ATP is consumed and levels of AMP and ADP rise, these nucleotides bind to the γ subunit of AMPK, leading to a conformational change that promotes its activation.[1]
Activation of AMPK is further regulated by upstream kinases, most notably Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ), which phosphorylate a critical threonine residue (Thr172) on the α subunit. This phosphorylation event is a key step in the full activation of AMPK.
Once activated, AMPK orchestrates a global response to restore cellular energy levels. This includes:
-
Stimulation of catabolic pathways: Promoting glucose uptake and glycolysis, fatty acid oxidation, and autophagy to generate ATP.
-
Inhibition of anabolic pathways: Suppressing energy-intensive processes such as protein synthesis (via inhibition of the mTORC1 pathway), fatty acid and cholesterol synthesis, and gluconeogenesis.[1]
The multifaceted role of AMPK in maintaining energy homeostasis has made it an attractive target for therapeutic intervention in various metabolic disorders.
This compound (Compound I-3-24)
This compound, also referred to as compound I-3-24, is a novel and potent activator of AMPK. Information regarding this compound is primarily derived from patent literature, specifically patent WO2014133008A1, and commercial suppliers for research purposes.
Mechanism of Action
The precise mechanism of action for this compound has not been extensively detailed in peer-reviewed literature. However, based on its high potency, it is likely a direct activator of AMPK, though the exact binding site and allosteric mechanism remain to be fully elucidated. Direct activators often work by binding to specific sites on the AMPK complex, inducing conformational changes that mimic the effects of AMP binding, leading to kinase activation.
Quantitative Data
The primary piece of quantitative data available for this compound is its half-maximal effective concentration (EC50).
| Compound | Parameter | Value | Reference |
| This compound (compound I-3-24) | EC50 | 8.8 nM |
This low nanomolar EC50 value indicates that this compound is a highly potent activator of the AMPK enzyme. Further studies are required to determine its selectivity for different AMPK isoforms and its in vivo efficacy and pharmacokinetic profile.
AMPK Signaling Pathway
The activation of AMPK by molecules like this compound initiates a complex signaling cascade that impacts numerous downstream targets to restore cellular energy balance.
Caption: The AMPK signaling pathway is activated by metabolic stress and direct activators like this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize AMPK activators. While specific protocols for this compound are not publicly available, these standard methods are widely used in the field.
In Vitro AMPK Kinase Assay
This assay directly measures the ability of a compound to activate purified AMPK enzyme.
Objective: To determine the direct effect of this compound on the kinase activity of purified AMPK.
Materials:
-
Purified recombinant AMPK heterotrimers (e.g., α1β1γ1, α2β1γ1)
-
SAMS peptide (HMRSAMSGLHLVKRR), a synthetic substrate for AMPK
-
[γ-³²P]ATP or a non-radioactive ADP detection system (e.g., ADP-Glo™)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, 100 µM AMP)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., A-769662)
-
Negative control (vehicle, DMSO)
-
Microplate reader (scintillation counter for radioactive assay or luminometer for ADP-Glo™)
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, purified AMPK enzyme, and the SAMS peptide substrate in a 96-well plate.
-
Add varying concentrations of this compound or control compounds to the wells.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radioactive assays).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
For radioactive assay: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assay (ADP-Glo™): Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP, which produces a luminescent signal. Measure the luminescence.
-
Plot the measured activity against the concentration of this compound to determine the EC50 value.
Caption: Experimental workflow for the in vitro AMPK kinase assay.
Cellular AMPK Activation Assay (Western Blot)
This assay determines the ability of a compound to activate AMPK within a cellular context by measuring the phosphorylation of AMPK and its downstream targets.
Objective: To assess the effect of this compound on the phosphorylation of AMPK (Thr172) and a downstream target, Acetyl-CoA Carboxylase (ACC), in cultured cells.
Materials:
-
Cell line of interest (e.g., HEK293, HepG2, C2C12 myotubes)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Treat cells with varying concentrations of this compound or control compounds for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Caption: Experimental workflow for the cellular AMPK activation assay using Western Blot.
Conclusion
This compound (compound I-3-24) is a highly potent small molecule activator of AMPK. Its low nanomolar EC50 suggests significant potential as a research tool to investigate the diverse roles of AMPK in cellular physiology and as a lead compound for the development of therapeutics for metabolic diseases. Further research is warranted to fully characterize its mechanism of action, isoform selectivity, and in vivo pharmacological properties. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other novel AMPK activators. The continued exploration of potent and specific AMPK activators holds great promise for addressing some of the most pressing health challenges of our time.
References
An In-Depth Technical Guide to the Downstream Signaling of AMPK Activator 7
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for research and informational purposes only. AMPK activator 7 (compound I-3-24) is for research use only and not for human or veterinary use.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways to maintain energy homeostasis.[1][2] It is activated in response to cellular stresses that deplete ATP, such as nutrient deprivation, hypoxia, and ischemia.[1] Once activated, AMPK initiates a cascade of downstream signaling events that switch on catabolic pathways to generate ATP while simultaneously switching off anabolic, ATP-consuming processes.[3]
This guide focuses on the downstream signaling of This compound , also identified as compound I-3-24 . It is a potent, direct activator of AMPK with an EC50 of 8.8 nM. While specific downstream signaling data for this particular compound is limited in publicly available literature, its high potency suggests it will engage the well-established AMPK signaling network. Therefore, this guide will detail the canonical downstream pathways affected by AMPK activation, providing a comprehensive technical overview relevant to the study of this compound and other direct activators.
Core Mechanism of AMPK Activation
AMPK is a heterotrimeric enzyme complex composed of a catalytic α subunit and regulatory β and γ subunits. Its activation is a multi-step process:
-
Allosteric Activation: Binding of AMP or ADP to the γ subunit induces a conformational change that allosterically activates the kinase.
-
Phosphorylation: The primary mechanism for full AMPK activation is the phosphorylation of threonine 172 (Thr172) on the α subunit by upstream kinases, principally Liver Kinase B1 (LKB1) and Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2).
-
Inhibition of Dephosphorylation: AMP binding also protects the phosphorylated Thr172 from dephosphorylation by protein phosphatases, thus sustaining the active state.
Direct activators, like A-769662 and presumably this compound, can allosterically activate AMPK and inhibit dephosphorylation, often independent of cellular AMP levels.
Downstream Signaling Pathways of Activated AMPK
Activated AMPK phosphorylates a multitude of downstream targets to orchestrate a global response to energy stress. These effects can be broadly categorized into the regulation of metabolism, cell growth and proliferation, and autophagy.
Regulation of Metabolism
AMPK activation shifts cellular metabolism from an anabolic to a catabolic state to restore ATP levels.
-
Lipid Metabolism: AMPK inhibits lipid synthesis by phosphorylating and inactivating key enzymes.
-
Acetyl-CoA Carboxylase (ACC): Phosphorylation of ACC1 and ACC2 inhibits the synthesis of malonyl-CoA, a critical precursor for fatty acid synthesis and a potent inhibitor of mitochondrial fatty acid uptake. This dual effect decreases lipogenesis and promotes fatty acid oxidation.
-
HMG-CoA Reductase (HMGCR): Inhibition of HMGCR, the rate-limiting enzyme in cholesterol synthesis, reduces the anabolic consumption of ATP.
-
-
Glucose Metabolism: AMPK enhances glucose uptake and utilization.
-
Glucose Uptake: In skeletal muscle, AMPK activation promotes the translocation of GLUT4 glucose transporters to the plasma membrane, increasing glucose uptake.
-
Glycolysis: AMPK can stimulate glycolysis by phosphorylating and activating 6-phosphofructo-2-kinase (PFK-2).
-
Gluconeogenesis: In the liver, AMPK inhibits the production of new glucose by phosphorylating and regulating transcription factors and coactivators like CRTC2.
-
Inhibition of Cell Growth and Protein Synthesis
To conserve energy, activated AMPK halts ATP-intensive processes like cell growth and protein synthesis, primarily through the inhibition of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway.
-
TSC2 Phosphorylation: AMPK directly phosphorylates Tuberous Sclerosis Complex 2 (TSC2), which activates its GTPase-activating protein (GAP) activity towards Rheb, a small G protein that is a potent activator of mTORC1.
-
Raptor Phosphorylation: AMPK can also directly phosphorylate Raptor, a key component of the mTORC1 complex, leading to its inhibition.
Induction of Autophagy
AMPK promotes autophagy, a cellular recycling process that degrades damaged organelles and protein aggregates to generate nutrients during times of stress.
-
ULK1 Activation: AMPK directly phosphorylates and activates Unc-51 like autophagy activating kinase 1 (ULK1), a critical initiator of the autophagy process.
-
mTORC1 Inhibition: The inhibition of mTORC1 by AMPK also relieves the inhibitory phosphorylation of ULK1 by mTORC1, further promoting autophagy.
Mitochondrial Biogenesis
Long-term AMPK activation can lead to an increase in mitochondrial number and function, enhancing the cell's capacity for ATP production.
-
PGC-1α Activation: AMPK can promote the activity of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. This can occur through direct phosphorylation of PGC-1α or by increasing its expression.
Quantitative Data for AMPK Activators
The following tables summarize key quantitative data for several well-characterized direct and indirect AMPK activators. This provides a comparative context for the potency of this compound.
Table 1: Potency of Direct AMPK Activators
| Compound | Type | Target Isoform(s) | EC50 | Reference |
|---|---|---|---|---|
| This compound | Direct | Not Specified | 8.8 nM | |
| A-769662 | Direct | β1-containing complexes | ~300 nM | |
| Salicylate | Direct | β1-containing complexes | Not typically measured by EC50 |
| AICAR (ZMP) | Direct (AMP mimetic) | Pan | ~460 µM (for ZMP) | |
Table 2: Effects of AMPK Activators on Downstream Targets
| Activator | Cell Line/Model | Target | Effect | Quantitative Change | Reference |
|---|---|---|---|---|---|
| D561-0775 | H1975 (NSCLC) | p-AMPK (T172) | Increased Phosphorylation | Dose-dependent increase | |
| D561-0775 | H1975 (NSCLC) | p-ACC | Increased Phosphorylation | Dose-dependent increase | |
| D561-0775 | H1975 (NSCLC) | p-S6 | Decreased Phosphorylation | Dose-dependent decrease | |
| AICAR | Perfused Mouse Heart | p-AMPK (T172) | Increased Phosphorylation | Significant increase with 0.25-0.5 mM | |
| AICAR | Perfused Mouse Heart | p-ACC (S79) | Increased Phosphorylation | Significant increase with 0.25-0.5 mM |
| Phenformin | Primary Human Skeletal Muscle | GDAP1 mRNA | Decreased Expression | ~40% reduction | |
Experimental Protocols
In Vitro AMPK Kinase Activity Assay (Radiometric)
This protocol is a classic method to measure the kinase activity of purified or immunoprecipitated AMPK.
Materials:
-
Kinase Buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 0.8 mM EDTA, 5 mM MgCl2)
-
AMPK enzyme preparation
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
1% Phosphoric Acid
-
P81 Phosphocellulose Paper
-
Scintillation Counter and Vials
Procedure:
-
Prepare a reaction cocktail containing kinase buffer, SAMS peptide (e.g., 200 µM), and the AMPK activator to be tested.
-
Add the AMPK enzyme preparation to the reaction cocktail.
-
Initiate the reaction by adding [γ-³²P]ATP (e.g., 200 µM).
-
Incubate the reaction at 37°C for a specified time (e.g., 10-15 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Immediately drop the P81 paper into a beaker of 1% phosphoric acid to wash away unincorporated [γ-³²P]ATP.
-
Wash the papers multiple times with 1% phosphoric acid, followed by a final wash in acetone.
-
Allow the papers to dry completely.
-
Place the dry papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Western Blot for Phosphorylated AMPK and Downstream Targets
This is the most common method to assess the activation state of AMPK and its downstream effectors in cell or tissue lysates.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit (e.g., BCA or Bradford)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-antibodies to avoid background from casein in milk).
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Sample Preparation: Treat cells with this compound or control vehicle for the desired time. Lyse cells on ice with ice-cold lysis buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in SDS-PAGE sample buffer. Separate proteins by gel electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα) diluted in 5% BSA/TBST, typically overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize the phosphorylated protein signal, the membrane can be stripped of antibodies and reprobed with an antibody against the total protein (e.g., total AMPKα).
Visualizations
Signaling Pathway Diagram
Caption: Downstream signaling pathways activated by AMPK.
Experimental Workflow Diagram
Caption: Western blot workflow for phospho-protein detection.
References
An In-depth Technical Guide on AMPK Activator 7 in Models of Metabolic Disease
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the preclinical evaluation of a representative direct AMPK activator, designated here as "AMPK activator 7," in established mouse models of metabolic disease. It includes aggregated quantitative data from studies with similar compounds, detailed experimental protocols, and visualizations of the core signaling pathway and experimental workflows.
Introduction to AMPK as a Therapeutic Target
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1] AMPK is activated under conditions of low cellular energy (high AMP:ATP ratio), such as during exercise or nutrient deprivation.[1][2] Once activated, AMPK initiates a cascade of events to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glucose uptake) and inhibiting anabolic pathways that consume ATP (e.g., synthesis of cholesterol, fatty acids, and proteins).[3]
Given its central role in metabolism, pharmacological activation of AMPK is a promising therapeutic strategy for a range of metabolic disorders, including type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD). This guide focuses on the preclinical data and methodologies for evaluating the efficacy of direct AMPK activators in mouse models of these diseases.
Quantitative Data Presentation
The following tables summarize the quantitative effects of various direct AMPK activators in preclinical mouse models of metabolic disease. The data presented are aggregated from multiple studies to provide a comparative overview.
Table 1: Effects of AMPK Activators on Body Weight and Adiposity in Obese Mouse Models
| Activator (Dose, Route, Duration) | Mouse Model | Change in Body Weight | Change in Fat Mass | Change in Liver Weight | Reference(s) |
| A-769662 (30 mg/kg, i.p., 6 weeks) | High-Fat Diet (HFD)-induced obese mice | ↓ ~15-20% vs. vehicle | ↓ iWAT, eWAT, pWAT | ↓ ~25% vs. vehicle | |
| Elaiophylin (20 mg/kg, i.p., 16 days) | ob/ob mice | ↓ ~10g vs. vehicle | Not Reported | ↓ ~0.5g vs. vehicle | |
| Elaiophylin (20 mg/kg, i.p., 4 weeks) | HFD-induced obese mice | ↓ ~5g vs. vehicle | Not Reported | Not Reported |
i.p. - Intraperitoneal; iWAT - inguinal white adipose tissue; eWAT - epididymal white adipose tissue; pWAT - perirenal white adipose tissue.
Table 2: Effects of AMPK Activators on Glucose Homeostasis in Diabetic and Obese Mouse Models
| Activator (Dose, Route, Duration) | Mouse Model | Change in Fasting Blood Glucose | Change in Glucose Tolerance (AUC) | Change in Insulin Tolerance (AUC) | Reference(s) |
| A-769662 (30 mg/kg, i.p., 4-5 weeks) | HFD-induced obese mice | ↓ ~20% vs. vehicle | ↓ ~25% vs. vehicle | ↓ ~30% vs. vehicle | |
| ZLN024 (15 mg/kg, gavage, 4 weeks) | db/db mice | ↓ ~15% vs. vehicle | ↓ ~15% vs. vehicle | Not Reported | |
| Elaiophylin (20 mg/kg, i.p., 16 days) | ob/ob mice | ↓ ~100 mg/dL vs. vehicle | Improved vs. vehicle | Improved vs. vehicle | |
| Elaiophylin (20 mg/kg, i.p., 4 weeks) | HFD-induced obese mice | ↓ ~50 mg/dL vs. vehicle | Improved vs. vehicle | Not Reported |
AUC - Area under the curve.
Table 3: Effects of AMPK Activators on Hepatic Steatosis and Dyslipidemia
| Activator (Dose, Route, Duration) | Mouse Model | Change in Liver Triglycerides | Change in Liver Cholesterol | Change in Plasma Cholesterol | Reference(s) |
| A-769662 (30 mg/kg, i.p., 6 weeks) | HFD-induced obese mice | ↓ ~40% vs. vehicle | ↓ ~30% vs. vehicle | Not Reported | |
| PF-06409577 (Chronic treatment) | Obese rodents | ↓ vs. vehicle | Not Reported | ↓ vs. vehicle | |
| PF-06409577 (6 weeks) | Hyperlipidemic rats | Not Reported | Not Reported | ↓ vs. vehicle |
Signaling Pathways and Experimental Workflows
AMPK Signaling Pathway
The following diagram illustrates the core AMPK signaling cascade. Activation of AMPK by an increased AMP/ATP ratio or by direct activators leads to the phosphorylation of downstream targets, which in turn regulate metabolic pathways to restore cellular energy homeostasis.
Caption: Core AMPK signaling pathway.
Experimental Workflow for In Vivo Efficacy Studies
The diagram below outlines a typical experimental workflow for assessing the efficacy of an AMPK activator in a mouse model of diet-induced obesity.
Caption: In vivo efficacy testing workflow.
Experimental Protocols
1. Animal Models
-
Diet-Induced Obesity (DIO) Model: C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
Genetic Models:
-
ob/ob Mice: These mice have a spontaneous mutation in the leptin gene, leading to hyperphagia, severe obesity, and insulin resistance.
-
db/db Mice: These mice have a mutation in the leptin receptor, resulting in a phenotype similar to ob/ob mice with pronounced hyperglycemia.
-
2. Preparation and Administration of this compound
-
Formulation:
-
For intraperitoneal (IP) injection of A-769662 (as a representative activator), a vehicle of 5% DMSO in PBS can be used. For other compounds, vehicles may include combinations of DMSO, PEG300, Tween 80, and saline.
-
For oral gavage, the compound can be suspended in a vehicle such as 0.5% methylcellulose or a mix of DMSO and corn oil.
-
The final concentration should be calculated based on the desired dose (e.g., in mg/kg) and the average body weight of the mice, with a typical injection volume of 5-10 µL/g of body weight.
-
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse firmly by the scruff of the neck.
-
Tilt the mouse to a slight head-down position.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-40 degree angle.
-
Gently aspirate to ensure the needle has not entered the bladder or intestines.
-
Slowly inject the solution.
-
-
Oral Gavage:
-
Restrain the mouse by the scruff of the neck, ensuring the head is in a vertical alignment with the esophagus.
-
Measure the appropriate length for the feeding needle (from the corner of the mouth to the last rib).
-
Gently insert the feeding needle into the esophagus to the pre-measured depth.
-
Slowly administer the dose.
-
3. Glucose and Insulin Tolerance Tests
-
Fasting: Fast mice for 4-6 hours prior to the test, with free access to water.
-
Glucose Tolerance Test (GTT):
-
Record baseline blood glucose from a tail snip using a glucometer.
-
Administer a glucose solution (1-2 g/kg body weight) via IP injection or oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Record baseline blood glucose.
-
Administer human insulin (0.75-1.0 U/kg body weight) via IP injection.
-
Measure blood glucose at 15, 30, and 60 minutes post-injection.
-
4. Measurement of Liver Triglycerides
-
Excise and weigh a portion of the liver (~50-100 mg) and flash-freeze in liquid nitrogen.
-
Homogenize the liver sample in isopropanol.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the triglyceride content of the supernatant using a commercial colorimetric assay kit, following the manufacturer's instructions.
-
Normalize the triglyceride content to the initial liver tissue weight (e.g., mg of triglyceride per gram of liver).
5. Western Blot for Phospho-AMPK (p-AMPK)
-
Homogenize liver or muscle tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate with a primary antibody against p-AMPK (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe for total AMPK and a loading control (e.g., β-actin) to normalize the p-AMPK signal.
Conclusion
The evaluation of direct AMPK activators in preclinical models of metabolic disease is a critical step in the drug development process. The methodologies and data presented in this guide provide a framework for assessing the therapeutic potential of compounds like "this compound." By employing robust animal models and standardized protocols for metabolic phenotyping and target engagement, researchers can effectively characterize the efficacy and mechanism of action of novel AMPK activators for the treatment of obesity, type 2 diabetes, and NAFLD.
References
The Therapeutic Potential of AMPK Activator 7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it an attractive therapeutic target for a range of metabolic diseases. This technical guide focuses on "AMPK activator 7," a designation that has been associated with multiple promising small molecule activators. This document provides an in-depth overview of the preclinical data for two such compounds, PF-06409577 and NDI-5033, which have shown therapeutic potential in diabetic nephropathy and congenital nephrogenic diabetes insipidus, respectively. This guide includes a summary of their mechanism of action, quantitative preclinical data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to AMPK and its Therapeutic Relevance
AMP-activated protein kinase (AMPK) is a serine/threonine kinase that functions as a master sensor of cellular energy status.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] In response to cellular stress that depletes ATP and increases the AMP:ATP ratio, AMPK is activated through phosphorylation of threonine 172 on the α subunit by upstream kinases such as LKB1 and CaMKKβ.[1][2][3]
Once activated, AMPK orchestrates a metabolic switch, activating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) while inhibiting anabolic pathways that consume ATP (e.g., protein, fatty acid, and cholesterol synthesis). Given its central role in metabolism, dysregulation of AMPK activity is implicated in numerous diseases, including type 2 diabetes, obesity, and cancer. Consequently, the development of small molecule AMPK activators has been an area of intense research.
This guide focuses on compounds referred to as "this compound," specifically:
-
PF-06409577: A direct allosteric activator of AMPK with selectivity for β1-containing isoforms, investigated for the treatment of diabetic nephropathy.
-
NDI-5033: A potent and selective AMPK activator, part of a library of compounds designated as (7), being developed for congenital nephrogenic diabetes insipidus.
Mechanism of Action of this compound
Direct AMPK activators, such as PF-06409577, bind to an allosteric site on the AMPK complex, leading to its activation. This is distinct from indirect activators like metformin, which modulate the cellular energy state. The activation of AMPK by these compounds initiates a signaling cascade with numerous downstream targets.
AMPK Signaling Pathway
The activation of AMPK leads to the phosphorylation of a multitude of downstream substrates, thereby regulating various cellular processes. A simplified representation of the AMPK signaling pathway is depicted below.
Caption: A simplified diagram of the AMPK signaling pathway.
Preclinical Data for PF-06409577 in Diabetic Nephropathy
PF-06409577 is a potent and selective allosteric activator of AMPK, with a preference for the β1 subunit-containing isoforms. This selectivity is significant as the β1 subunit is predominantly expressed in the kidney.
In Vitro Activity
The in vitro potency of PF-06409577 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
| AMPK Isoform | EC50 (nM) |
| α1β1γ1 | 7.0 |
| α2β1γ1 | 6.8 |
| α1β2γ1 | >4000 |
| α2β2γ1 | >4000 |
| α2β2γ3 | >4000 |
| Table 1: In Vitro Activity of PF-06409577 against AMPK Isoforms. |
Preclinical Pharmacokinetics
The pharmacokinetic properties of PF-06409577 have been evaluated in several preclinical species.
| Species | Plasma Clearance (CLp) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Oral Bioavailability (%) |
| Rat | 22.6 | 0.846 - 3.15 | 15 |
| Dog | 12.9 | 0.846 - 3.15 | 100 |
| Monkey | 8.57 | 0.846 - 3.15 | 59 |
| Table 2: Pharmacokinetic Parameters of PF-06409577 in Preclinical Species. |
In Vivo Efficacy in a Model of Diabetic Nephropathy
The in vivo efficacy of PF-06409577 was assessed in the ZSF1 rat model, which develops key features of human diabetic nephropathy. Oral administration of PF-06409577 resulted in a dose-dependent reduction in proteinuria.
| Treatment Group | Dose (mg/kg, p.o., QD) | Reduction in 24-hour Urinary Albumin vs. Vehicle |
| PF-06409577 | 10 | Dose-dependent reduction |
| PF-06409577 | 30 | Dose-dependent reduction |
| PF-06409577 | 100 | > 2-fold reduction after 60 days |
| Table 3: In Vivo Efficacy of PF-06409577 in the ZSF1 Rat Model of Diabetic Nephropathy. |
Preclinical Data for NDI-5033 in Congenital Nephrogenic Diabetes Insipidus
NDI-5033 is a potent and selective AMPK activator that has been investigated for its potential to treat congenital nephrogenic diabetes insipidus (NDI), a rare genetic disorder characterized by the inability of the kidneys to concentrate urine.
In Vitro Activity
Treatment of HEK-293 kidney cells with NDI-5033 led to a significant increase in the phosphorylation of AMPK at Threonine 172, confirming its ability to activate the AMPK pathway in a relevant cell type. A 2.5-fold increase in AMPK phosphorylation was observed at a concentration of 7.5 µM.
Preclinical Pharmacokinetics
The pharmacokinetic profile of NDI-5033 was evaluated in Sprague-Dawley rats.
| Route of Administration | Elimination Half-life (hours) | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) |
| Intravenous | 6.9 | 2.16 | 8.39 | - |
| Oral (3-10 mg/kg) | - | - | - | >85 |
| Table 4: Pharmacokinetic Parameters of NDI-5033 in Sprague-Dawley Rats. |
In Vivo Efficacy in a Model of Nephrogenic Diabetes Insipidus
The efficacy of NDI-5033 was tested in a rat model of NDI induced by the vasopressin V2 receptor antagonist, tolvaptan.
| Treatment Group | Dose (mg/kg/day, p.o.) | Increase in Urine Osmolality |
| NDI-5033 | 10 | 30-50% increase |
| Table 5: In Vivo Efficacy of NDI-5033 in a Tolvaptan-Induced Rat Model of NDI. |
Experimental Protocols
AMPK TR-FRET Kinase Assay
This protocol is a representative method for determining the in vitro potency of AMPK activators.
Caption: A workflow diagram for a typical AMPK TR-FRET kinase assay.
Materials:
-
AMPK enzyme (e.g., α1β1γ1)
-
Fluorescein-labeled peptide substrate (e.g., CREBtide)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound)
-
TR-FRET Detection Reagents: Europium-labeled anti-phospho-substrate antibody and EDTA
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the this compound in assay buffer.
-
In a 384-well plate, add the AMPK enzyme and fluorescein-labeled substrate to each well.
-
Add the diluted this compound to the appropriate wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration is typically close to the Km for the enzyme.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the reaction and initiate detection by adding a solution containing EDTA and the europium-labeled anti-phospho-substrate antibody.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the data against the concentration of the activator to determine the EC50 value.
In Vivo Model of Diabetic Nephropathy (ZSF1 Rat)
This protocol describes a model for evaluating the efficacy of compounds for diabetic nephropathy.
Caption: Workflow for an in vivo efficacy study using the ZSF1 rat model of diabetic nephropathy.
Animals:
-
Male obese ZSF1 rats (typically starting at 6-8 weeks of age).
Procedure:
-
Acclimate animals for at least one week.
-
Collect baseline 24-hour urine samples to determine pre-treatment proteinuria levels.
-
Randomize animals into treatment groups (e.g., vehicle control, PF-06409577 at various doses).
-
Administer the test compound or vehicle daily by oral gavage for the duration of the study (e.g., 60-67 days).
-
Monitor body weight and general health throughout the study.
-
Perform periodic 24-hour urine collections (e.g., every 2-4 weeks) to assess the change in urinary albumin excretion.
-
At the end of the study, collect terminal blood samples for analysis of renal function biomarkers (e.g., serum creatinine, BUN).
-
Harvest kidneys for histopathological analysis and to measure target engagement (e.g., by Western blotting for phosphorylated AMPK).
In Vivo Model of Nephrogenic Diabetes Insipidus (Tolvaptan-Induced)
This protocol describes a model for evaluating compounds for the treatment of NDI.
Caption: Workflow for an in vivo efficacy study using a tolvaptan-induced model of nephrogenic diabetes insipidus.
Animals:
-
Male Sprague-Dawley rats.
Procedure:
-
Acclimate animals and obtain baseline 24-hour urine samples to measure osmolality.
-
Induce NDI by daily oral administration of tolvaptan (e.g., 10 mg/kg).
-
Monitor daily urine output and osmolality to confirm the development of NDI (characterized by high urine volume and low osmolality).
-
Once NDI is established, randomize animals to receive either vehicle or NDI-5033 by oral gavage.
-
Continue daily treatment and 24-hour urine collection for the duration of the study.
-
Analyze urine osmolality and volume to assess the efficacy of the treatment.
Conclusion and Future Directions
The "this compound" compounds, PF-06409577 and NDI-5033, represent promising therapeutic candidates for diabetic nephropathy and congenital nephrogenic diabetes insipidus, respectively. The preclinical data demonstrate potent and selective activation of AMPK, favorable pharmacokinetic profiles, and significant in vivo efficacy in relevant disease models.
Further research should focus on:
-
Elucidating the detailed downstream effects of these specific activators in the kidney.
-
Conducting long-term safety and toxicology studies.
-
Translating these promising preclinical findings into clinical trials to evaluate their safety and efficacy in human patients.
The continued development of direct and selective AMPK activators holds great promise for the treatment of a variety of metabolic and rare diseases.
References
Early Research Findings on Direct Allosteric AMP-Activated Protein Kinase (AMPK) Activators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular and whole-body energy homeostasis.[1] It is activated in response to metabolic stresses that increase the cellular AMP:ATP ratio, such as nutrient deprivation, hypoxia, and exercise.[1][2] Once activated, AMPK acts to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic, ATP-consuming processes (e.g., protein and lipid synthesis).[1][2] Due to its critical role in metabolic regulation, AMPK has emerged as a promising therapeutic target for a range of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease, as well as cancer.
This technical guide summarizes the early research findings on a class of direct, allosteric AMPK activators, exemplified by well-characterized small molecules. While a specific compound designated "AMPK activator 7" is not publicly documented, this guide will utilize data from prototypical direct activators such as A-769662 and PF-739 to provide a representative overview of the core pharmacology, mechanism of action, and downstream effects of this class of compounds.
Mechanism of Action
Direct allosteric AMPK activators bind to a site on the AMPK heterotrimer distinct from the AMP-binding site on the γ-subunit. This allosteric drug and metabolite (ADaM) site is located at the interface of the catalytic α-subunit and the scaffolding β-subunit. Binding of these activators induces a conformational change that leads to:
-
Allosteric Activation: Direct stimulation of the kinase activity.
-
Inhibition of Dephosphorylation: Protection of the activating phosphorylation site at Threonine-172 (Thr172) on the α-subunit from phosphatases.
This dual mechanism results in a potent and sustained activation of AMPK, largely independent of cellular AMP levels.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo potency and efficacy of representative direct allosteric AMPK activators.
Table 1: In Vitro Activity of Direct AMPK Activators
| Compound | Assay System | Target | Parameter | Value | Reference(s) |
| A-769662 | Cell-free (partially purified rat liver AMPK) | Pan-AMPK | EC50 | 0.8 µM | |
| Cell-free (rat liver AMPK) | Pan-AMPK | EC50 | 116 ± 25 nM | ||
| Primary rat hepatocytes | Fatty Acid Synthesis | IC50 | 3.2 µM | ||
| Primary mouse hepatocytes | Fatty Acid Synthesis | IC50 | 3.6 µM | ||
| PF-739 | Cell-free | AMPK α2β1γ1 | EC50 | 5.23 nM | |
| Cell-free | AMPK α2β2γ1 | EC50 | 42.2 nM | ||
| Cell-free | AMPK α1β1γ1 | EC50 | 8.99 nM | ||
| Cell-free | AMPK α1β2γ1 | EC50 | 126 nM |
Table 2: In Vivo Effects of Direct AMPK Activators
| Compound | Animal Model | Dose | Route | Key Findings | Reference(s) |
| A-769662 | ob/ob mice | 30 mg/kg b.i.d. | i.p. | Lowered plasma glucose by 40%; Reduced body weight gain; Decreased plasma and liver triglycerides. | |
| PF-739 | C57BL/6 mice | 30-1000 mg/kg (single dose) | p.o. or s.c. | Activated AMPK in liver and skeletal muscle; Reduced plasma glucose. | |
| Diet-induced obese mice | Not specified | Not specified | Lowered blood glucose; Increased muscle AMPKγ1-complex activity 2-fold. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro AMPK Kinase Activity Assay
This protocol is used to determine the direct effect of a compound on the enzymatic activity of purified AMPK.
-
Principle: The assay measures the phosphorylation of a synthetic peptide substrate (e.g., SAMS peptide) by the AMPK enzyme. The amount of phosphorylated substrate is quantified, often using a luminescence-based method that measures the amount of ATP consumed.
-
Materials:
-
Recombinant human AMPK (e.g., α1β1γ1 isoform)
-
SAMS peptide substrate
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
-
Plate-reading luminometer
-
-
Procedure:
-
Prepare a reaction mixture in a multi-well plate containing kinase assay buffer, recombinant AMPK, and the SAMS peptide substrate.
-
Add the test compound at various concentrations. Include a vehicle control (DMSO) and a known AMPK activator (e.g., A-769662) as a positive control.
-
Initiate the kinase reaction by adding ATP to a final concentration of approximately 10 µM.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system. This involves two steps:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the AMPK activity.
-
Plot the data as a dose-response curve to determine the EC50 value of the test compound.
-
Cellular AMPK Activation Assay (Western Blot)
This protocol assesses the ability of a compound to activate AMPK within a cellular context by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
-
Principle: Activated AMPK phosphorylates its α-subunit at Thr172 and a key downstream substrate, ACC, at Ser79. These phosphorylation events can be detected and quantified using specific antibodies via Western blotting.
-
Materials:
-
Cell line of interest (e.g., primary hepatocytes, C2C12 myotubes, HEK293 cells)
-
Cell culture medium and reagents
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα (total), anti-phospho-ACC (Ser79), anti-ACC (total), and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein concentrations for all samples, prepare them with Laemmli buffer, and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-AMPKα) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the fold-activation.
-
Visualizations: Signaling Pathways and Workflows
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular metabolism and the key downstream pathways affected by its activation.
Caption: AMPK signaling cascade showing upstream activators and downstream anabolic and catabolic pathways.
Experimental Workflow for Screening AMPK Activators
This diagram outlines a typical workflow for identifying and characterizing novel direct AMPK activators.
Caption: Workflow for the discovery and development of novel AMPK activators.
Conclusion
Direct allosteric activation of AMPK represents a promising therapeutic strategy for metabolic diseases. The early research on compounds like A-769662 and PF-739 has provided a solid foundation, demonstrating potent in vitro and in vivo efficacy in relevant preclinical models. The experimental protocols and assays detailed in this guide are fundamental tools for the continued discovery and characterization of novel AMPK activators. Future research will likely focus on developing isoform-selective activators to optimize therapeutic effects while minimizing potential side effects, such as those observed with pan-AMPK activation in cardiac tissue. The continued exploration of this target holds significant potential for developing new treatments for a variety of metabolic disorders.
References
An In-depth Technical Guide to the Isoform Specificity of Direct AMPK Activators
An important note on the selected activator: Initial searches for quantitative data and detailed experimental protocols for a specific molecule designated "AMPK activator 7" did not yield sufficient information to construct a comprehensive technical guide. To fulfill the core requirements of this request with scientifically robust and well-documented information, this guide will focus on the well-characterized direct AMP-activated protein kinase (AMPK) activators, A-769662 and MK-8722 . These compounds serve as excellent archetypes for a β1-selective and a pan-isoform activator, respectively, and their extensive characterization in the scientific literature allows for a thorough presentation of isoform specificity, quantitative data, and detailed experimental methodologies.
Introduction to AMPK and Isoform Diversity
AMP-activated protein kinase (AMPK) is a master regulator of cellular and whole-body energy homeostasis. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. In mammals, these subunits are encoded by multiple genes, giving rise to two α isoforms (α1, α2), two β isoforms (β1, β2), and three γ isoforms (γ1, γ2, γ3). This allows for the assembly of 12 distinct AMPK heterotrimeric complexes. The specific combination of these isoforms varies between tissues, influencing the subcellular localization, substrate specificity, and regulation of the AMPK complex. This isoform diversity presents an opportunity for the development of targeted therapeutics that can selectively activate specific AMPK complexes in particular tissues, potentially maximizing therapeutic benefit while minimizing off-target effects.
Direct allosteric activators of AMPK, which bind to a site distinct from the nucleotide-binding sites on the γ-subunit, have emerged as promising therapeutic candidates for metabolic diseases. Understanding the isoform specificity of these activators is critical for their development and application. This guide provides a technical overview of the isoform specificity of two key direct AMPK activators, A-769662 and MK-8722, supported by quantitative data and detailed experimental protocols.
Quantitative Data on Activator-Isoform Specificity
The following tables summarize the in vitro activation data for A-769662 and MK-8722 against various AMPK isoform complexes. The half-maximal effective concentration (EC50) is a measure of the compound's potency in activating the enzyme.
Table 1: Isoform Specificity of A-769662
| AMPK Isoform Complex | EC50 (µM) | Source |
| Rat Liver (mixture of α1/α2, β1, γ1) | 0.8 | [1] |
| Recombinant Human α1β1γ1 | 0.7 | [2] |
| Recombinant Human α2β1γ1 | ~1.2 | [2] |
| Rat Heart Extract | 2.2 | [3] |
| Rat Muscle Extract | 1.9 | [3] |
| Human Embryonic Kidney (HEK) Cell Extract | 1.1 |
Note: A-769662 displays selectivity for AMPK heterotrimers containing the β1 subunit.
Table 2: Isoform Specificity of MK-8722 (Pan-AMPK Activator)
| AMPK Isoform Complex | EC50 (nM) | Source |
| Recombinant pAMPK α1β1γ1 | ~1 - 6 | |
| Recombinant pAMPK α1β2γ1 | ~15 - 63 | |
| Recombinant pAMPK α2β1γ1 | ~1 - 6 | |
| Recombinant pAMPK α2β2γ1 | ~15 - 63 | |
| Recombinant pAMPK α2β2γ2 | ~15 - 63 | |
| Recombinant pAMPK α2β2γ3 | ~15 - 63 |
Note: MK-8722 is a potent, direct, allosteric activator of all 12 mammalian AMPK complexes, though it exhibits a higher affinity for β1-containing complexes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the AMPK signaling pathway, a typical experimental workflow for assessing AMPK activation, and the logical relationship of activator binding.
Caption: Simplified AMPK signaling pathway showing upstream activators and downstream effects.
References
Methodological & Application
Application Notes and Protocols for AMPK Activator 7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2] As a master regulator of energy homeostasis, AMPK is activated in response to stresses that deplete cellular ATP, such as nutrient deprivation or hypoxia.[1] Upon activation, AMPK initiates a cascade of signaling events that shift the cell from anabolic (energy-consuming) to catabolic (energy-producing) pathways to restore energy balance.[1][3] This includes stimulating fatty acid oxidation and glucose uptake while inhibiting processes like protein and lipid synthesis. Due to its central role in metabolism, AMPK has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.
AMPK activator 7, also known as compound I-3-24, is a potent activator of AMPK with a reported half-maximal effective concentration (EC50) of 8.8 nM. These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on the AMPK signaling pathway, cell viability, and glucose metabolism.
Mechanism of Action
AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. Its activation is primarily regulated by the cellular AMP:ATP ratio. An increase in this ratio, indicative of low energy status, leads to the binding of AMP to the γ subunit. This binding induces a conformational change that promotes the phosphorylation of a critical threonine residue (Thr172) on the α subunit by upstream kinases, most notably LKB1 and CaMKKβ. This phosphorylation event is a key marker of AMPK activation.
AMPK activators can be classified as either indirect or direct. Indirect activators, such as metformin, inhibit the mitochondrial respiratory chain, leading to an increase in the cellular AMP:ATP ratio. Direct activators, on the other hand, can bind to the AMPK complex and allosterically activate it, often mimicking the effect of AMP. Based on its high potency, this compound is likely a direct activator, though its precise binding site and mechanism may require further investigation.
Signaling Pathway
The activation of AMPK triggers a wide array of downstream signaling events aimed at restoring cellular energy levels. Activated AMPK phosphorylates and regulates numerous downstream targets. Key effects include the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling, a central regulator of cell growth and proliferation, and the activation of catabolic processes such as glucose uptake and fatty acid oxidation.
Figure 1: Simplified AMPK signaling pathway activated by this compound.
Experimental Protocols
The following protocols provide a framework for investigating the cellular effects of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
General Guidelines for this compound Preparation and Use
This compound should be handled with care in a laboratory setting.
-
Reconstitution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term use.
-
Working Dilutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control, and is typically kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Concentration Range: Given the high potency of this compound (EC50 = 8.8 nM), a starting concentration range of 1 nM to 1 µM is recommended for initial experiments. A dose-response study should be performed to determine the optimal concentration for the desired effect in the specific cell line being used.
Protocol 1: Assessment of AMPK Activation by Western Blotting
This protocol details the detection of AMPK activation by measuring the phosphorylation of the AMPKα subunit at Threonine 172 (Thr172).
Materials
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Phospho-protein lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα (total)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow
Figure 2: Workflow for Western blot analysis of AMPK activation.
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for desired time points (e.g., 30 minutes, 1 hour, 6 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold phospho-protein lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
-
Protein Quantification:
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-AMPKα (Thr172) (typically 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (typically 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.
-
Quantify band intensities using densitometry software. The ratio of phospho-AMPKα to total AMPKα indicates the level of AMPK activation.
-
| Treatment Group | p-AMPKα (Thr172) Intensity (Arbitrary Units) | Total AMPKα Intensity (Arbitrary Units) | p-AMPKα / Total AMPKα Ratio |
| Vehicle Control | 150 | 1000 | 0.15 |
| This compound (1 nM) | 300 | 1050 | 0.29 |
| This compound (10 nM) | 750 | 1020 | 0.74 |
| This compound (100 nM) | 1200 | 980 | 1.22 |
| This compound (1 µM) | 1350 | 1010 | 1.34 |
Table 1: Example data for Western blot analysis of AMPK activation.
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This protocol can be used to assess the effect of this compound on cell viability.
Materials
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.
-
-
Treatment:
-
The next day, treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking the plate for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
| Concentration of this compound | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 | 100% |
| 1 nM | 1.22 | 97.6% |
| 10 nM | 1.18 | 94.4% |
| 100 nM | 1.05 | 84.0% |
| 1 µM | 0.85 | 68.0% |
| 10 µM | 0.50 | 40.0% |
Table 2: Example data for MTT cell viability assay.
Protocol 3: Glucose Uptake Assay
This protocol measures the uptake of glucose into cells, a key metabolic process stimulated by AMPK activation. A common method involves using a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Materials
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Glucose-free culture medium
-
2-NBDG
-
PBS
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Experimental Workflow
Figure 3: Workflow for the 2-NBDG-based glucose uptake assay.
Procedure
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
-
Treatment:
-
The next day, wash the cells with PBS and replace the medium with glucose-free medium.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 1-2 hours).
-
-
2-NBDG Incubation:
-
Add 2-NBDG to each well to a final concentration of 50-100 µg/mL.
-
Incubate for 30-60 minutes at 37°C. The optimal incubation time may need to be determined for each cell line.
-
-
Wash and Measurement:
-
Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop glucose uptake and remove extracellular fluorescence.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the amount of glucose taken up by the cells. Normalize the data to the vehicle control.
-
| Concentration of this compound | Fluorescence Intensity (Arbitrary Units) | % Glucose Uptake (relative to control) |
| Vehicle Control | 5000 | 100% |
| 1 nM | 5500 | 110% |
| 10 nM | 7500 | 150% |
| 100 nM | 11000 | 220% |
| 1 µM | 12500 | 250% |
Table 3: Example data for 2-NBDG glucose uptake assay.
Conclusion
These protocols provide a comprehensive guide for researchers to investigate the cellular effects of this compound. By utilizing these methodologies, scientists can effectively characterize the impact of this potent AMPK activator on key cellular processes, thereby advancing our understanding of AMPK-mediated signaling and its potential therapeutic applications. It is important to note that the provided concentrations and incubation times are starting points and should be optimized for each specific cell line and experimental setup.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - AMPK activator ATX-304 reduces oxidative stress and improves MASLD via metabolic switching [insight.jci.org]
- 3. Novel direct AMPK activator suppresses non-small cell lung cancer through inhibition of lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Determining the Dose-Response Curve of AMPK Activator 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3] As a master regulator of energy homeostasis, AMPK is a prime therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer.[2][4] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. Its activation is triggered by an increase in the cellular AMP:ATP ratio, which can be induced by various metabolic stresses like glucose deprivation, hypoxia, and exercise. Activation of AMPK involves the phosphorylation of threonine 172 on the α subunit by upstream kinases, such as LKB1 and CaMKKβ.
This application note provides a detailed protocol for determining the dose-response curve of a novel AMPK activator, herein referred to as "AMPK Activator 7," in a cell-based assay. The protocol outlines the measurement of AMPK activation by quantifying the phosphorylation of its α subunit at Thr172 using Western blotting.
AMPK Signaling Pathway
AMPK activation initiates a cascade of events aimed at restoring cellular energy balance. It stimulates ATP-producing catabolic pathways like glucose uptake and fatty acid oxidation while inhibiting ATP-consuming anabolic processes such as protein and lipid synthesis.
Experimental Protocol: Dose-Response Determination using Western Blot
This protocol describes a cell-based assay to determine the half-maximal effective concentration (EC50) of this compound by measuring the phosphorylation of AMPKα at Threonine 172.
Materials and Reagents
-
Cell line (e.g., C2C12 myotubes, HEK293, or primary fibroblasts)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., AICAR)
-
Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (5% w/v BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172) antibody
-
Rabbit or mouse anti-total AMPKα antibody
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture cells in appropriate medium until they reach 80-90% confluency.
-
Seed cells into 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. A common concentration range to start with is 0.01 µM to 100 µM.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2 mM AICAR).
-
Aspirate the culture medium and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the cells for a predetermined time (e.g., 1-2 hours). This may require optimization.
-
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and 4x Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Apply the ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total AMPK:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AMPKα.
-
Alternatively, run duplicate gels or cut the membrane to probe for total AMPK separately.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-AMPK and total AMPK using densitometry software.
-
Calculate the ratio of phospho-AMPK to total AMPK for each concentration of the activator.
-
Normalize the data to the vehicle control.
-
Plot the normalized phospho-AMPK/total AMPK ratio against the logarithm of the activator concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value. The EC50 is the concentration of the activator that produces 50% of the maximal response.
-
Data Presentation
The quantitative data from the dose-response experiment should be summarized in a clear and structured table.
| Concentration of this compound (µM) | Log Concentration | Normalized p-AMPK/Total AMPK Ratio (Fold Change) |
| 0 (Vehicle) | - | 1.00 |
| 0.01 | -2.00 | 1.15 |
| 0.1 | -1.00 | 2.50 |
| 0.5 | -0.30 | 4.80 |
| 1 | 0.00 | 6.20 |
| 5 | 0.70 | 7.80 |
| 10 | 1.00 | 8.10 |
| 50 | 1.70 | 8.25 |
| 100 | 2.00 | 8.30 |
Table 1: Representative dose-response data for this compound. The data represents the fold change in the ratio of phosphorylated AMPK (p-AMPK) to total AMPK, normalized to the vehicle control.
Alternative Assay Formats
While Western blotting is a common method, other assays can be used to determine AMPK activation.
-
Biochemical Kinase Assays: These cell-free assays use purified recombinant AMPK and a substrate peptide (like the SAMS peptide) to measure the kinase activity directly, often using radioactive [γ-³²P]ATP or non-radioactive methods like ADP-Glo™. These are useful for identifying direct activators of the AMPK enzyme.
-
Luminescent Cell-Based Assays: Commercially available kits provide a high-throughput method to measure AMPK activation in live cells by detecting ADP production.
Conclusion
This application note provides a comprehensive protocol for determining the dose-response curve and EC50 of a novel AMPK activator using a cell-based Western blot assay. The provided workflow and data presentation guidelines will enable researchers to characterize the potency of new compounds targeting the AMPK signaling pathway, which is a critical step in the development of therapeutics for metabolic diseases. Careful optimization of cell type, treatment duration, and antibody concentrations is recommended for achieving robust and reproducible results.
References
- 1. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 4. bpsbioscience.com [bpsbioscience.com]
Preparing AMPK Activator 7 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of AMPK activator 7 (CAS: 1623138-03-3) stock solutions in Dimethyl Sulfoxide (DMSO). The information herein is intended to guide researchers in the effective application of this compound for in vitro and in vivo studies related to the AMP-activated protein kinase (AMPK) signaling pathway.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3] It is activated in response to stresses that deplete cellular ATP, such as low glucose, hypoxia, and ischemia.[1][3] Once activated, AMPK works to restore energy homeostasis by stimulating catabolic processes that generate ATP (e.g., fatty acid oxidation and glycolysis) while inhibiting anabolic, ATP-consuming processes (e.g., protein and lipid synthesis). Due to its central role in metabolism, AMPK is a significant therapeutic target for metabolic diseases like type 2 diabetes, obesity, and cancer.
This compound is a potent, small-molecule activator of AMPK with a reported EC50 of 8.8 nM. This document provides essential information regarding its physicochemical properties, preparation of stock solutions, and experimental protocols for its use in research settings.
Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Source(s) |
| Chemical Name | This compound (compound I-3-24) | |
| CAS Number | 1623138-03-3 | |
| Molecular Formula | C₂₃H₂₂F₃N₃O₅ | |
| Molecular Weight | 477.43 g/mol | |
| EC50 | 8.8 nM | |
| Appearance | Powder | |
| Solubility | Soluble in DMSO | |
| Storage (Powder) | 2 years at -20°C | |
| Storage (DMSO Stock) | 2 weeks at 4°C, 6 months at -80°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Acclimatize Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent condensation. It is highly recommended to use a new, unopened bottle of anhydrous DMSO to ensure its quality.
-
Weigh Compound: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.77 mg of the compound.
-
Calculation: Mass (mg) = Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) = 10 mmol/L x 0.001 L x 477.43 g/mol = 4.77 mg
-
-
Add Solvent: Using a sterile pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve Compound: Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound. Visually inspect the solution to ensure it is clear and free of precipitates. If the compound does not fully dissolve, brief sonication or gentle warming (e.g., in a 37°C water bath) may be applied.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents multiple freeze-thaw cycles which can degrade the compound. Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Storage: For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 2 weeks), aliquots can be stored at 4°C.
Protocol 2: In Vitro Assay - Western Blot for Phospho-AMPK (Thr172)
This protocol outlines the steps to assess the activation of AMPK in cultured cells treated with this compound by detecting the phosphorylation of AMPK at Threonine 172.
Materials:
-
Cultured cells (e.g., HeLa, HepG2, C2C12)
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Phospho-protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα (total)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Prepare working solutions of this compound by diluting the 10 mM DMSO stock solution in cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a DMSO vehicle control.
-
Treat the cells for a specified time (e.g., 1, 6, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold phospho-protein lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (typically at a 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.
-
Signaling Pathway and Workflow Diagrams
Caption: AMPK Signaling Pathway Activation.
Caption: Western Blot Workflow for p-AMPK.
References
Application Notes and Protocols for In Vitro Studies with AMPK Activator 7
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2] It is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[1][2] Activation of AMPK helps to restore cellular energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[1] Consequently, AMPK has emerged as a significant therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer.
Data Presentation: In Vitro Treatment Parameters for AMPK Activators
The following table summarizes typical treatment durations and concentrations for various AMPK activators in different cell lines, providing a reference for establishing experimental conditions for AMPK activator 7.
| Activator | Cell Line | Concentration Range | Treatment Duration | Observed Effects | Reference |
| A-769662 | H9c2 Cardiomyocytes | 10 µM | Not Specified | AMPK Activation | |
| AICAR | ROS 17/2.8 Osteoblastic cells | 100-500 µM | 1 hour | Increased AMPK phosphorylation | |
| Metformin | ROS 17/2.8 Osteoblastic cells | 100-500 µM | 1 hour | Increased AMPK phosphorylation | |
| AICAR | Primary Rat Osteoblasts | 0.5-100 µM | Up to 21 days | Effects on bone nodule formation | |
| Metformin | H9c2 Cardiomyocytes | Not Specified | Not Specified | Attenuated H2O2-induced cell death | |
| PT1 (Direct Activator) | Mitochondrial-deficient fibroblasts | Not Specified | Not Specified | Improved cell viability, increased oxygen consumption and ATP |
Mandatory Visualizations
AMPK Signaling Pathway
References
Probing Cellular Energy Status: A Detailed Protocol for Western Blot Analysis of p-AMPK Following Treatment with AMPK Activator 7
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Investigating AMPK Activation
This application note provides a detailed protocol for the detection and semi-quantitative analysis of phosphorylated AMP-activated protein kinase (p-AMPK) in cell culture models following treatment with AMPK activator 7 (also known as compound I-3-24). This guide includes a comprehensive experimental workflow, from cell culture and treatment to data analysis, alongside critical considerations for robust and reproducible results.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1] Its activation, primarily through phosphorylation at Threonine 172 (Thr172) of the α-subunit, is a key event in response to metabolic stress, such as an increase in the cellular AMP/ATP ratio.[2] AMPK activators are valuable tools for studying metabolic diseases like type 2 diabetes and obesity. This compound is a potent activator with an EC50 of 8.8 nM, making it a useful compound for investigating the AMPK signaling pathway.[3] Western blotting is a widely used technique to detect the specific phosphorylation of AMPK at Thr172, thereby providing a measure of its activation state.
Signaling Pathway of AMPK Activation
AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] Its activation is triggered by an increase in the cellular AMP:ATP ratio, which can be induced by various cellular stresses or pharmacological agents. Upstream kinases, primarily Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ), phosphorylate the α-subunit at Thr172, leading to a significant increase in AMPK activity.[4] Activated AMPK then phosphorylates a multitude of downstream targets to restore cellular energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.
Experimental Workflow
The following diagram outlines the key steps for the Western blot analysis of AMPK activation.
Detailed Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Cell line of interest (e.g., C2C12, HepG2, HEK293)
-
Complete cell culture medium
-
This compound (Compound I-3-24)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Treatment:
-
The optimal concentration and treatment time for this compound may vary depending on the cell line and experimental goals. A concentration range of 10 nM to 1 µM and a time course of 30 minutes to 24 hours is a good starting point for optimization.
-
For a typical experiment, treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM) for a predetermined time (e.g., 1 hour).
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the activator used.
-
Cell Lysis
Materials:
-
Ice-cold PBS
-
Ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) or a specialized phospho-protein lysis buffer.
-
Protease and phosphatase inhibitor cocktails
Protocol:
-
After treatment, place the cell culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors immediately before use) to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
Materials:
-
BCA Protein Assay Kit or Bradford Protein Assay Kit
-
Microplate reader
Protocol:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE
Materials:
-
Laemmli sample buffer (2x or 4x)
-
SDS-polyacrylamide gels (e.g., 10% or 12%)
-
Electrophoresis running buffer
-
Protein ladder
Protocol:
-
Prepare protein samples by adding the appropriate volume of Laemmli sample buffer to 20-30 µg of protein.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load the denatured protein samples and a protein ladder into the wells of the SDS-polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
Protein Transfer (Western Blotting)
Materials:
-
Polyvinylidene difluoride (PVDF) or nitrocellulose membrane
-
Transfer buffer (containing methanol)
-
Filter papers
-
Western blot transfer apparatus
Protocol:
-
Equilibrate the gel, membrane, and filter papers in transfer buffer for at least 10 minutes.
-
Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.
-
Perform the protein transfer according to the manufacturer's instructions for your transfer system (wet or semi-dry). A common condition for wet transfer is 100V for 1-2 hours at 4°C.
Antibody Incubation and Detection
Materials:
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172) antibody (e.g., 1:1000 dilution)
-
Rabbit or mouse anti-total AMPKα antibody (e.g., 1:1000 dilution)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH, 1:2000-1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Blocking: After transfer, block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AMPK (Thr172) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system (e.g., ChemiDoc).
-
-
Stripping and Re-probing (Optional but Recommended):
-
To determine the levels of total AMPK and a loading control, the membrane can be stripped of the p-AMPK antibody and re-probed.
-
Incubate the membrane in a mild stripping buffer.
-
Wash the membrane thoroughly and re-block before incubating with the total AMPK antibody, followed by the loading control antibody.
-
Data Presentation and Analysis
Summarize the quantitative data from densitometry analysis in a clearly structured table. Normalize the band intensity of p-AMPK to the total AMPK band intensity to account for any variations in total protein levels. Further normalization to a housekeeping protein (e.g., β-actin or GAPDH) can control for loading differences.
Table 1: Densitometric Analysis of p-AMPK and Total AMPK Levels
| Treatment (this compound) | p-AMPK (Thr172) Intensity | Total AMPK Intensity | p-AMPK / Total AMPK Ratio | Fold Change vs. Control |
| 0 nM (Vehicle) | 100 | 1000 | 0.10 | 1.0 |
| 10 nM | 250 | 1050 | 0.24 | 2.4 |
| 50 nM | 600 | 1020 | 0.59 | 5.9 |
| 100 nM | 950 | 980 | 0.97 | 9.7 |
| 500 nM | 1200 | 1010 | 1.19 | 11.9 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-AMPK signal | Inactive this compound | Ensure proper storage and handling of the compound. |
| Insufficient treatment time or concentration | Optimize treatment conditions with a time-course and dose-response experiment. | |
| Phosphatase activity during lysis | Always use fresh protease and phosphatase inhibitors in the lysis buffer and keep samples on ice. | |
| Poor antibody performance | Use a validated antibody for p-AMPK (Thr172) at the recommended dilution. | |
| High background | Inappropriate blocking agent | Use 5% BSA in TBST for blocking when detecting phosphoproteins. |
| Insufficient washing | Increase the number and duration of wash steps. | |
| High antibody concentration | Titrate the primary and secondary antibody concentrations. | |
| Multiple bands | Non-specific antibody binding | Use a more specific primary antibody and optimize blocking and washing conditions. |
| Protein degradation | Use fresh protease inhibitors and handle lysates quickly on ice. |
By following this detailed protocol and considering the key technical aspects, researchers can reliably investigate the activation of AMPK in response to this compound, contributing to a deeper understanding of cellular metabolism and the development of novel therapeutics.
References
- 1. AMP-independent activator of AMPK for treatment of mitochondrial disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AMP-activated Protein Kinase Signaling Activation by Resveratrol Modulates Amyloid-β Peptide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Measuring AMPK Activity with a Direct Allosteric Activator: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the activity of AMP-activated protein kinase (AMPK) using a potent, direct allosteric activator. For the purpose of these protocols, we will refer to the specific, well-characterized direct AMPK activator, A-769662, as a representative example of a tool compound for these studies.
AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3][4][5] Its activation can have therapeutic benefits for metabolic diseases such as type 2 diabetes and obesity, as well as certain cancers. This document outlines the principles and detailed protocols for assessing AMPK activation in both cellular and in vivo models.
Principle of Measurement
AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits. Its activity is primarily regulated by the cellular AMP:ATP ratio. An increase in this ratio, indicative of low energy status, leads to the phosphorylation of the α subunit at threonine 172 (Thr172) within the activation loop by upstream kinases, most notably LKB1.
Direct allosteric activators, such as A-769662, bind to the AMPK complex and induce a conformational change that promotes and maintains its active state, often by inhibiting the dephosphorylation of Thr172. Therefore, measuring AMPK activity typically involves quantifying the phosphorylation of AMPKα at Thr172 or assessing the phosphorylation of its downstream substrates, such as Acetyl-CoA Carboxylase (ACC) at Serine 79 (Ser79). Functional outcomes of AMPK activation, like increased glucose uptake, can also be measured.
Data Presentation
Table 1: Expected Quantitative Effects of A-769662 on AMPK Activity Markers
| Parameter | Cell Type/Model | Concentration/Dose | Expected Fold Change (vs. Control) | Reference |
| p-AMPKα (Thr172) | H9c2 Cardiomyocytes | 25 µM | ~1.5 - 2.0 | |
| p-ACC (Ser79) | Isolated Pancreatic Islets | Not Specified | Significant Increase | |
| Glucose Uptake | In vivo (mice) | 60 mg/kg | Significant decrease in blood glucose | |
| Hepatic p-AMPKα (Thr172) | In vivo (ZDF rats) | 10-30 mg/kg/day | 6 to 20-fold increase |
Signaling Pathway
The activation of AMPK by a direct activator initiates a signaling cascade that shifts the cell from anabolic (energy-consuming) to catabolic (energy-producing) processes.
Caption: AMPK signaling pathway activated by a direct allosteric activator.
Experimental Protocols
Protocol 1: In Vitro Measurement of AMPK Activation in Cultured Cells
This protocol describes the treatment of cultured cells with an AMPK activator and subsequent analysis of AMPK and ACC phosphorylation by Western blotting.
Experimental Workflow:
Caption: Workflow for in vitro measurement of AMPK activation.
Materials:
-
Cultured cells of interest (e.g., HepG2, H9c2, C2C12)
-
Complete cell culture medium
-
AMPK Activator (e.g., A-769662) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-total AMPKα
-
Rabbit anti-phospho-ACC (Ser79)
-
Rabbit anti-total ACC
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: a. Prepare a stock solution of the AMPK activator in DMSO. b. Dilute the activator in cell culture medium to the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. c. Remove the old medium from the cells and replace it with the treatment medium. d. Incubate for the desired time (e.g., 30 minutes to 2 hours).
-
Cell Lysis: a. Place the plate on ice and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply ECL substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: In Vivo Measurement of AMPK Activation in Mice
This protocol outlines the administration of an AMPK activator to mice and the subsequent analysis of blood glucose levels as a functional readout of AMPK activity.
Experimental Workflow:
Caption: Workflow for in vivo measurement of AMPK-induced glucose uptake.
Materials:
-
Mice (e.g., C57BL/6 or diabetic models like db/db)
-
AMPK Activator (e.g., A-769662)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Glucometer and test strips
-
Syringes for intraperitoneal (IP) injection
-
Restraining device for mice
Procedure:
-
Animal Handling: Acclimatize mice to the experimental conditions and handling for at least one week.
-
Fasting: For some studies, particularly with diabetic models, a short fasting period (e.g., 4-6 hours) may be necessary to sensitize the mice to blood glucose-lowering effects. Note: Hypoglycemia can occur in lean, fasted mice.
-
Activator Preparation: a. Prepare the vehicle solution. b. Dissolve the AMPK activator in the vehicle to the desired final concentration (e.g., 6 mg/mL for a 60 mg/kg dose). Prepare fresh before each use.
-
Dosing and Blood Glucose Measurement: a. Gently restrain the mouse and obtain a baseline blood glucose reading (t=0) from a small tail snip. b. Administer the AMPK activator or vehicle via IP injection. The injection volume will depend on the mouse's body weight and the stock concentration. c. Measure blood glucose at subsequent time points (e.g., 30, 60, 90, 120 minutes) from the same tail snip.
-
Data Analysis: a. Plot the blood glucose levels over time for both the vehicle and activator-treated groups. b. Calculate the area under the curve (AUC) for the glucose excursion. c. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the glucose-lowering effect.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Troubleshooting
| Problem | Possible Cause | Solution |
| No increase in p-AMPK (in vitro) | Inactive compound | Verify the source and purity of the activator. |
| Insufficient concentration or incubation time | Perform a dose-response and time-course experiment. | |
| Poor antibody quality | Use a validated antibody and optimize antibody concentration. | |
| Phosphatase activity in lysate | Ensure fresh and adequate amounts of phosphatase inhibitors are used in the lysis buffer. | |
| High background in Western blot | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| No glucose-lowering effect (in vivo) | Poor bioavailability of the compound | Check the formulation and route of administration. |
| Insulin resistance of the animal model | Use a higher dose or a more sensitive model. | |
| Incorrect dosing | Double-check calculations for dose and injection volume. | |
| High variability in animal data | Stress-induced hyperglycemia | Handle mice gently and consistently. Acclimatize them to the procedure. |
| Inconsistent fasting times | Ensure all animals are fasted for the same duration. |
References
- 1. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. sinobiological.com [sinobiological.com]
- 5. bosterbio.com [bosterbio.com]
Application Notes and Protocols for In Vivo Administration of A-769662, a Direct AMPK Activator
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1] Its activation has been identified as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1] A-769662 is a potent, cell-permeable, and direct activator of AMPK.[2][3] Unlike indirect activators such as metformin, A-769662 functions by allosterically activating the AMPK complex and inhibiting its dephosphorylation, independent of cellular AMP levels. Specifically, it shows selectivity for AMPK heterotrimers containing the β1 subunit. These application notes provide a comprehensive guide for the in vivo administration of A-769662, including detailed protocols, quantitative data summaries, and pathway diagrams to facilitate experimental design and execution.
Mechanism of Action
A-769662 directly activates AMPK through a dual mechanism:
-
Allosteric Activation: It binds to the AMPK complex, inducing a conformational change that enhances its kinase activity.
-
Inhibition of Dephosphorylation: It protects the phosphorylated threonine 172 (Thr172) on the catalytic α-subunit from being dephosphorylated, thus maintaining AMPK in its active state.
This activation is independent of the upstream kinases LKB1 or CaMKKβ.
Data Presentation
Table 1: In Vivo Efficacy of A-769662 in Rodent Models
| Animal Model | Dosage and Administration | Duration | Key Findings | Reference |
| ob/ob Mice | 3 mg/kg and 30 mg/kg, i.p., b.i.d. | 5 and 14 days | - 30-40% reduction in fed plasma glucose at 30 mg/kg. - Significant decrease in plasma and liver triglycerides. - Modest reduction in body weight gain. | |
| Sprague-Dawley Rats | 30 mg/kg, i.p., single dose | Acute | - Significant reduction in the respiratory exchange ratio, indicating increased fatty acid utilization. - 33% reduction in malonyl-CoA levels in the liver. | |
| Diabetic Mice | 15-30 mg/kg, i.p. | 2 weeks | - Normalized nerve function and reduced pain associated with diabetic neuropathy. | |
| Mice | 10 mg/kg, i.p. | 8 hours | - Decreased LPS-induced Tlr-4 expression in heart tissue. |
Table 2: Pharmacokinetic and Toxicological Profile of A-769662
| Parameter | Species | Dosage and Route | Value | Reference |
| Pharmacokinetics | ||||
| Oral Bioavailability (F) | Rat | 10 mg/kg, oral | ~38% | |
| Half-life (t½) | Rat | 10 mg/kg, oral | ~3.2 hours | |
| Half-life (t½) | Rat | 5 mg/kg, intravenous | ~1.9 hours | |
| Peak Plasma Concentration (Cmax) | Rat | 10 mg/kg, oral | ~2.1 µg/mL (at 1 hour) | |
| Toxicology | ||||
| Acute Toxicity | Mouse | 50-150 mg/kg, oral | No mortality observed. | |
| Acute Toxicity | Mouse | 300 mg/kg, oral | 20% mortality (1/5 mice). | |
| Cellular Toxicity | Mouse Embryonic Fibroblasts | 300 µM | Toxic effects observed. |
Experimental Protocols
Protocol 1: Preparation of A-769662 for In Vivo Administration
Materials:
-
A-769662 powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Polyethylene glycol 300 (PEG300) (optional, for specific formulations)
-
Tween-80 (optional, for specific formulations)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Reconstitution of Lyophilized Powder: A-769662 is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in DMSO. For example, to create a 15 mM stock, dissolve 5 mg of A-769662 in 924.9 µl of DMSO.
-
Preparation of Working Solution (Method A - Simple Dilution):
-
For intraperitoneal (i.p.) injection, the DMSO stock solution can be diluted in sterile saline or PBS.
-
Important: The final concentration of DMSO in the injected volume should be minimized (ideally ≤10%) to avoid toxicity.
-
Example for a 30 mg/kg dose in a 25g mouse:
-
Desired dose: 30 mg/kg * 0.025 kg = 0.75 mg
-
If using a 10 mg/mL stock solution in DMSO, you would need 75 µL of the stock.
-
To keep the DMSO concentration at 10%, the final injection volume would be 750 µL. This volume is high for a mouse. Therefore, a more concentrated stock or an alternative vehicle may be necessary.
-
-
-
Preparation of Working Solution (Method B - Co-solvent Formulation): A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline.
-
A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Procedure:
-
Dissolve the required amount of A-769662 in DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween-80 and vortex to mix.
-
Add saline to reach the final volume and vortex thoroughly.
-
-
This formulation can achieve a higher concentration of A-769662 in a solution suitable for injection.
-
-
Storage:
-
Store the lyophilized powder at -20°C, desiccated.
-
Once reconstituted in DMSO, store the stock solution at -20°C and use within 3 months. Aliquot to avoid repeated freeze-thaw cycles.
-
It is recommended to prepare the final working solution for in vivo experiments fresh on the day of use.
-
Protocol 2: In Vivo Administration of A-769662 in a Mouse Model of Metabolic Disease
Objective: To assess the effect of A-769662 on plasma glucose and lipid levels in a diet-induced obese or genetic (e.g., ob/ob) mouse model.
Materials:
-
Obese mice (e.g., C57BL/6J on a high-fat diet for 12-16 weeks, or ob/ob mice) and lean controls.
-
Prepared A-769662 working solution (see Protocol 1).
-
Vehicle control solution (matching the A-769662 formulation without the compound).
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).
-
Glucometer and test strips.
-
Analytical equipment for measuring plasma triglycerides.
-
Animal scale.
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Randomization: Randomly assign animals to treatment groups (e.g., vehicle control, A-769662 low dose, A-769662 high dose).
-
Baseline Measurements: Record the body weight and collect a baseline blood sample (e.g., via tail snip) to measure fasting or fed glucose and triglyceride levels.
-
Administration:
-
Administer A-769662 or vehicle via intraperitoneal (i.p.) injection. A common dosage is 30 mg/kg, administered once or twice daily (b.i.d.).
-
The injection volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg).
-
-
Monitoring:
-
Monitor the animals for any signs of distress or toxicity.
-
Record body weight and food intake daily.
-
-
Endpoint Analysis:
-
At specified time points during the study (e.g., daily, weekly) and at the end of the treatment period (e.g., 14 days), collect blood samples to measure plasma glucose and triglycerides.
-
At the end of the study, animals can be euthanized for tissue collection (e.g., liver, skeletal muscle).
-
Tissues can be snap-frozen in liquid nitrogen and stored at -80°C for subsequent analysis (e.g., Western blotting for p-AMPK and p-ACC, gene expression analysis).
-
Mandatory Visualizations
Signaling Pathway
Caption: A-769662 signaling pathway.
Experimental Workflow
Caption: In vivo experimental workflow.
References
Application Notes and Protocols for Cell-Based Assays of AMPK Activator 7 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine protein kinase that functions as a master regulator of cellular energy homeostasis.[1][2] It acts as a cellular energy sensor, activated in response to stresses that deplete ATP levels, such as low glucose, hypoxia, and ischemia.[1][3] The AMPK complex is a heterotrimer, consisting of a catalytic α subunit and regulatory β and γ subunits.[1]
Activation of AMPK is a two-step process involving allosteric activation by AMP or ADP binding to the γ subunit and subsequent phosphorylation of threonine 172 (Thr172) in the activation loop of the α subunit by upstream kinases, primarily Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase 2 (CaMKK2). Once activated, AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP (e.g., glucose uptake and fatty acid oxidation) while inhibiting anabolic, ATP-consuming processes (e.g., protein and lipid synthesis). This central role in metabolic regulation makes AMPK a prime therapeutic target for metabolic diseases like type 2 diabetes, obesity, and cancer.
This document provides detailed protocols for cell-based assays to characterize the activity of a novel compound, "AMPK Activator 7," by measuring its impact on direct AMPK phosphorylation and downstream cellular functions.
AMPK Signaling Pathway Overview
AMPK activation is triggered by an increase in the cellular AMP:ATP ratio. This allows AMP to bind to the γ subunit, causing a conformational change that promotes phosphorylation at Thr172 of the α subunit by LKB1. Alternatively, an increase in intracellular calcium can activate CaMKK2, which also phosphorylates AMPK at Thr172. Activated AMPK then phosphorylates a host of downstream targets. A key substrate is Acetyl-CoA Carboxylase (ACC), which, when phosphorylated at Serine 79 (Ser79), is inhibited, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation. AMPK also inhibits the mTOR pathway, a central regulator of cell growth and protein synthesis.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize hypothetical data from cell-based assays performed with this compound in MCF-7 human breast cancer cells.
Table 1: Effect of this compound on Phosphorylation of AMPK and ACC Method: Western Blotting analysis after 1-hour treatment. Data are presented as fold change relative to vehicle control (DMSO), normalized to total protein levels. Values are mean ± SD (n=3).
| Concentration | Fold Change p-AMPK (Thr172) | Fold Change p-ACC (Ser79) |
| Vehicle (DMSO) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 0.1 µM | 2.5 ± 0.3 | 2.1 ± 0.4 |
| 1.0 µM | 8.9 ± 0.7 | 7.5 ± 0.6 |
| 10 µM | 15.2 ± 1.1 | 13.8 ± 0.9 |
| AICAR (2 mM) | 12.5 ± 0.9 | 11.0 ± 1.0 |
Table 2: Effect of this compound on Cellular Glucose Uptake Method: 2-NBDG fluorescent glucose uptake assay after 24-hour treatment. Data are presented as Relative Fluorescence Units (RFU). Values are mean ± SD (n=3).
| Concentration | Glucose Uptake (RFU) |
| Vehicle (DMSO) | 5,120 ± 350 |
| 0.1 µM | 7,850 ± 410 |
| 1.0 µM | 14,200 ± 890 |
| 10 µM | 18,500 ± 1,150 |
| Insulin (100 nM) | 16,300 ± 980 |
Table 3: Comparative EC50/IC50 Values of Known AMPK Activators in Various Cell Lines This table provides context by showing reported efficacy values for common AMPK activators.
| Activator | Cell Line | Assay Type | EC50 / IC50 |
| AICAR | PC3 (Prostate) | Cell Viability | ~1 mM |
| AICAR | T47D (Breast) | Proliferation | < 0.5 mM |
| Metformin | A2058 (Melanoma) | Cell Growth | 18 mM |
| Paclitaxel | MCF-7 (Breast) | Cell Viability | 7.5 nM |
Experimental Protocols
Protocol 1: Western Blotting for p-AMPK (Thr172) and p-ACC (Ser79)
This protocol details the most common method for directly assessing AMPK activation by measuring the phosphorylation status of AMPK and its primary substrate, ACC.
Materials:
-
Cell line of interest (e.g., MCF-7, C2C12, HepG2)
-
Complete culture medium
-
This compound, AICAR (positive control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: Rabbit anti-p-AMPKα (Thr172), Rabbit anti-p-ACC (Ser79), Rabbit anti-AMPKα, Mouse anti-β-Actin
-
Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate overnight at 37°C, 5% CO₂.
-
Aspirate media and replace with fresh media containing this compound at desired concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2 mM AICAR).
-
Incubate for the desired time (e.g., 1 hour).
-
-
Lysate Preparation:
-
Place the plate on ice, aspirate media, and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Normalize all samples to the same concentration (e.g., 2 µg/µL) with RIPA buffer.
-
Add 1/3 volume of 4x Laemmli buffer to each sample, vortex, and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Using BSA for blocking is often recommended for phospho-antibodies to reduce background.
-
Incubate the membrane with primary antibody (e.g., anti-p-AMPK, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle shaking.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare ECL substrate and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensity using software like ImageJ. Normalize phospho-protein signals to their respective total protein signals, and then normalize all samples to the loading control (β-Actin).
-
Protocol 2: Fluorescent Glucose Uptake Assay
This assay measures a key downstream physiological effect of AMPK activation—the uptake of glucose from the extracellular environment. It utilizes a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Materials:
-
Cells cultured in a black, clear-bottom 96-well plate
-
This compound, Insulin (positive control)
-
Culture medium (with and without glucose)
-
2-NBDG fluorescent glucose analog
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader (Excitation/Emission ≈ 485/535 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a black, clear-bottom 96-well plate at an appropriate density and grow overnight.
-
Treat cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., 100 nM insulin) for the desired duration (e.g., 1 to 24 hours).
-
-
Glucose Uptake:
-
After treatment, gently aspirate the medium.
-
Wash cells once with warm PBS.
-
Add 100 µL of glucose-free culture medium to each well and incubate for 1 hour at 37°C to starve the cells of glucose.
-
Add 2-NBDG to each well to a final concentration of 100-200 µg/mL.
-
Incubate for 30-60 minutes at 37°C. The optimal time should be determined empirically for your cell line.
-
-
Measurement:
-
To stop the uptake reaction, rapidly aspirate the 2-NBDG solution and wash the cells three times with 200 µL of ice-cold PBS.
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the fluorescence using a microplate reader with filters appropriate for fluorescein (Excitation ≈ 485 nm, Emission ≈ 535 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of wells with no cells (background) from all readings.
-
Compare the fluorescence intensity of treated cells to the vehicle control to determine the relative increase in glucose uptake.
-
References
Application Notes and Protocols for Studying Mitochondrial Biogenesis with AMPK Activator 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a pivotal role in maintaining metabolic homeostasis.[1] Activation of AMPK in response to a low energy state, characterized by an increased AMP/ATP ratio, triggers a cascade of downstream signaling events to restore energy balance.[1] One of the key adaptive responses initiated by AMPK activation is the stimulation of mitochondrial biogenesis, the process of generating new mitochondria.[1][2] This makes pharmacological activators of AMPK valuable tools for investigating the mechanisms of mitochondrial biogenesis and for the development of therapeutics for metabolic disorders.
AMPK Activator 7 (also known as compound I-3-24; CAS 1623138-03-3) is a potent activator of AMPK with a reported half-maximal effective concentration (EC50) of 8.8 nM.[3] Its high potency makes it a valuable research tool for studying the downstream effects of AMPK activation, including the intricate process of mitochondrial biogenesis. These application notes provide an overview of the signaling pathways involved and detailed protocols for utilizing this compound to study mitochondrial biogenesis in a research setting.
Mechanism of Action: AMPK-Mediated Mitochondrial Biogenesis
AMPK activation initiates a signaling cascade that culminates in the increased expression of nuclear and mitochondrial genes required for the synthesis of new mitochondria. The central player in this pathway is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.
Upon activation, AMPK can directly phosphorylate PGC-1α, enhancing its transcriptional activity. Additionally, AMPK activation can indirectly lead to PGC-1α activation through the modulation of other signaling molecules. Activated PGC-1α then co-activates several nuclear transcription factors, including Nuclear Respiratory Factors 1 and 2 (NRF-1 and NRF-2). These transcription factors, in turn, promote the expression of genes encoding mitochondrial proteins, most notably Mitochondrial Transcription Factor A (Tfam), which is essential for the replication and transcription of mitochondrial DNA (mtDNA). The coordinated expression of these nuclear and mitochondrial genes drives the synthesis and assembly of new, functional mitochondria.
Data Presentation: Expected Outcomes of AMPK Activation
The following tables summarize representative quantitative data from studies utilizing various AMPK activators to induce mitochondrial biogenesis. These values can serve as a reference for the expected magnitude of changes when using this compound.
Table 1: Changes in Mitochondrial Biogenesis Markers Following AMPK Activation
| Marker | Cell/Tissue Type | AMPK Activator | Fold Change (vs. Control) | Reference |
| PGC-1α mRNA | Skeletal Muscle | AICAR | ~2-3 fold | |
| NRF-1 mRNA | HeLa Cells | AICAR | ~1.5-2 fold | |
| Tfam mRNA | HeLa Cells | AICAR | ~2-2.5 fold | |
| Cytochrome c Protein | Skeletal Muscle | AICAR | ~1.5-2 fold | |
| mtDNA Copy Number | HeLa Cells | AICAR | ~1.5-2 fold | |
| Mitochondrial Mass (MitoTracker) | Various | Various | ~1.5-2.5 fold |
Table 2: Effects of AMPK Activation on Mitochondrial Respiration
| Parameter (Seahorse Assay) | Cell Type | AMPK Activator | % Change (vs. Control) | Reference |
| Basal Respiration | Myotubes | A-769662 | ~20-40% increase | |
| Maximal Respiration | Myotubes | A-769662 | ~30-60% increase | |
| ATP Production | Myotubes | A-769662 | ~20-50% increase | |
| Spare Respiratory Capacity | Myotubes | A-769662 | ~40-80% increase |
Experimental Protocols
The following are detailed protocols for key experiments to assess mitochondrial biogenesis upon treatment with this compound. These are generalized protocols and may require optimization for specific cell types and experimental conditions.
Protocol 1: Assessment of AMPK Activation by Western Blotting
This protocol is to confirm the activation of AMPK in your experimental system by detecting the phosphorylation of AMPKα at Threonine 172.
Materials:
-
Cell culture reagents
-
This compound (prepare stock solution in DMSO)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of this compound for the desired time points (e.g., 30 minutes to 2 hours for acute activation). Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Normalize protein samples to equal concentrations and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated AMPKα signal to the total AMPKα signal.
Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR
This protocol measures the relative amount of mtDNA to nuclear DNA (nDNA) as an indicator of mitochondrial biogenesis.
Materials:
-
Cell culture reagents
-
This compound
-
Genomic DNA extraction kit
-
qPCR instrument and reagents (e.g., SYBR Green master mix)
-
Primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M)
Procedure:
-
Cell Treatment: Treat cells with this compound for a longer duration (e.g., 24-72 hours) to allow for changes in mtDNA content.
-
Genomic DNA Extraction: Harvest cells and extract total genomic DNA using a commercial kit according to the manufacturer's instructions.
-
qPCR:
-
Set up qPCR reactions with primers for both the mitochondrial and nuclear genes.
-
Use a standard amount of genomic DNA (e.g., 10-20 ng) per reaction.
-
Run the qPCR program with appropriate cycling conditions.
-
-
Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes.
-
Calculate the ΔCt by subtracting the mitochondrial gene Ct from the nuclear gene Ct (ΔCt = Ct(nDNA) - Ct(mtDNA)).
-
The relative mtDNA copy number can be calculated as 2^ΔCt.
-
Protocol 3: Measurement of Mitochondrial Mass using MitoTracker Staining
This protocol uses a fluorescent dye that accumulates in mitochondria to quantify mitochondrial mass by flow cytometry or fluorescence microscopy.
Materials:
-
Cell culture reagents
-
This compound
-
MitoTracker Green FM or MitoTracker Red CMXRos (prepare stock in DMSO)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound for 24-72 hours.
-
MitoTracker Staining:
-
In the last 30-60 minutes of the treatment period, add MitoTracker dye to the cell culture medium at a final concentration of 20-200 nM.
-
Incubate the cells at 37°C in the dark.
-
-
Sample Preparation and Analysis:
-
For Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer.
-
For Fluorescence Microscopy: Wash the cells with pre-warmed medium and observe them directly under a fluorescence microscope.
-
-
Analysis: Quantify the mean fluorescence intensity to determine the relative mitochondrial mass.
Protocol 4: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial function.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Cell culture reagents
-
This compound
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a Seahorse XF microplate and allow them to adhere. Treat cells with this compound for 24-48 hours.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
-
Seahorse XF Assay:
-
Load the sensor cartridge with the compounds from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A).
-
Place the cell plate in the Seahorse XF Analyzer and run the assay according to the manufacturer's protocol.
-
-
Analysis: The Seahorse software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Normalize the OCR data to cell number or protein concentration.
Mandatory Visualizations
Caption: AMPK signaling pathway leading to mitochondrial biogenesis.
Caption: Experimental workflow for studying mitochondrial biogenesis.
References
Investigating Autophagy with AMPK Activator 7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a wide range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases. The AMP-activated protein kinase (AMPK) is a key energy sensor that, once activated, triggers a cascade of events leading to the induction of autophagy. This makes pharmacological activation of AMPK a valuable strategy for studying the mechanisms of autophagy and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the use of AMPK Activator 7, a potent small molecule activator of AMPK, in the investigation of autophagy. This compound (also known as compound I-3-24) is a highly effective tool for inducing autophagy through the canonical AMPK signaling pathway.
Mechanism of Action
This compound directly activates AMPK, a central regulator of cellular energy metabolism.[1][2][3] Activated AMPK initiates autophagy through a dual mechanism:
-
Inhibition of mTORC1: AMPK phosphorylates and activates the Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the Rheb GTPase, a critical activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1).[4][5] mTORC1 is a potent inhibitor of autophagy, and its suppression by activated AMPK relieves this inhibition.
-
Direct Activation of ULK1: AMPK directly phosphorylates and activates Unc-51 like autophagy activating kinase 1 (ULK1), a serine/threonine kinase that is essential for the initiation of the autophagic process. This activation is crucial for the formation of the phagophore, the precursor to the autophagosome.
The interplay between AMPK, mTORC1, and ULK1 is a critical regulatory node in the autophagy signaling pathway.
Signaling Pathway Diagram
Caption: AMPK-mediated autophagy signaling pathway.
Data Presentation: Quantitative Summary
The following table provides a summary of key quantitative data for the use of this compound in cell culture experiments. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.
| Parameter | Recommended Range | Notes |
| Compound Name | This compound (I-3-24) | |
| EC50 | 8.8 nM | This is a measure of potency in a cell-free assay and serves as a starting point for determining effective concentrations in cell culture. |
| Working Concentration | 100 nM - 10 µM | A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and assay. |
| Incubation Time | 6 - 24 hours | Time-course experiments are recommended to capture the dynamics of the autophagic response. |
| Solvent | DMSO | Prepare a stock solution in DMSO (e.g., 10 mM) and dilute to the final working concentration in cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. |
Experimental Protocols
Protocol 1: Assessment of AMPK Activation by Western Blot
This protocol describes how to measure the activation of AMPK in response to this compound by detecting the phosphorylation of AMPKα at Threonine 172.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα (total)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO). Replace the medium in each well with the treatment solutions and incubate for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Prepare the samples with Laemmli buffer and denature at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C. The next day, wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.
Protocol 2: Monitoring Autophagy by LC3-II Western Blot
This protocol details the measurement of autophagy induction by detecting the conversion of LC3-I to its lipidated form, LC3-II, which is a hallmark of autophagosome formation.
Materials:
-
All materials from Protocol 1
-
Primary antibody: anti-LC3B
-
(Optional) Bafilomycin A1 or Chloroquine for autophagic flux assessment
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. For autophagic flux analysis, a lysosomal inhibitor (e.g., Bafilomycin A1 at 100 nM or Chloroquine at 50 µM) can be added for the last 2-4 hours of the treatment with this compound.
-
Cell Lysis and Protein Quantification: Follow steps 3 and 4 from Protocol 1.
-
Sample Preparation and SDS-PAGE: Follow step 5 from Protocol 1. Use a higher percentage polyacrylamide gel (e.g., 15%) for better separation of LC3-I and LC3-II bands.
-
Western Blotting: Follow step 6 from Protocol 1.
-
Antibody Incubation: Incubate the membrane with the primary antibody against LC3B overnight at 4°C. Proceed with secondary antibody incubation as described in Protocol 1.
-
Detection: Follow step 8 from Protocol 1.
-
Analysis: Quantify the band intensities for both LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an increase in the total amount of LC3-II indicates an induction of autophagy. The use of a lysosomal inhibitor will help to distinguish between increased autophagosome formation and decreased autophagosome degradation.
Experimental Workflow Diagram
Caption: General experimental workflow for autophagy investigation.
Logical Relationship Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK), RSVA314 and RSVA405, Inhibit Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glucose Uptake Assay with AMPK Activator 7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring glucose uptake in cultured cells following treatment with AMPK Activator 7, a compound designed to stimulate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK is a therapeutic target for metabolic diseases, and this assay allows for the functional assessment of AMPK activators.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that, when activated, enhances metabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation.[1][2][3] This activation helps restore cellular energy balance. Pharmacological activation of AMPK is a promising strategy for the treatment of metabolic disorders.[4][5] this compound is a novel compound intended to directly or indirectly activate AMPK, leading to increased glucose transport into cells.
This document outlines two common methods for measuring glucose uptake: a fluorescent method using 2-NBDG and a radioactive method using [³H]-2-deoxyglucose. The choice of method will depend on laboratory equipment and safety regulations.
Principle of the Assay
The glucose uptake assay measures the transport of glucose or a glucose analog into cells.
-
2-NBDG Method: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is a fluorescently labeled glucose analog. It is taken up by glucose transporters and accumulates within the cell, as it cannot be fully metabolized. The intracellular fluorescence is proportional to the rate of glucose uptake and can be measured using a fluorescence microscope, plate reader, or flow cytometer.
-
Radioactive Method: Radiolabeled 2-deoxy-D-glucose (e.g., [³H]-2-deoxy-D-glucose) is a glucose analog that is transported into the cell and phosphorylated by hexokinase. The resulting 2-deoxy-D-glucose-6-phosphate is trapped inside the cell. The amount of intracellular radioactivity is proportional to glucose uptake and is quantified by liquid scintillation counting.
AMPK Signaling Pathway
Activation of AMPK by stimuli such as a high AMP:ATP ratio or pharmacological activators like this compound initiates a signaling cascade. Activated AMPK phosphorylates downstream targets, including AS160 (Akt substrate of 160 kDa), which promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in insulin-sensitive tissues, thereby increasing glucose uptake.
Caption: AMPK activation pathway leading to increased glucose uptake.
Experimental Workflow
The general workflow for a glucose uptake assay involves cell preparation, treatment with the AMPK activator, incubation with a labeled glucose analog, and subsequent measurement of the incorporated label.
Caption: General experimental workflow for the glucose uptake assay.
Quantitative Data Summary
The following table summarizes representative data for the effects of a generic direct AMPK activator on glucose uptake in a common cell line used for metabolic studies. The optimal concentration and effect of this compound should be determined empirically.
| Cell Line | Activator | Concentration (µM) | Incubation Time (min) | Fold Increase in Glucose Uptake (Mean ± SD) |
| L6 Myotubes | Generic Activator | 0 (Control) | 60 | 1.0 ± 0.1 |
| L6 Myotubes | Generic Activator | 1 | 60 | 1.5 ± 0.2 |
| L6 Myotubes | Generic Activator | 10 | 60 | 2.8 ± 0.3 |
| L6 Myotubes | Generic Activator | 50 | 60 | 3.5 ± 0.4 |
| C2C12 Myotubes | Generic Activator | 0 (Control) | 60 | 1.0 ± 0.1 |
| C2C12 Myotubes | Generic Activator | 10 | 60 | 2.5 ± 0.2 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: 2-NBDG Glucose Uptake Assay (Fluorescence)
This protocol is adapted for a 96-well plate format and measurement with a fluorescence plate reader.
Materials:
-
Cells (e.g., L6 or C2C12 myotubes, 3T3-L1 adipocytes)
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)
-
Glucose-free DMEM or Krebs-Ringer-HEPES (KRH) buffer
-
Phloretin or Cytochalasin B (inhibitor control)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2-5 x 10⁴ cells/well and culture until they reach the desired confluency or differentiation state.
-
Glucose Starvation: Gently wash the cells twice with warm PBS. Replace the culture medium with glucose-free DMEM or KRH buffer. Incubate for 1-2 hours at 37°C.
-
Compound Treatment: Prepare working solutions of this compound at various concentrations in glucose-free medium. Remove the starvation medium and add the compound solutions to the respective wells. Include a vehicle-only control. Incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 50-100 µM. For a negative control, some wells can be pre-treated with a glucose transport inhibitor like phloretin (200 µM) for 10 minutes before adding 2-NBDG.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Termination and Washing: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence using a microplate reader with appropriate filters (e.g., excitation at 485 nm and emission at 535 nm).
Protocol 2: [³H]-2-Deoxyglucose Uptake Assay (Radioactive)
This protocol is suitable for various plate formats (e.g., 24-well or 12-well plates).
Materials:
-
Cells (e.g., L6 or C2C12 myotubes, 3T3-L1 adipocytes)
-
24-well or 12-well tissue culture plates
-
This compound
-
[³H]-2-deoxy-D-glucose
-
Unlabeled 2-deoxy-D-glucose
-
Glucose-free KRH buffer
-
Cytochalasin B (inhibitor control)
-
0.1 M NaOH or cell lysis buffer
-
Scintillation vials and liquid scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed and culture cells in the appropriate multi-well plates until they are ready for the assay.
-
Glucose Starvation: Wash the cells twice with warm PBS. Replace the culture medium with glucose-free KRH buffer and incubate for 1-2 hours at 37°C.
-
Compound Treatment: Prepare working solutions of this compound in glucose-free KRH buffer. Replace the starvation buffer with the compound solutions and incubate for the desired time (e.g., 30-60 minutes) at 37°C. Include a vehicle-only control.
-
Glucose Uptake: Prepare a transport solution containing [³H]-2-deoxy-D-glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 10 µM) in KRH buffer.
-
Initiate Uptake: Remove the compound solution and add the [³H]-2-deoxy-D-glucose transport solution to each well. Incubate for 10-15 minutes at 37°C. To determine non-specific uptake, include wells treated with cytochalasin B (10 µM) for 15 minutes prior to adding the transport solution.
-
Termination and Washing: Stop the transport by aspirating the radioactive solution and immediately washing the cells three times with ice-cold PBS.
-
Cell Lysis: Add 0.1 M NaOH or a suitable lysis buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial. Add scintillation cocktail, vortex, and measure the radioactivity in a liquid scintillation counter.
-
Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration (e.g., using a BCA assay) for normalization of the radioactivity counts.
Data Analysis
-
Background Subtraction: For each sample, subtract the average signal from the negative control wells (treated with a glucose transport inhibitor).
-
Normalization (Radioactive Assay): Divide the background-subtracted counts per minute (CPM) by the total protein content of the corresponding well to get CPM/mg protein.
-
Calculate Fold Change: For both assays, normalize the data to the vehicle-treated control to determine the fold increase in glucose uptake.
-
Dose-Response Curve: Plot the fold change in glucose uptake against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Signal | Incomplete washing, cell death | Increase the number and volume of washes with ice-cold PBS. Ensure cells are healthy and not overgrown. |
| Low Signal | Low transporter expression, short incubation time, inactive compound | Use a cell line known to express glucose transporters. Optimize incubation times for starvation, treatment, and uptake. Verify the activity of this compound. |
| High Well-to-Well Variability | Inconsistent cell numbers, pipetting errors | Ensure even cell seeding. Use a multichannel pipette for reagent addition. Include more replicate wells. |
These protocols provide a robust framework for assessing the effect of this compound on cellular glucose uptake. Optimization of cell type, compound concentrations, and incubation times may be necessary for specific experimental goals.
References
- 1. AMPK and Exercise: Glucose Uptake and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK activators: mechanisms of action and physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPK and Exercise: Glucose Uptake and Insulin Sensitivity [e-dmj.org]
Application Notes and Protocols for Fatty Acid Oxidation Assay Using an AMPK Activator
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acid oxidation (FAO) is a crucial metabolic pathway responsible for cellular energy production, particularly in tissues with high energy demands like the heart, skeletal muscle, and liver.[1] The process involves the breakdown of fatty acids in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.[1] AMP-activated protein kinase (AMPK) acts as a central energy sensor in cells.[2][3] When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated, subsequently stimulating catabolic pathways like FAO to restore energy balance.[4]
AMPK activation enhances FAO primarily through the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC). ACC catalyzes the formation of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase I (CPT1). CPT1 is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for oxidation. Therefore, by inhibiting ACC, activated AMPK reduces malonyl-CoA levels, leading to increased CPT1 activity and a subsequent rise in fatty acid oxidation. This application note provides detailed protocols for assessing the effect of a hypothetical AMPK activator, "Activator 7," on fatty acid oxidation in cultured cells using two common methods: a radiometric assay and a real-time oxygen consumption assay.
Principle of the Assays
-
Radiometric [¹⁴C]Palmitate Oxidation Assay: This method directly measures the rate of β-oxidation by quantifying the conversion of radiolabeled palmitate ([¹⁴C]palmitic acid) into acid-soluble metabolites (ASMs), primarily [¹⁴C]acetyl-CoA. The amount of radioactivity in the acid-soluble fraction is proportional to the rate of fatty acid oxidation.
-
Seahorse XF Real-Time Oxygen Consumption Assay: This technology measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells. By providing long-chain fatty acids as the primary substrate, the assay can determine how AMPK activation affects the rate of mitochondrial respiration fueled by fatty acid oxidation.
Experimental Protocols
Protocol 1: Radiometric Fatty Acid Oxidation Assay
This protocol details the measurement of FAO by quantifying the production of ¹⁴C-labeled acid-soluble metabolites from [1-¹⁴C]palmitic acid.
A. Materials
-
Cells of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
24-well cell culture plates
-
AMPK Activator 7
-
Vehicle control (e.g., DMSO)
-
Etomoxir (positive control inhibitor of CPT1)
-
[1-¹⁴C]Palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
L-Carnitine
-
Unlabeled palmitic acid
-
DMEM (or other appropriate cell culture medium)
-
Perchloric acid (PCA)
-
Scintillation vials and cocktail
-
Scintillation counter
-
BCA Protein Assay Kit
B. Reagent Preparation
-
Palmitate-BSA Conjugate (10X Stock):
-
Prepare a 10 mM solution of unlabeled palmitic acid in ethanol.
-
Prepare a 1.7 mM solution of fatty acid-free BSA in sterile water.
-
Warm both solutions to 37°C.
-
Slowly add the palmitate solution to the BSA solution while stirring to achieve a final palmitate concentration of 5 mM (molar ratio of ~3:1 palmitate:BSA).
-
Add [1-¹⁴C]palmitic acid to a final activity of 10 µCi/mL.
-
Filter-sterilize and store at -20°C.
-
-
FAO Assay Medium:
-
Prepare DMEM containing 0.5 mM L-Carnitine, 0.5% fatty acid-free BSA, and 0.5 mM palmitate (diluted from the 10X stock). The final specific activity should be approximately 1 µCi/mL.
-
Warm to 37°C before use.
-
C. Experimental Procedure
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. For C2C12 myoblasts, differentiate them into myotubes before the assay.
-
Compound Treatment:
-
On the day of the assay, wash the cells twice with warm PBS.
-
Add fresh serum-free medium containing various concentrations of this compound, vehicle control, or a positive control inhibitor (e.g., 40 µM Etomoxir).
-
Pre-incubate the cells for 1-2 hours at 37°C.
-
-
Initiation of FAO Assay:
-
Remove the treatment medium.
-
Add 500 µL of the pre-warmed FAO Assay Medium to each well.
-
Seal the plate and incubate at 37°C for 2-3 hours.
-
-
Termination and Sample Collection:
-
After incubation, place the plate on ice.
-
Add 100 µL of cold 3 M perchloric acid to each well to lyse the cells and precipitate macromolecules.
-
Transfer the cell lysates to microcentrifuge tubes.
-
Centrifuge at ≥14,000 x g for 10 minutes at 4°C.
-
-
Measurement:
-
Carefully transfer a defined volume (e.g., 400 µL) of the supernatant, which contains the ¹⁴C-labeled ASMs, to a scintillation vial.
-
Add an appropriate scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Protein Quantification: In a parallel plate, determine the protein concentration in each well using a BCA assay for normalization.
D. Data Analysis
-
Determine the specific activity of the [¹⁴C]palmitate in the assay medium (CPM/nmol).
-
Calculate the rate of fatty acid oxidation as nmol of [¹⁴C]palmitate converted to ASMs per hour per mg of protein.
-
Normalize the results to the vehicle control.
Protocol 2: Seahorse XF Fatty Acid Oxidation Assay
This protocol measures the oxygen consumption rate (OCR) in real-time to assess FAO using an Agilent Seahorse XF Analyzer.
A. Materials
-
Cells of interest
-
Seahorse XF Cell Culture Microplates (24- or 96-well)
-
Seahorse XF Palmitate-BSA FAO Substrate
-
Seahorse XF Base Medium
-
L-Carnitine, Glucose, Glutamine
-
This compound
-
Vehicle control (e.g., DMSO)
-
Etomoxir (CPT1 inhibitor)
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Seahorse XF Analyzer and consumables (sensor cartridges)
B. Reagent Preparation
-
XF Assay Medium: Supplement Seahorse XF Base Medium with 0.5 mM L-Carnitine and 2.5 mM glucose. Adjust pH to 7.4. Warm to 37°C before use.
-
Compound Plate Preparation: Prepare a utility plate with injection ports containing:
-
Port A: this compound or vehicle control
-
Port B: Etomoxir (to confirm FAO-dependent OCR)
-
Port C: Oligomycin/FCCP
-
Port D: Rotenone/Antimycin A
-
C. Experimental Procedure
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight.
-
Assay Preparation:
-
One hour before the assay, wash the cells with the pre-warmed XF Assay Medium.
-
Replace the medium with fresh XF Assay Medium containing the Palmitate-BSA FAO substrate.
-
Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
-
Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the prepared sensor cartridge.
-
Assay Execution:
-
Place the cell culture plate in the Seahorse XF Analyzer.
-
Perform an initial measurement of the basal OCR fueled by palmitate.
-
Inject this compound or vehicle control from Port A and monitor the change in OCR.
-
Inject Etomoxir from Port B to inhibit CPT1 and confirm that the measured OCR is due to long-chain fatty acid oxidation.
-
Perform a standard mitochondrial stress test by injecting oligomycin, FCCP, and Rotenone/Antimycin A to assess mitochondrial function.
-
D. Data Analysis
-
The Seahorse XF software will calculate OCR in real-time.
-
Compare the OCR in this compound-treated wells to the vehicle control wells to determine the effect on FAO. A higher OCR indicates increased FAO.
-
The decrease in OCR after the injection of Etomoxir represents the portion of respiration dependent on long-chain fatty acid oxidation.
Data Presentation
Table 1: Effect of this compound on Radiometric Fatty Acid Oxidation
| Treatment | Concentration (µM) | FAO Rate (nmol/hr/mg protein) | Fold Change vs. Vehicle |
|---|---|---|---|
| Vehicle Control | - | 1.5 ± 0.2 | 1.0 |
| This compound | 1 | 2.1 ± 0.3 | 1.4 |
| This compound | 10 | 3.5 ± 0.4 | 2.3 |
| This compound | 50 | 4.2 ± 0.5 | 2.8 |
| Etomoxir | 40 | 0.3 ± 0.1 | 0.2 |
Data are presented as mean ± standard deviation from a representative experiment (n=3).
Table 2: Effect of this compound on Palmitate-Fueled Oxygen Consumption Rate (OCR)
| Treatment | Concentration (µM) | Basal OCR (pmol/min) | OCR after Activator 7 (pmol/min) | FAO-dependent OCR (pmol/min) |
|---|---|---|---|---|
| Vehicle Control | - | 120 ± 10 | 122 ± 11 | 85 ± 9 |
| This compound | 10 | 125 ± 12 | 185 ± 15 | 140 ± 13 |
| This compound | 50 | 123 ± 11 | 240 ± 20 | 195 ± 18 |
FAO-dependent OCR is calculated as the OCR before Etomoxir injection minus the OCR after Etomoxir injection. Data are presented as mean ± standard deviation (n=4).
Mandatory Visualizations
References
- 1. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. youtube.com [youtube.com]
- 3. Regulation of fatty acid synthesis and oxidation by the AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Long-Term Stability of AMPK Activator 7 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMPK activator 7 (CAS: 1623138-03-3) is a potent, small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Given its therapeutic potential in metabolic diseases such as type 2 diabetes and obesity, understanding its stability in solution is critical for ensuring the accuracy, reproducibility, and reliability of in vitro and in vivo experimental results.[1][2] Degradation of the compound can lead to a decrease in its effective concentration, potentially yielding misleading data. This document provides a summary of the known stability of this compound in common laboratory solvents and offers a detailed protocol for researchers to validate its stability under their specific experimental conditions.
AMPK Signaling Pathway
AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. It is activated under conditions of cellular energy stress (e.g., an increased AMP:ATP ratio). Once activated, AMPK phosphorylates a multitude of downstream targets to switch off ATP-consuming anabolic pathways and switch on ATP-producing catabolic pathways, thereby restoring cellular energy balance.
Caption: Simplified AMPK signaling pathway.
Stability of this compound in Solution
| Form | Solvent | Storage Temperature | Duration | Source(s) |
| Powder | - | -20°C | Up to 3 years | [3] |
| Solution | DMSO | -80°C | Up to 1 year | |
| Solution | DMSO | -20°C | Up to 1 month (in aliquots) | |
| Solution | DMSO | 4°C | Up to 2 weeks |
Note: The stability of this compound in aqueous buffers and cell culture media has not been publicly reported. It is crucial for researchers to perform their own stability assessments for the specific conditions of their experiments, especially for long-term studies. It is recommended to prepare fresh solutions for each experiment or, if necessary, to use aliquoted stock solutions stored at -80°C to minimize freeze-thaw cycles.
Protocol for Assessing the Solution Stability of this compound
This protocol provides a generalized framework for determining the stability of this compound in a solution of interest using High-Performance Liquid Chromatography (HPLC).
Objective
To quantify the percentage of intact this compound remaining in a specific solvent or buffer over time at various storage temperatures.
Materials and Reagents
-
This compound (powder)
-
HPLC-grade solvent for stock solution (e.g., DMSO)
-
Experimental solvent (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade mobile phase solvents (e.g., acetonitrile, water with formic acid or other modifiers)
-
Autosampler vials
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
Experimental Workflow
Caption: Workflow for assessing compound stability.
Detailed Procedure
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound, for example, 10 mM in 100% HPLC-grade DMSO. Ensure the compound is fully dissolved.
-
-
Preparation of Working Solution:
-
Dilute the stock solution to the final working concentration (e.g., 10 µM) in the experimental solvent of interest (e.g., PBS pH 7.4, DMEM).
-
Prepare a sufficient volume to accommodate all time points and temperature conditions.
-
-
Time Zero (T=0) Sample:
-
Immediately after preparing the working solution, take an aliquot for the T=0 measurement.
-
If the experimental buffer contains proteins (like cell culture medium), quench the sample by adding an equal volume of cold acetonitrile to precipitate the proteins.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to an HPLC vial for immediate analysis. This T=0 sample will serve as the 100% reference.
-
-
Incubation:
-
Aliquot the remaining working solution into separate, tightly sealed microcentrifuge tubes for each time point and temperature condition.
-
Place the aliquots in their respective temperature-controlled environments (e.g., 4°C refrigerator, 25°C benchtop, 37°C incubator).
-
Suggested time points: 0, 2, 4, 8, 24, 48, and 72 hours.
-
-
Sample Collection and Analysis:
-
At each designated time point, remove one aliquot from each temperature condition.
-
Process the sample as described in Step 3 (quenching and centrifugation if necessary) and transfer the supernatant to an HPLC vial.
-
Analyze the sample by HPLC. The HPLC method should be capable of separating the parent compound from potential degradants. A generic starting method could be a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid, monitoring at a relevant UV wavelength.
-
Data Analysis and Interpretation
-
Quantification: For each chromatogram, integrate the peak area of the parent this compound.
-
Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample using the following formula:
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Presentation: Plot the "% Remaining" versus time for each temperature condition. This will provide a visual representation of the compound's stability under the tested conditions.
Troubleshooting
-
Appearance of New Peaks: The emergence of new peaks in the chromatogram over time indicates the formation of degradation products.
-
Decrease in Parent Peak Area: A progressive decrease in the peak area of the parent compound signifies degradation.
-
Inconsistent Results: This may stem from variable solution preparation, inconsistent storage, or issues with the analytical method. Ensure standardized protocols are strictly followed.
Conclusion
This compound is a valuable tool for metabolic research. While it is stable for extended periods when stored correctly as a powder or in DMSO at low temperatures, its stability in aqueous solutions at physiological temperatures is unknown and must be empirically determined. The protocol provided herein offers a robust methodology for researchers to assess the stability of this compound in their specific experimental setups, ensuring the integrity and validity of their research findings.
References
Application Notes and Protocols for AMPK Activator 7 in Cancer Cell Lines
Disclaimer: As of the latest literature review, there is no specific peer-reviewed data available on the application of AMPK activator 7 (also known as compound I-3-24) in cancer cell lines. The following application notes and protocols are based on the established effects of other direct AMP-activated protein kinase (AMPK) activators in cancer research. Researchers should use this information as a general guideline and optimize protocols for their specific experimental setup. This compound has a reported EC50 of 8.8 nM for AMPK activation[1][2].
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism and maintaining energy homeostasis.[3][4] It is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[3] Activation of AMPK shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) pathways. In the context of cancer, where metabolic reprogramming is a key hallmark, targeting AMPK has emerged as a promising therapeutic strategy.
Activation of AMPK can lead to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest through various downstream signaling pathways, most notably the suppression of the mammalian target of rapamycin (mTOR) pathway. This document provides an overview of the potential applications of a direct AMPK activator, exemplified by this compound, in cancer cell line research, along with detailed protocols for key experiments.
Data Presentation: Effects of Common AMPK Activators in Cancer Cell Lines
The following table summarizes the reported effects of well-characterized direct and indirect AMPK activators on various cancer cell lines. This data is provided for reference and to guide experimental design when working with a new AMPK activator like compound 7.
| AMPK Activator | Cancer Cell Line | IC50 (Proliferation) | Key Effects & Observations | Reference |
| AICAR | PC3 (Prostate) | ~1 mM (24h) | Concentration-dependent decrease in survival. | |
| LNCaP (Prostate) | >1 mM (24h) | Less sensitive than PC3 cells. | ||
| MCF-7 (Breast) | Dose-dependent | Induces apoptosis. | ||
| MDA-MB-231 (Breast) | Dose-dependent | Induces apoptosis; least sensitive among the three breast cancer cell lines tested. | ||
| T47D (Breast) | Dose-dependent | Induces marked cell cycle arrest; most sensitive among the three breast cancer cell lines tested. | ||
| Phenformin | MCF-7 (Breast) | Dose-dependent | Inhibits proliferation and induces mitochondrial membrane depolarization. | |
| MDA-MB-231 (Breast) | Dose-dependent | Inhibits proliferation and induces mitochondrial membrane depolarization. | ||
| T47D (Breast) | Dose-dependent | Inhibits proliferation and induces mitochondrial membrane depolarization. | ||
| Metformin | C32 (Melanoma) | 12.35 µM | Inhibited cell growth. | |
| A2058 (Melanoma) | 4.96 µM | Stronger inhibitory effect on the growth of A2058 melanoma cells. | ||
| BI-9774 | CRPC Xenograft | N/A | Inhibits tumor growth in a xenograft model of castration-resistant prostate cancer. | |
| D561-0775 | H1975 (NSCLC) | Not specified | Inhibited cell growth, induced apoptosis and cell cycle arrest. |
Signaling Pathways and Experimental Workflows
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway activated by a direct activator, leading to downstream effects on cellular metabolism and growth.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for characterizing the anti-cancer effects of this compound in vitro.
Logical Relationship of AMPK Activation in Cancer Cells
Caption: Logical flow from the introduction of this compound to the expected anti-cancer cellular outcomes.
Experimental Protocols
Cell Culture and Treatment
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Cell Lines: Culture desired cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; PC-3, LNCaP for prostate cancer; A549 for lung cancer) in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
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Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
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Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -80°C.
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Treatment: Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein extraction and flow cytometry). Allow cells to attach overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound. A starting concentration range of 10 nM to 10 µM is recommended. Ensure the final DMSO concentration does not exceed 0.1% and include a vehicle control (DMSO only).
Cell Viability Assay (MTT Assay)
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Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
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Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.
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MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Pathway Analysis
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Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
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Phospho-AMPKα (Thr172)
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Total AMPKα
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Phospho-Acetyl-CoA Carboxylase (ACC) (Ser79)
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Total ACC
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Phospho-mTOR (Ser2448)
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Total mTOR
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Cleaved PARP
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Cleaved Caspase-3
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β-actin (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
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Cell Collection: After treatment, collect both floating and adherent cells.
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Staining: Wash cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
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Cell Fixation: Collect and wash cells with PBS, then fix them in ice-cold 70% ethanol overnight at -20°C.
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Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C in the dark.
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Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined using appropriate software.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low p-AMPK signal with AMPK activator 7
Welcome to the technical support center for AMP-activated protein kinase (AMPK) activation experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered when using AMPK activators, with a specific focus on obtaining a robust phosphorylated AMPK (p-AMPK) signal.
Frequently Asked Questions (FAQs)
Q1: What is AMPK, and why is phosphorylation at Threonine-172 important?
A1: AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1] It is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] When cellular energy levels are low (indicated by a high AMP:ATP ratio), AMPK is activated to restore energy homeostasis.[1] The primary mechanism of activation involves the phosphorylation of the α-subunit at Threonine-172 (Thr172).[2] This phosphorylation event is a critical determinant of AMPK activity and is therefore the most common readout for assessing AMPK activation in experimental settings.[2]
Q2: What is AMPK Activator 7 and how does it work?
A2: this compound (also known as compound I-3-24) is a potent, direct activator of AMPK with a reported EC₅₀ of 8.8 nM. Unlike indirect activators (e.g., metformin) that modulate the cellular AMP:ATP ratio, direct activators like Activator 7 bind to the AMPK complex itself, inducing a conformational change that promotes its activation. This direct mechanism of action makes it a useful tool for specifically studying the downstream effects of AMPK activation.
Q3: What is the proper way to store and handle this compound?
A3: Proper storage is critical to maintain the activity of the compound. For long-term storage, this compound powder should be kept at -20°C for up to 2 years. Once dissolved in a solvent like DMSO, the stock solution can be stored at -80°C for up to 6 months or at 4°C for up to 2 weeks. Avoid repeated freeze-thaw cycles.
Q4: Should I serum-starve my cells before treatment with an AMPK activator?
A4: This is a critical consideration. Serum starvation is a common practice to reduce basal signaling, but it can independently increase the phosphorylation of AMPK. This can elevate your baseline p-AMPK signal, potentially masking the effect of your activator.
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Recommendation: If your goal is to see a robust fold-change upon activator treatment, it is often better to perform the experiment in complete medium to keep basal p-AMPK levels low. However, if you are studying the interplay between nutrient status and AMPK activation, serum starvation may be a necessary part of your experimental design. Always include a vehicle-treated control under the same serum conditions to accurately assess the activator's effect.
Q5: Why is it important to measure both phosphorylated AMPK (p-AMPK) and total AMPK?
A5: Measuring only p-AMPK can be misleading. Changes in the p-AMPK signal could be due to either an increase in phosphorylation or an increase in the total amount of AMPK protein. To accurately determine the activation state, it is essential to measure both p-AMPK (Thr172) and total AMPK levels. The results should be presented as the ratio of p-AMPK to total AMPK. This normalization accounts for any variations in protein loading or total AMPK expression between samples.
Troubleshooting Guide: Low p-AMPK Signal
This guide addresses the common problem of observing a weak or absent p-AMPK signal by Western blot after treating cells with this compound or a similar potent activator.
Issue: Weak or No p-AMPK (Thr172) Signal After Treatment
| Potential Cause | Troubleshooting Steps |
| 1. Suboptimal Activator Concentration or Treatment Time | • Optimize Concentration: Perform a dose-response experiment. While this compound has a low nanomolar EC₅₀ in cell-free assays, the optimal concentration in whole cells can vary depending on cell type and culture conditions. Test a range of concentrations from 10 nM to 10 µM. • Optimize Treatment Time: Conduct a time-course experiment. A typical starting point is 30-60 minutes, but the peak phosphorylation may occur earlier or later. Test time points from 15 minutes to several hours. |
| 2. Reagent Instability or Degradation | • Activator Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock. • Antibody Performance: Verify the expiration date and proper storage of your p-AMPK and total AMPK antibodies. Consider running a positive control, such as lysate from cells treated with a well-characterized activator like A-769662 or AICAR, to confirm antibody function. |
| 3. High Basal p-AMPK Levels | • Culture Conditions: As mentioned in the FAQs, serum starvation can elevate basal p-AMPK levels. Try performing the experiment in a complete, serum-containing medium to lower the baseline and enhance the observable fold-change. |
| 4. Inefficient Cell Lysis and Protein Extraction | • Use Phosphatase Inhibitors: This is critical. Phosphatases are highly active and can rapidly dephosphorylate your target protein upon cell lysis. Always add a fresh cocktail of phosphatase inhibitors to your lysis buffer immediately before use. • Choose an Appropriate Lysis Buffer: RIPA buffer is commonly used, but for some phosphoproteins, it can lead to incomplete extraction. Consider using a lysis buffer specifically formulated for phosphoproteins, which often contains stronger detergents like SDS to ensure complete protein solubilization. Keep samples on ice at all times during preparation. |
| 5. Suboptimal Western Blotting Protocol | • Blocking Buffer: Avoid using milk as a blocking agent. Milk contains casein, a phosphoprotein that can cause high background and mask the signal from your phospho-specific antibody. Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions. • Antibody Concentrations: Optimize the dilutions for both your primary and secondary antibodies. If the signal is weak, try increasing the primary antibody concentration or incubating overnight at 4°C. • ECL Substrate: Ensure your ECL substrate is not expired and is sensitive enough to detect your target. For low-abundance proteins, a high-sensitivity substrate may be necessary. • Protein Loading: Ensure you are loading a sufficient amount of total protein (typically 20-40 µg per lane). Confirm equal loading by Ponceau S staining of the membrane after transfer and by probing for a housekeeping protein like β-actin or GAPDH. |
Data Presentation
The following table summarizes the expected outcomes for experiments using potent, direct AMPK activators. Note that the exact fold-change can vary significantly between cell types, experimental conditions, and the specific activator used.
| Activator | Class | Typical Concentration Range | Expected p-AMPK/Total AMPK Fold-Change | Reference |
| This compound | Direct Allosteric | 10 nM - 1 µM | 2 to >10-fold | Based on potency (EC₅₀ 8.8 nM) |
| A-769662 | Direct Allosteric | 10 µM - 100 µM | ~4-fold (in vitro); significant increase in cells | |
| Compound 991 (EX229) | Direct Allosteric | 0.1 µM - 5 µM | 5-10 fold more potent than A-769662 | |
| AICAR | Indirect (AMP mimetic) | 0.5 mM - 2 mM | Variable, often 2 to 5-fold |
Experimental Protocols
Protocol 1: Cell Lysis for Phosphoprotein Analysis
This protocol is designed to maximize the yield and preserve the phosphorylation state of proteins.
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Preparation: Pre-cool all buffers and a refrigerated centrifuge to 4°C.
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Lysis Buffer Preparation: Prepare a modified RIPA buffer or a specialized phospho-lysis buffer. Immediately before use, add a protease and phosphatase inhibitor cocktail (e.g., Sigma-Aldrich P5726 and P0044 or similar).
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Modified RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, plus inhibitors.
-
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Cell Harvesting: After treating cells with the AMPK activator, place the culture plate on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
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Lysis: Aspirate the PBS completely. Add an appropriate volume of ice-cold lysis buffer to the plate (e.g., 100-200 µL for a 6-well plate).
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Scraping and Collection: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
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Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
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Supernatant Collection: Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube, avoiding the pellet.
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Quantification: Determine the protein concentration using a BCA assay.
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Sample Preparation for SDS-PAGE: Add 4X Laemmli sample buffer to the lysate, and boil the samples at 95-100°C for 5-10 minutes to denature the proteins. The samples are now ready for SDS-PAGE or can be stored at -80°C.
Protocol 2: Western Blotting for p-AMPK (Thr172)
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SDS-PAGE: Load 20-40 µg of denatured protein lysate per well onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
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Electrophoresis: Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.
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Blocking: Wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST). Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Do not use milk.
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Primary Antibody Incubation: Dilute the primary antibody for p-AMPKα (Thr172) (typically 1:1000) in 5% BSA in TBST. Incubate the membrane overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA in TBST (typically 1:2000 to 1:5000) for 1 hour at room temperature.
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Final Washes: Wash the membrane three times for 10 minutes each with TBST.
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Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and capture the signal using a digital imager or film.
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Stripping and Re-probing: After detecting p-AMPK, the membrane can be stripped and re-probed for total AMPK and a loading control (e.g., β-actin) to allow for normalization.
Visualizations
Caption: AMPK activation by a direct activator.
Caption: Troubleshooting workflow for low p-AMPK signal.
References
Technical Support Center: Optimizing AMPK Activator 7 Concentration for Primary Cells
This guide provides researchers, scientists, and drug development professionals with comprehensive guidance and troubleshooting support for optimizing the concentration of AMPK Activator 7 , a potent, direct small-molecule activator of AMP-activated protein kinase (AMPK), for experiments involving primary cells.
Frequently Asked Questions (FAQs)
Q1: What is AMP-activated protein kinase (AMPK) and why is it a target in primary cell research?
AMPK is a highly conserved serine/threonine protein kinase that functions as a master sensor of cellular energy status.[1][2] It is activated in response to metabolic stresses that increase the cellular AMP:ATP ratio, such as nutrient deprivation or hypoxia.[1] Once activated, AMPK works to restore energy homeostasis by switching on catabolic pathways that generate ATP (e.g., fatty acid oxidation and glucose uptake) and switching off anabolic, ATP-consuming pathways (e.g., protein and lipid synthesis).[3][4] In primary cells, which closely mimic in vivo physiology, studying AMPK provides crucial insights into metabolic regulation, disease pathogenesis (like metabolic syndrome and cancer), and the cellular response to therapeutic agents.
Q2: What is the mechanism of action for a direct activator like this compound?
Unlike indirect activators (e.g., metformin) that modulate cellular energy levels, direct activators like this compound bind directly to the AMPK enzyme complex. This binding induces a conformational change that causes potent allosteric activation and, importantly, protects the critical Threonine 172 residue on the catalytic α-subunit from being dephosphorylated by phosphatases. This dual mechanism ensures sustained and robust activation of the kinase.
Q3: How should I prepare and store stock solutions of this compound?
To ensure stability and reproducibility, prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the compound in anhydrous dimethyl sulfoxide (DMSO). Aliquot the stock solution into small, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium. Crucially, ensure the final concentration of DMSO in the culture medium is non-toxic to your primary cells, typically below 0.5% and ideally ≤0.1%.
Q4: What is a good starting concentration for my primary cell experiments?
The optimal concentration is highly dependent on the primary cell type, cell density, and the experimental endpoint. There is no single universal concentration. Therefore, a dose-response experiment is essential. A good starting point is to test a broad range of concentrations using a logarithmic or half-log dilution series, for example, from 1 nM to 10 µM . This range allows you to identify the half-maximal effective concentration (EC₅₀) for AMPK activation and the maximum non-toxic concentration.
Q5: How long should I incubate the primary cells with the activator?
The required incubation time depends on the biological process you are measuring:
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Phosphorylation Events: Activation of AMPK and phosphorylation of its direct downstream targets (like ACC) are rapid events. An incubation time of 30 minutes to 2 hours is typically sufficient to observe these changes.
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Gene Expression or Viability Changes: Cellular responses that require transcriptional changes or result in altered cell viability or proliferation take longer. For these endpoints, consider an incubation time of 24 to 72 hours .
Q6: How can I confirm that AMPK is truly activated?
The definitive method to confirm AMPK activation is to measure the phosphorylation status of its catalytic α-subunit at Threonine 172 (Thr172) . This is reliably achieved using a specific phospho-AMPKα (Thr172) antibody in a Western blot analysis. It is critical to also probe for total AMPKα as a loading control to demonstrate that the observed changes are due to phosphorylation and not an increase in total protein expression.
Q7: What are the expected downstream effects of AMPK activation?
Successful activation of AMPK should lead to the phosphorylation of well-established downstream targets. Key effects include:
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Inhibition of Lipid Synthesis: Increased phosphorylation of Acetyl-CoA Carboxylase (ACC) at Ser79.
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Inhibition of Protein Synthesis: Decreased phosphorylation of key components of the mTORC1 pathway, such as p70 S6 Kinase (S6K1) at Thr389 and 4E-BP1.
Data Presentation: Starting Concentrations of Common AMPK Activators
The following table provides reference concentration ranges for commonly used AMPK activators to help guide your experimental design.
| Activator Name | Mechanism | Typical Concentration Range (in vitro) | Notes |
| AICAR | Indirect (AMP Mimetic) | 0.5 - 2 mM | Cell-permeable precursor to ZMP; effects can be more apparent in quiescent primary cells. |
| Metformin | Indirect (Complex I Inhibitor) | 1 - 10 mM | Acts by increasing the cellular AMP:ATP ratio. |
| A-769662 | Direct (Allosteric) | 1 - 100 µM | A well-characterized direct activator; requires Ser108 phosphorylation on the β1 subunit. |
| PF-06409577 | Direct (Allosteric) | 0.3 - 3 µM | A potent, novel direct activator used in studies on primary human osteosarcoma cells. |
| This compound | Direct (Allosteric) | 1 nM - 10 µM | Recommended starting range for initial dose-response experiments. |
Diagrams: Pathways and Workflows
Caption: Simplified AMPK signaling pathway showing activation and downstream effects.
Caption: Workflow for optimizing AMPK activator concentration in primary cells.
Experimental Protocols
Protocol 1: Dose-Response and Viability Optimization
This protocol outlines a general workflow to determine the optimal, non-toxic concentration of this compound for your specific primary cell culture experiment.
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Cell Seeding: Seed your primary cells in multi-well plates (e.g., 96-well for viability, 6-well for Western blot) at a density that ensures they are in a logarithmic growth phase (e.g., 70-80% confluency) at the time of treatment.
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Prepare Dilutions: Prepare a 2X or 10X working stock of your this compound serial dilutions in culture medium. A logarithmic or half-log dilution series is recommended (e.g., 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 0 nM).
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Activator 7. Include two critical controls:
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Untreated Control: Medium only.
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Vehicle Control: Medium with the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
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Incubation: Incubate the cells for a duration appropriate for your endpoint (e.g., 2 hours for phosphorylation events, 48 hours for viability changes).
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Endpoint Analysis:
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Cell Viability: For cells in 96-well plates, use assays like MTS or MTT to measure cytotoxicity. This will determine the maximum non-toxic concentration and the cytotoxic concentration 50% (CC₅₀).
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AMPK Activation: For cells in 6-well plates, lyse the cells and perform a Western blot analysis as described in Protocol 2 to determine the EC₅₀ for AMPK phosphorylation.
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Data Analysis: Plot the results as a percentage of the vehicle control against the log of the activator concentration. The optimal concentration range provides maximal AMPK activation with minimal impact on cell viability.
Protocol 2: Western Blotting for Phospho-AMPKα (Thr172)
This protocol details the steps to quantify the phosphorylation status of AMPKα at Thr172.
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Cell Lysis:
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After treatment, place the culture plate on ice and wash cells twice with ice-cold PBS.
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Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
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Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
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Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
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Sample Preparation & SDS-PAGE:
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Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and add Laemmli sample buffer.
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Boil the samples at 95-100°C for 5-10 minutes.
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Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm successful transfer by staining the membrane with Ponceau S.
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Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: BSA is often preferred over milk for phospho-antibodies to reduce background.
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Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in primary antibodies diluted in 5% BSA/TBST:
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Rabbit anti-phospho-AMPKα (Thr172) (e.g., 1:1000 dilution)
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Rabbit anti-AMPKα (Total) (e.g., 1:1000 dilution)
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Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with an HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
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Signal Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
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Analysis: Quantify band intensities using densitometry software. Normalize the phospho-AMPKα signal to the total AMPKα signal for each sample.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common experimental issues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak AMPK Activation (p-AMPK signal similar to control) | 1. Activator concentration is too low. 2. Incubation time is too short. 3. Activator stock solution has degraded. 4. Phosphatase inhibitors in lysis buffer are inactive. | 1. Increase the concentration range in your dose-response curve. 2. Perform a time-course experiment (e.g., 15, 30, 60, 120 min). 3. Prepare a fresh stock solution from powder. Avoid multiple freeze-thaw cycles. 4. Use a fresh cocktail of phosphatase inhibitors in your lysis buffer. |
| High Cell Death/Toxicity (Observed visually or via viability assay) | 1. Activator concentration is too high. 2. Final DMSO concentration is toxic to the primary cells. 3. Incubation time is too long. | 1. Lower the concentration range and determine the CC₅₀ using a viability assay. 2. Recalculate dilutions to ensure the final DMSO concentration is ≤0.1%. 3. Reduce the treatment duration, especially for high concentrations. |
| High Background on Western Blot | 1. Insufficient blocking of the membrane. 2. Washing steps are inadequate. 3. Secondary antibody concentration is too high. | 1. Increase blocking time to 1-2 hours; use 5% BSA for phospho-antibodies. 2. Increase the number and duration of TBST washes (e.g., 3 x 10 minutes). 3. Titrate the secondary antibody to a higher dilution (e.g., 1:10,000). |
| Inconsistent Results Between Experiments | 1. Variation in primary cell passage number or health. 2. Inconsistent cell seeding density. 3. Freeze-thaw cycles of the activator stock. | 1. Use cells from a consistent and low passage number range. 2. Ensure consistent cell counts and confluency at the time of treatment. 3. Use single-use aliquots of the activator stock solution. |
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK activators: mechanisms of action and physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
AMPK activator 7 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMPK activator 7. The information is designed to address common challenges, particularly solubility issues, that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (CAS No. 1623138-03-3) is a potent activator of AMP-activated protein kinase (AMPK) with an EC50 of 8.8 nM.[1][2][3] It is an indole derivative investigated for its potential therapeutic applications in metabolic diseases such as type 2 diabetes, hyperglycemia, metabolic syndrome, obesity, hypercholesterolemia, and hypertension.[1][2] Its molecular formula is C23H22F3N3O5 and it has a molecular weight of 477.43.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Q3: What is a typical starting concentration for a stock solution of a poorly soluble AMPK activator?
A3: For a new compound with unknown solubility, it is advisable to start by preparing a high-concentration stock solution in an organic solvent like DMSO, for example, 10 mM or 20 mM. From this stock, you can then perform serial dilutions to determine the kinetic solubility in your specific aqueous assay buffer. This involves diluting the stock to various concentrations in the buffer and observing for any precipitation over time.
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium or assay buffer. What can I do?
A4: This is a common issue known as "precipitation upon dilution." Here are several strategies to mitigate this:
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Lower the final concentration: The most straightforward solution is to reduce the final working concentration of the compound in your assay to a level below its solubility limit in the aqueous buffer.
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Optimize the final DMSO concentration: While it's best to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced artifacts, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the identical final DMSO concentration in your experiments.
-
Use a co-solvent system: For in vivo studies or challenging in vitro assays, a co-solvent system is often employed. A common formulation for other AMPK activators involves a mixture of DMSO, PEG300, and Tween 80 in saline or water.
-
Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator can help to dissolve small precipitates, but be cautious as excessive heat can degrade the compound.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound and other poorly soluble research compounds.
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in the initial solvent (e.g., DMSO). | The compound may have very low solubility even in organic solvents, or the solvent may have absorbed moisture, which can reduce the solubility of some compounds. | - Use fresh, anhydrous DMSO. - Try gentle warming (up to 50°C) or sonication to aid dissolution. - If solubility is still limited, consider alternative organic solvents such as Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). |
| A precipitate forms immediately upon dilution of the stock solution into aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | - Decrease the final concentration of the compound in the assay. - Increase the percentage of the organic solvent (e.g., DMSO) in the final solution, ensuring it remains at a non-toxic level for your cells. - Prepare an intermediate dilution in a solvent that is miscible with both the stock solvent and the aqueous buffer. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | The compound has low kinetic solubility and is slowly precipitating out of the solution. | - Prepare fresh dilutions immediately before each experiment. - If the experiment is long-term, consider using a formulation with solubilizing agents like PEG300 and Tween 80 to improve stability. |
| Inconsistent or non-reproducible results in biological assays. | Micro-precipitation, which may not be visible to the naked eye, could be occurring, leading to variations in the actual concentration of the dissolved compound. | - After diluting the stock solution into the final buffer, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. - Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific experimental buffer and conditions. |
Quantitative Solubility Data for Similar AMPK Activators
While specific data for this compound is limited, the following table provides solubility information for another compound referred to as "AMPK activator" (D942, CAS 849727-81-7) and other common AMPK activators, which can serve as a useful reference.
| Compound | Solvent | Solubility |
| AMPK activator (D942) | DMF | 25 mg/mL |
| DMSO | 25 mg/mL | |
| Ethanol | 2 mg/mL | |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| A-769662 | DMSO | 100 mg/mL (warmed) |
| Water | Insoluble | |
| Ethanol | Insoluble | |
| PF-06409577 | DMSO | 100 mg/mL |
| Ethanol | 68 mg/mL | |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 477.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh 4.77 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for In Vitro Cell-Based Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Cell culture medium appropriate for your cell line
-
Multi-well cell culture plates
-
Vehicle control (DMSO)
Procedure:
-
Culture your cells of interest to the desired confluency in multi-well plates.
-
Prepare a series of intermediate dilutions of the 10 mM this compound stock solution in cell culture medium.
-
Add the diluted compound to the cells to achieve the final desired concentrations. Ensure that the final concentration of DMSO is consistent across all wells, including the vehicle control (typically ≤ 0.5%).
-
For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution. For the vehicle control, add 1 µL of DMSO.
-
Incubate the cells for the desired period and then proceed with your downstream analysis (e.g., Western blotting for p-AMPK, cell viability assay).
Protocol 3: Example In Vivo Formulation for a Poorly Soluble AMPK Activator
This protocol is based on formulations used for other AMPK activators like A-769662 and may need to be optimized for this compound.
Materials:
-
This compound
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Formulation (example for a 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline solution):
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
In a separate sterile tube, add 400 µL of PEG300.
-
Add 50 µL of the concentrated DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
This formulation should be prepared fresh before each use. The final concentration of the compound needs to be calculated based on the desired dosage (mg/kg) and the injection volume.
Visualizations
Caption: Simplified AMPK Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic for Precipitation.
References
preventing AMPK activator 7 degradation in media
Topic: Preventing AMPK Activator 7 Degradation in Media
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with this compound in cell culture media, ensuring the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm observing a diminished or inconsistent biological effect of this compound in my long-term experiments. What could be the cause?
A loss of compound activity over time is a common issue that can stem from several factors. The most likely cause is the degradation of the compound in the aqueous, physiological environment of the cell culture medium at 37°C. Other potential causes include adsorption of the compound to plastic labware, cellular metabolism, or precipitation out of solution.[1] It is crucial to determine the stability of the compound under your specific experimental conditions.
Q2: What are the general chemical properties and recommended storage conditions for this compound?
This compound (CAS: 1623138-03-3) has a molecular formula of C23H22F3N3O5 and a molecular weight of 477.43.[2][3] Proper storage is critical to prevent degradation before use.
-
Powder: Store at -20°C for up to 2 years.[2]
-
DMSO Stock Solution: Prepare aliquots and store at -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles.
Q3: What are the most common degradation pathways for small molecules like this compound in cell culture media?
While specific degradation pathways for this compound are not extensively published, small molecules in aqueous media are primarily susceptible to:
-
Hydrolysis: The cleavage of chemical bonds by water. Functional groups like esters and amides are particularly vulnerable.
-
Oxidation: Degradation due to reaction with oxygen, which can be catalyzed by light or trace metals in the medium.
-
Photolysis: Degradation caused by exposure to light, especially UV light from laboratory hoods or incubators.
Q4: How can I experimentally verify the stability of this compound in my specific cell culture medium?
The most direct method is to perform a stability study. This involves incubating the compound in your specific cell culture medium (with and without serum) at 37°C over a time course relevant to your experiment (e.g., 0, 4, 8, 24, 48 hours). The concentration of the parent compound remaining at each time point is then quantified using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A significant decrease in concentration over time confirms instability.
Q5: What immediate steps can I take to minimize potential degradation during my experiments?
To mitigate compound instability, consider the following best practices:
-
Prepare Fresh Solutions: Make working solutions of this compound in your cell culture medium immediately before each experiment.
-
Minimize Light Exposure: Protect solutions containing the compound from direct light by using amber tubes or covering them with foil.
-
Replenish Media: For experiments lasting longer than 24 hours, consider replacing the media with freshly prepared compound at regular intervals.
-
Use Low-Binding Plastics: If adsorption is suspected, use low-protein-binding plates and pipette tips to minimize loss of the compound to surfaces.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Complete loss of biological activity, even at high concentrations. | The compound is highly unstable in the experimental medium. | Assess the compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS. Consider a cell-free assay if the target is known to confirm compound activity. |
| High variability in results between experimental replicates. | Inconsistent sample handling or incomplete solubilization of the stock solution. | Ensure the DMSO stock solution is fully dissolved before preparing working solutions. Validate your pipetting and dilution techniques for consistency. |
| Compound appears to precipitate out of solution after addition to media. | The compound's solubility limit has been exceeded in the aqueous media. | Visually inspect the media after adding the compound. Pre-warm the media to 37°C before adding the compound. Avoid "solvent shock" by performing a stepwise dilution. |
| Cells appear stressed or die, even at low compound concentrations. | The solvent (e.g., DMSO) concentration may be toxic to the cells. | Ensure the final concentration of the solvent in the cell culture media is non-toxic for your cell line (typically <0.5% for DMSO). Always run a vehicle control (media with solvent only) to assess solvent toxicity. |
Key Experimental Protocol
Protocol: Stability Assessment of this compound in Cell Culture Media via HPLC-MS
This protocol outlines a procedure to determine the stability of this compound in a specific cell culture medium.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Cell culture medium (e.g., DMEM, with and without 10% FBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS system
-
Ice-cold acetonitrile
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure it is fully dissolved.
-
Prepare Working Solutions: Dilute the stock solution in your cell culture medium (both with and without serum) to the final experimental concentration (e.g., 10 µM).
-
Incubation: Aliquot 1 mL of each working solution into triplicate sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 24, 48 hours). Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove the corresponding triplicate tubes. Immediately process the 0-hour time point after preparation.
-
Sample Preparation for Analysis:
-
For media containing serum: To precipitate proteins, add 200 µL of ice-cold acetonitrile to 100 µL of the collected medium. Vortex vigorously for 30 seconds. Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean HPLC vial.
-
For serum-free media: Centrifuge the sample to pellet any debris. Transfer the supernatant to an HPLC vial. Dilution with the mobile phase may be necessary.
-
-
Analysis: Analyze the samples by a validated HPLC-MS method to quantify the peak area corresponding to the parent this compound.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Example Stability Data
| Time (Hours) | % Compound Remaining (Serum-Free Media) | % Compound Remaining (Media + 10% FBS) |
| 0 | 100% | 100% |
| 4 | 95.2% | 98.1% |
| 8 | 88.7% | 94.5% |
| 24 | 65.4% | 85.3% |
| 48 | 40.1% | 72.8% |
Note: This is hypothetical data for illustrative purposes. Serum proteins can sometimes stabilize small molecules.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Simplified AMPK signaling pathway initiated by a direct activator.
Caption: Workflow for troubleshooting this compound instability.
Caption: Experimental workflow for assessing compound stability in media.
References
Technical Support Center: Off-Target Effects of AMPK Activators in Vitro
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of an AMPK activator?
A1: Off-target effects are unintended interactions of a compound with cellular components other than its primary target, in this case, AMPK.[1] For kinase activators, this often involves the modulation of other kinases due to structural similarities in the binding sites.[2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected phenotypes.[1][2]
Q2: Why do AMPK activators have off-target effects?
A2: The primary reason for off-target effects among kinase modulators is the conserved nature of the ATP-binding pocket across the human kinome.[2] Many small molecule activators and inhibitors target this site or allosteric sites that may share structural similarities with other proteins. This makes achieving absolute specificity challenging. High concentrations of a compound used in experiments can also increase the likelihood of binding to lower-affinity off-target proteins.
Q3: How can I determine if my experimental observations are due to an off-target effect?
A3: A multi-faceted approach is recommended to distinguish on-target from off-target effects:
-
Use a structurally unrelated activator: If a different compound that activates the same target produces the same phenotype, it is more likely an on-target effect.
-
Perform dose-response studies: On-target effects should correlate with the potency (e.g., EC50) of the compound for its intended target. Off-target effects may only appear at higher concentrations.
-
Genetic knockdown/knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the primary target (AMPK) should mimic the effects of a specific activator if the phenotype is on-target.
-
Kinase profiling: Screen your compound against a broad panel of kinases to identify potential off-target interactions.
Q4: Can off-target effects be beneficial?
A4: In some instances, yes. The phenomenon of a drug interacting with multiple targets to achieve a therapeutic effect is known as polypharmacology. An AMPK activator might, for instance, inhibit another kinase involved in a disease pathway, leading to a more potent overall effect. However, in a research setting, it is crucial to identify and understand these effects to accurately interpret data.
Troubleshooting Guide
| Problem | Possible Cause (Off-Target Related) | Suggested Solution |
| Unexpected or paradoxical cellular phenotype (e.g., decreased cell viability when expecting protection) | The activator may be inhibiting an off-target kinase that is essential for cell survival or has an opposing biological function. | 1. Validate with a different tool: Use a structurally unrelated AMPK activator or a genetic approach (siRNA/CRISPR) to see if the phenotype is reproduced. 2. Perform a kinase profile: Screen the compound against a broad panel of kinases to identify potential off-targets. 3. Review the literature: Check for known off-target effects of the compound class. |
| High levels of cell death even at low concentrations | The compound may have potent off-target effects on kinases crucial for cell survival. | 1. Titrate the compound concentration: Determine the lowest effective concentration that activates AMPK without causing excessive toxicity. 2. Assess apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic. |
| Inconsistent results between different cell lines | Cell lines may have different expression levels of on-target and off-target kinases, leading to varied responses. | 1. Characterize your cell lines: Perform baseline expression analysis (e.g., Western blot or proteomics) for AMPK subunits and any identified off-targets. 2. Use primary cells: If possible, validate key findings in primary cells, which are more physiologically relevant. |
| Observed effect does not correlate with AMPK activation levels | The phenotype may be driven by an off-target effect that is more potent or occurs at a different timescale than AMPK activation. | 1. Perform a time-course experiment: Analyze both AMPK activation (e.g., p-ACC levels) and the phenotype of interest at multiple time points. 2. Conduct a detailed dose-response analysis: Compare the EC50 for AMPK activation with the EC50 for the observed phenotype. A significant discrepancy may suggest an off-target effect. |
Quantitative Data: Selectivity of Common AMPK Modulators
The following table summarizes the in vitro kinase selectivity of well-known compounds often used in AMPK research. Note that Compound C is an inhibitor, but its off-target effects are well-documented and serve as an important cautionary example.
| Compound | Primary Target | IC50/EC50 for Primary Target | Example Off-Targets | IC50 for Off-Targets | Reference |
| A-769662 | AMPK (α1β1γ1) | EC50: ~0.8 µM | - | - | |
| Metformin | Indirect AMPK Activator (via Complex I inhibition) | - | Mitochondrial Respiratory Chain Complex I | - | |
| AICAR | Indirect AMPK Activator (via ZMP formation) | - | Other AMP-regulated enzymes | - | |
| Compound C (Dorsomorphin) | AMPK (Inhibitor) | IC50: ~100-200 nM | VEGFR2, ALK2, many others | IC50: <100 nM for many |
Data are approximate and can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Assessment of AMPK Activation in Cell Culture via Western Blotting
This protocol details the steps to determine the phosphorylation status of AMPK at Threonine 172 (Thr172), a key marker of its activation, and the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).
Materials:
-
Cell line of interest
-
AMPK activator (e.g., A-769662) and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of the AMPK activator or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors. Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Transfer: Normalize protein concentrations for all samples. Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-AMPKα at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: In Vitro Kinase Selectivity Profiling (General Workflow)
This protocol provides a general workflow for assessing the selectivity of a compound against a panel of purified kinases using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Purified kinases for screening panel
-
Test compound (AMPK activator)
-
Kinase buffer (specific to each kinase)
-
Substrate (peptide or protein) for each kinase
-
ATP
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Multi-well plates (e.g., 384-well)
-
Plate-reading luminometer
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound. Prepare kinase/substrate mixes in the appropriate kinase buffer.
-
Kinase Reaction:
-
Add the test compound at various concentrations to the wells of a multi-well plate.
-
Add the kinase/substrate mix to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus the kinase activity. Calculate the percent inhibition for each kinase at each compound concentration. Determine the IC50 value for any kinase that is significantly inhibited.
Visualizations
Caption: Simplified AMPK signaling pathway activation.
Caption: Workflow for investigating potential off-target effects.
Caption: Logical flow for troubleshooting on- vs. off-target effects.
References
Technical Support Center: AMPK Activator Cytotoxicity Assays
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for assessing the cytotoxicity of AMPK activators.
Frequently Asked Questions (FAQs)
Q1: What is a cytotoxicity assay and why is it important for AMPK activator research?
A cytotoxicity assay is a method used to determine the degree to which a substance, such as an AMPK activator, causes damage or death to cells.[1] These assays are crucial in drug discovery and basic research to screen compound libraries for potential toxicity.[1] For AMPK activators, which are being investigated for various therapeutic areas like metabolic diseases and cancer, understanding their cytotoxic profile is essential to determine their therapeutic window and potential side effects.[2]
Q2: Which type of cytotoxicity assay should I choose for an AMPK activator?
The choice of assay is critical, especially for compounds that modulate cellular metabolism.[3]
-
Metabolic Assays (e.g., MTT, XTT, Resazurin): These colorimetric assays measure the metabolic activity of cells, which is often used as an indicator of cell viability.[4] However, since AMPK activators directly influence metabolic pathways, these assays can produce misleading results. For example, an AMPK activator might increase metabolic activity as a stress response, which could be misinterpreted as increased cell viability in an MTT assay.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays measure the leakage of cellular components from cells with compromised membranes, a hallmark of cell death. The lactate dehydrogenase (LDH) assay is a common method that quantifies an enzyme released from damaged cells into the culture medium. These assays are generally less susceptible to interference from metabolic modulators.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP in a cell population, which correlates with the number of viable cells. Caution is advised, as indirect AMPK activators often work by depleting cellular ATP, which would directly interfere with the assay readout.
Recommendation: It is advisable to use at least two different assays based on different principles to confirm results. For an AMPK activator, combining a membrane integrity assay (like LDH) with another method can provide a more accurate assessment of cytotoxicity.
Q3: What are common controls to include in a cytotoxicity assay for an AMPK activator?
Proper controls are essential for interpreting your results accurately.
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the AMPK activator at the highest concentration used in the experiment.
-
Untreated Control: Cells in culture medium only, representing 100% viability.
-
Positive Control (Maximum Cytotoxicity/Lysis): Cells treated with a substance known to cause 100% cell death, such as a detergent like Triton™ X-100. This is used to determine the maximum LDH release or minimum viability signal.
-
Compound Interference Control (Cell-Free): To check if the AMPK activator interferes with the assay reagents, include wells with the compound in the medium but without cells. This is particularly important for colorimetric or fluorescent assays where the compound itself might be colored or fluorescent.
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability or Increased Signal
Problem: You observe an increase in signal (e.g., higher absorbance in an MTT assay) at concentrations where you expect to see cytotoxicity.
| Potential Cause | Troubleshooting Step |
| Metabolic Upregulation | AMPK activators can induce a metabolic stress response, leading to an increase in the activity of mitochondrial dehydrogenases that reduce MTT, thus inflating the viability reading. Solution: Use an alternative assay that does not measure metabolic activity, such as an LDH release assay. |
| Direct Reagent Reduction | The AMPK activator compound itself may directly reduce the tetrazolium salt (MTT) or resazurin, leading to a false positive signal. Solution: Run a cell-free control with your compound and the assay reagent to see if a color change occurs in the absence of cells. |
| Precipitation of Compound | At higher concentrations, the compound may precipitate out of solution, which can interfere with optical readings. Solution: Visually inspect the wells under a microscope for any precipitate. If observed, you may need to adjust the solvent or the maximum concentration tested. |
Guide 2: High Background or Inconsistent Readings
Problem: You are observing high absorbance/fluorescence in your control wells or high variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| High Cell Density | Seeding too many cells per well can lead to a high signal in the negative control wells. Solution: Perform a cell titration experiment to determine the optimal cell seeding density for your specific cell line and assay duration. |
| Contamination | Bacterial or yeast contamination can contribute to the assay signal. Solution: Regularly check cell cultures for contamination. If suspected, discard the culture and start from a fresh, uncontaminated stock. |
| Medium Components | Phenol red or high concentrations of certain substances in the cell culture medium can cause high background absorbance. Solution: Use phenol red-free medium for the assay. Also, test the medium alone with the assay reagent to determine its contribution to the background signal. |
| Pipetting Errors | Inaccurate pipetting or forceful pipetting during cell seeding can lead to variability. Solution: Ensure pipettes are calibrated. When seeding cells, mix the cell suspension gently and frequently to ensure a uniform cell density. Handle the cell suspension gently during plating. |
| Edge Effects | Wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell growth. Solution: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile water or PBS to maintain humidity. |
Quantitative Data Summary
The following table summarizes the cytotoxic effects of two well-characterized AMPK activators on different cell lines, as reported in the literature. This data can serve as a reference for expected concentration ranges.
| AMPK Activator | Cell Line(s) | Assay Used | Reported IC50 / Effect |
| GSK621 | 20 different Acute Myeloid Leukemia (AML) cell lines | CellTiter-Glo® | IC50 values ranged from 13 µM to 30 µM. |
| GSK621 | Human glioma cells (U87MG) | MTT Assay | Showed cytotoxic effects at a concentration of 25 µM. |
| A-769662 | Mouse bone marrow-derived mesenchymal stem cells (mBMSCs) | MTT & CellTiter-Blue® | Exhibited toxic effects on cell viability at concentrations above 10 µM. |
| A-769662 | Mouse embryonic fibroblast (MEF) cells | Not specified | Showed toxic effects at a concentration of 300 µM. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol measures cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by living cells.
Materials:
-
Cells and complete culture medium
-
AMPK Activator stock solution (e.g., in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid, pH 4.7 or pure DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the AMPK activator in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis: Subtract the background absorbance (from cell-free wells) from all readings. Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
Cells and complete culture medium
-
AMPK Activator stock solution
-
96-well flat-bottom tissue culture plates
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mix, substrate, and stop solution)
-
Lysis buffer (e.g., 10X solution provided in kits, often containing Triton X-100)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells as described in the MTT protocol (Step 1).
-
Compound and Control Setup:
-
Prepare serial dilutions of the AMPK activator.
-
Set up the following controls on the plate: Background (medium only), Low Control (untreated cells for spontaneous LDH release), and High Control (cells to be lysed for maximum LDH release).
-
-
Treatment: Add 100 µL of diluted compound, medium (for low control), or vehicle to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure time at 37°C, 5% CO2.
-
Cell Lysis (High Control): Approximately 45 minutes before the end of the incubation period, add 10 µL of the 10X Lysis Buffer to the "High Control" wells.
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Supernatant Collection: Centrifuge the plate at 600 x g for 10 minutes to pellet the cells.
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LDH Reaction: Carefully transfer 10-50 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
Reaction Mix Addition: Prepare the LDH Reaction Mix according to the kit manufacturer's instructions and add 100 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Add 50 µL of Stop Solution (if required by the kit) and measure the absorbance at 490 nm.
-
Data Analysis:
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Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Value - Low Control) / (High Control - Low Control)
-
Visualizations
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 4. Cell Metabolism Assays | Chondrex, Inc. [chondrex.com]
Technical Support Center: Improving Reproducibility of Experiments with AMPK Activator 7
Disclaimer: AMPK Activator 7 (also known as compound I-3-24) is a potent direct activator of AMP-activated protein kinase (AMPK) with a reported EC50 of 8.8 nM in cell-free assays.[1] However, there is a limited amount of publicly available, peer-reviewed data on its specific application and performance in cell-based experiments. To provide a comprehensive and practical guide, this document leverages established principles of AMPK activation and troubleshooting, and in some instances, uses data from the well-characterized direct AMPK activator, A-769662, as a representative example to provide realistic experimental parameters. Researchers should always perform initial dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a direct activator of AMPK.[1] Direct activators bind to the AMPK complex, inducing a conformational change that leads to its activation. This is distinct from indirect activators (like metformin), which typically increase the cellular AMP/ATP ratio by stressing cellular energy levels.[2] Many direct activators, such as A-769662, bind to a specific allosteric site on the AMPK complex known as the "Allosteric Drug and Metabolite" (ADaM) site, which is located at the interface of the α-catalytic and β-regulatory subunits. This binding can allosterically activate the enzyme and protect the activating phosphorylation at Threonine-172 on the α-subunit from dephosphorylation.
Q2: How should I prepare and store this compound for cell culture experiments?
A2: Based on vendor datasheets, this compound is soluble in DMSO. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control, to avoid solvent-induced artifacts.
Q3: What are potential off-target effects of AMPK activators?
A3: While direct AMPK activators are designed for specificity, off-target effects can occur, particularly at higher concentrations. For example, the well-studied direct activator A-769662 has been reported to inhibit the 26S proteasome and Na+/K+-ATPase in an AMPK-independent manner. It is crucial to use the lowest effective concentration of this compound and include appropriate controls, such as using AMPK knockout cells or a structurally distinct AMPK activator, to confirm that the observed effects are indeed mediated by AMPK.
Q4: My results with this compound are inconsistent. What are the common causes?
A4: Inconsistent results can arise from several factors:
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Compound Instability: Ensure the stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.
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Cellular Conditions: Cell passage number, confluency, and metabolic state can all influence the cellular response to AMPK activation. Use cells within a consistent passage range and plate them at a uniform density.
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Experimental Technique: Variability in incubation times, pipetting, and washing steps can lead to inconsistent results. Adhering to a standardized protocol is essential.
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Assay Variability: Western blotting for phosphorylated proteins is notoriously variable. Ensure consistent protein loading, optimized antibody concentrations, and appropriate blocking buffers (BSA is often preferred over milk for phospho-antibodies to reduce background).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak activation of AMPK (low p-AMPK signal) | 1. Inactive Compound: The compound may have degraded due to improper storage or handling. 2. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. 3. Short Incubation Time: The treatment duration may be insufficient to induce detectable AMPK phosphorylation. 4. Technical Issues with Western Blot: Poor antibody quality, insufficient protein loading, or issues with transfer or detection reagents. | 1. Use a fresh aliquot of the compound. Prepare new stock solutions if necessary. 2. Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal concentration. 3. Conduct a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr) to identify the peak of AMPK phosphorylation. 4. Include a positive control (e.g., cells treated with a known AMPK activator like AICAR or A-769662). Validate your phospho-AMPK antibody and optimize your Western blot protocol. |
| High background in Western blot for p-AMPK | 1. Blocking Agent: Milk contains phosphoproteins (casein) that can cross-react with phospho-specific antibodies. 2. Antibody Concentration: The primary or secondary antibody concentration may be too high. 3. Insufficient Washing: Inadequate washing can leave unbound antibodies on the membrane. | 1. Switch to a 3-5% Bovine Serum Albumin (BSA) solution in TBST for blocking and antibody dilution. 2. Titrate your primary and secondary antibodies to determine the optimal dilution that provides a good signal-to-noise ratio. 3. Increase the number and/or duration of washes with TBST. |
| Inconsistent phosphorylation levels between experiments | 1. Variability in Cell State: Differences in cell confluency, passage number, or media conditions can alter the baseline metabolic state. 2. Compound Dilution Inaccuracy: Inconsistent preparation of working solutions. 3. Variable Incubation Times: Even small differences in treatment duration can affect signaling pathways. | 1. Standardize cell culture procedures. Use cells from the same passage number and seed at a consistent density. 2. Prepare a master mix of the treatment media to ensure uniform concentration across all wells/plates. 3. Use a precise timer for all incubation steps. |
| Observed cellular effect is not consistent with AMPK activation | 1. Off-Target Effects: The compound may be acting on other cellular targets, especially at higher concentrations. 2. Cell-Type Specific Signaling: The downstream consequences of AMPK activation can vary between different cell types. | 1. Perform a dose-response curve and use the lowest effective concentration. Use an AMPK inhibitor (like Compound C, noting its own off-target effects) or siRNA/CRISPR to confirm the effect is AMPK-dependent. 2. Consult the literature for the known roles of AMPK in your specific cell model. |
Quantitative Data Summary
The following tables provide illustrative quantitative data for a direct AMPK activator. These values are based on typical findings for compounds like A-769662 and should be used as a general guide for designing experiments with this compound.
Table 1: Recommended Concentration Ranges for Cell Culture Experiments
| Cell Type | Suggested Concentration Range | Typical Incubation Time | Notes |
| Primary Hepatocytes | 1 µM - 25 µM | 1 - 4 hours | Higher concentrations may be needed due to metabolic activity. |
| C2C12 Myotubes | 10 µM - 50 µM | 30 minutes - 2 hours | Differentiated myotubes are a common model for studying muscle metabolism. |
| HEK293 Cells | 0.5 µM - 10 µM | 1 - 4 hours | A common, robust cell line for signaling studies. |
| Cancer Cell Lines (e.g., LNCaP, MCF-7) | 5 µM - 50 µM | 24 - 72 hours | Higher concentrations and longer times may be needed to observe effects on proliferation. |
Table 2: Expected Fold Change in AMPK and ACC Phosphorylation
| Activator | Cell Line | Concentration | Time | p-AMPKα (Thr172) Fold Change (vs. Vehicle) | p-ACC (Ser79) Fold Change (vs. Vehicle) |
| This compound (Illustrative) | C2C12 Myotubes | 25 µM | 1 hour | 3 - 8 fold | 5 - 15 fold |
| A-769662 (Reference) | Primary Hepatocytes | 10 µM | 1 hour | ~5 fold | ~10 fold |
| AICAR (Positive Control) | Various | 0.5 - 2 mM | 1 - 2 hours | 2 - 10 fold | 4 - 20 fold |
Note: Fold changes are highly dependent on the cell type, basal phosphorylation levels, and assay conditions. p-ACC is a downstream target of AMPK and its phosphorylation is often a more robust indicator of AMPK activity.
Detailed Experimental Protocols
Protocol 1: Assessment of AMPK Activation by Western Blot
This protocol details the steps to measure the phosphorylation of AMPKα at Threonine-172, a key marker of its activation.
1. Cell Culture and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. b. Allow cells to adhere and grow for 24-48 hours. c. Prepare working solutions of this compound in pre-warmed complete cell culture medium. Also prepare a vehicle control (e.g., 0.1% DMSO in medium). d. Aspirate the old medium and treat the cells with the prepared solutions for the desired time (e.g., 1 hour).
2. Cell Lysis: a. Place the plate on ice and aspirate the treatment medium. b. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification: a. Transfer the supernatant to a new tube. b. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples. b. Prepare samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes. c. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a protein ladder. d. Run the gel until the dye front reaches the bottom.
5. Western Blotting: a. Transfer the separated proteins to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. c. Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) (typically at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C. d. Wash the membrane three times for 10 minutes each with TBST. e. Incubate with an appropriate HRP-conjugated secondary antibody (typically at a 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature. f. Wash the membrane three times for 10 minutes each with TBST. g. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. h. For normalization, strip the membrane and re-probe with an antibody for total AMPKα, or run a parallel gel.
Visualizations
Caption: Simplified AMPK signaling pathway showing activation and downstream effects.
Caption: Workflow for assessing AMPK activation via Western blot.
Caption: A decision tree for troubleshooting weak p-AMPK signals.
References
troubleshooting AMPK kinase assay with AMPK activator 7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AMPK kinase assays, with a special focus on experiments involving direct AMPK activators.
Troubleshooting Guide
Question: Why am I seeing no activation or low signal with my direct AMPK activator?
Possible Cause 1: Suboptimal Activator Concentration
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Recommendation: Perform a dose-response experiment to determine the optimal concentration of the activator. The EC50 (half-maximal effective concentration) can vary significantly between different compounds and even between different batches of the same compound.
-
Example Data:
| Activator Conc. (nM) | AMPK Activity (Fold Change) |
| 0.1 | 1.1 |
| 1 | 1.5 |
| 10 | 3.2 |
| 100 | 8.5 |
| 1000 | 8.7 |
Possible Cause 2: Inactive Enzyme
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Recommendation: Ensure the AMPK enzyme is active. Include a positive control, such as a well-characterized AMPK activator (e.g., AMP or a commercially available potent activator), in your experiment. If the positive control does not show activity, the enzyme may be inactive. Store the enzyme at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Possible Cause 3: Incorrect Assay Buffer Composition
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Recommendation: The assay buffer composition is critical for enzyme activity. Ensure the buffer contains an adequate concentration of MgCl2 (typically 5-10 mM) and DTT (1-2 mM). The pH of the buffer should be maintained around 7.2-7.5.
Question: I am observing high background signal in my no-enzyme control wells.
Possible Cause 1: ATP Degradation
-
Recommendation: The ATP solution may be degrading. Prepare fresh ATP solutions and store them in aliquots at -20°C or -80°C. Avoid multiple freeze-thaw cycles.
Possible Cause 2: Assay Plate Contamination
-
Recommendation: Use new, high-quality assay plates. Ensure that pipette tips are clean and that there is no cross-contamination between wells.
Question: My results are not reproducible. What could be the cause?
Possible Cause 1: Inconsistent Pipetting
-
Recommendation: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
Possible Cause 2: Temperature Fluctuations
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Recommendation: AMPK activity is temperature-dependent. Ensure that all assay components are equilibrated to the correct temperature before starting the reaction and that the incubation steps are performed at a consistent temperature.
Possible Cause 3: Reagent Instability
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Recommendation: Some reagents, like DTT and ATP, are unstable. Prepare them fresh or use aliquots that have been stored properly.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for direct AMPK activators?
Direct AMPK activators typically bind to an allosteric site on the AMPK complex, causing a conformational change that leads to its activation. This activation is often independent of changes in the cellular AMP:ATP ratio. Some direct activators can also protect the activated AMPK from dephosphorylation, thereby prolonging its active state.
Q2: What are the key components of an in vitro AMPK kinase assay?
A typical in vitro AMPK kinase assay includes:
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AMPK enzyme: The source of the kinase activity.
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Substrate: A peptide or protein that is phosphorylated by AMPK. A common substrate is the "SAMS" peptide.
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ATP: The phosphate donor for the kinase reaction.
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Assay Buffer: Provides the optimal environment for the enzyme, containing salts, a buffering agent, and reducing agents.
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Direct AMPK Activator: The compound being tested for its ability to activate AMPK.
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Detection Reagents: Used to measure the kinase activity, often by quantifying the amount of ADP produced or the amount of phosphorylated substrate.
Q3: How do I choose the right substrate for my AMPK assay?
The choice of substrate depends on the assay format. For radioactive assays, a peptide substrate like SAMS is commonly used. For non-radioactive assays, such as those based on fluorescence or luminescence, proprietary substrates are often included in the assay kits. It is important to use a substrate that is specific for AMPK to avoid off-target effects.
Q4: Can my direct AMPK activator interfere with the assay detection system?
Yes, some compounds can interfere with fluorescence- or luminescence-based detection methods. To test for this, run a control experiment where the activator is added to the detection reagents in the absence of the enzyme reaction. If a signal is generated, it indicates interference.
Experimental Protocols
Detailed Methodology for an In Vitro AMPK Kinase Assay (Luminescence-Based)
This protocol is a general guideline and may need to be optimized for specific assay kits and reagents.
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Reagent Preparation:
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Prepare the assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA).
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Prepare a stock solution of your direct AMPK activator in a suitable solvent (e.g., DMSO).
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Prepare serial dilutions of the activator in the assay buffer.
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Prepare a solution of the SAMS peptide substrate in the assay buffer.
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Prepare a solution of ATP in the assay buffer.
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Prepare the AMPK enzyme dilution in the assay buffer.
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Assay Procedure:
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Add the direct AMPK activator dilutions to the wells of a 96-well or 384-well plate.
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Add the AMPK enzyme to the wells.
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Incubate for a short period (e.g., 10 minutes) at room temperature to allow the activator to bind to the enzyme.
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Initiate the kinase reaction by adding a mixture of the SAMS substrate and ATP.
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Incubate the reaction for the desired time (e.g., 30-60 minutes) at 30°C.
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Stop the reaction by adding a stop solution provided in the assay kit.
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Add the detection reagents according to the manufacturer's instructions. This typically involves a reagent that depletes the remaining ATP and another that converts the ADP produced into a luminescent signal.
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Measure the luminescence using a plate reader.
-
-
Data Analysis:
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Subtract the background signal (from no-enzyme controls).
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Plot the luminescence signal against the activator concentration.
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Fit the data to a dose-response curve to determine the EC50.
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Visualizations
AMPK activator 7 stability at different temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of AMPK activator 7 at different temperatures. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in its solid form?
A1: For long-term storage, this compound powder should be stored at -20°C, where it is stable for up to two years.[1] For short-term durations, such as during shipping, room temperature is acceptable.[2]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. In DMSO, it is stable for up to two weeks when stored at 4°C and for up to six months when stored at -80°C.[1] It is highly recommended to prepare fresh working solutions for in vivo experiments and use them on the same day to ensure potency.
Q3: Can I subject my this compound solution to multiple freeze-thaw cycles?
A3: It is advisable to avoid repeated freeze-thaw cycles. For solutions, it is best practice to aliquot the stock solution into single-use volumes and store them at -80°C to maintain the integrity and activity of the compound.
Q4: What is the benefit of using a lyophilized form of an AMPK activator?
A4: Lyophilization, or freeze-drying, removes water from the compound while it is frozen, resulting in a stable powder.[3] This process can extend the shelf-life of small molecules and often allows for storage and transportation at ambient temperatures without the need for refrigeration.[4]
Stability Data Summary
The following table summarizes the known stability of this compound under different conditions.
| Form | Solvent | Storage Temperature | Duration |
| Powder | N/A | -20°C | Up to 2 years |
| Solution | DMSO | 4°C | Up to 2 weeks |
| Solution | DMSO | -80°C | Up to 6 months |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments due to the stability of this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results. | Degradation of the this compound due to improper storage of the stock solution. | Prepare fresh stock solutions from the powder form. Aliquot the stock solution into single-use vials and store at -80°C. Avoid using solutions that have been stored at 4°C for more than two weeks or have undergone multiple freeze-thaw cycles. |
| No observable effect of the activator in cell culture. | The compound may have degraded in the culture medium at 37°C over the course of a long incubation period. | For long-term experiments, consider replenishing the culture medium with freshly diluted this compound at regular intervals. Perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental conditions. |
| Precipitation of the compound in aqueous buffer or media. | Limited solubility of this compound in aqueous solutions. | Ensure the final concentration of the solvent (e.g., DMSO) in the aqueous buffer or cell culture medium is kept to a minimum, typically below 0.5%, to maintain solubility and minimize solvent-induced cellular stress. If precipitation occurs, try preparing a more dilute stock solution or using a different solvent system if compatible with your experimental setup. Gentle warming and sonication can also aid in dissolution. |
| Variability between different batches of the activator. | Potential differences in purity or degradation during shipping and handling. | Always obtain a certificate of analysis for each new batch to verify its purity. Upon receipt, store the compound under the recommended conditions immediately. It is good practice to perform a quality control check, such as a dose-response curve, with each new batch to ensure consistent activity before proceeding with large-scale experiments. |
Experimental Protocols
Protocol for Assessing the Stability of this compound via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for conducting a stability study of this compound at various temperatures.
1. Preparation of Stock and Working Solutions:
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Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
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From the stock solution, prepare working solutions at a known concentration in the desired matrix (e.g., cell culture media, buffer) for stability testing.
2. Storage Conditions and Time Points:
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Aliquot the working solutions into separate vials for each temperature and time point.
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Store the vials at a range of temperatures, for example:
-
4°C (refrigerated)
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25°C (room temperature)
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37°C (physiological temperature)
-
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Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours). The initial time point (t=0) will serve as the baseline.
3. Sample Analysis by HPLC:
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At each designated time point, retrieve the vials from their respective storage conditions.
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Analyze the samples using a validated stability-indicating HPLC method. A common approach is reversed-phase HPLC with UV detection.
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The HPLC method should be capable of separating the parent compound (this compound) from any potential degradation products.
4. Data Analysis:
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Quantify the peak area of the parent compound at each time point.
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.
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The degradation rate can be determined by plotting the percentage of the remaining compound against time for each temperature.
Visualizations
AMPK Signaling Pathway
Caption: A diagram of the AMPK signaling pathway.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Addressing Variability in Cell Response to AMPK Activator 7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in cellular responses when using AMPK Activator 7.
Troubleshooting Guide
Researchers may encounter variability in the cellular response to this compound due to a range of factors. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: Inconsistent or No Activation of AMPK
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Compound Degradation | This compound is a small molecule and may be sensitive to storage conditions. Ensure the compound is stored at -20°C as a powder and for no more than 6 months at -80°C in DMSO, as recommended. Prepare fresh dilutions for each experiment. |
| Incorrect Concentration | The half-maximal effective concentration (EC50) for this compound is 8.8 nM. However, the optimal concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. |
| Cell Line Specificity | Different cell lines express varying levels of AMPK isoforms (α, β, γ), which can affect their sensitivity to activators. Consider using a positive control cell line known to be responsive to AMPK activation. |
| Low Expression of Upstream Kinases | The activation of AMPK is dependent on upstream kinases like LKB1 and CaMKKβ. In some cell lines, particularly certain cancer cells, the expression of these kinases may be low or absent, leading to a diminished response. Verify the expression of LKB1 and CaMKKβ in your cell model. |
| High Nutrient Conditions | High glucose levels in the culture medium can sometimes suppress AMPK activation. Consider performing experiments in a medium with physiological glucose concentrations.[1] |
| Assay Sensitivity | The method used to detect AMPK activation (e.g., Western blot for phospho-AMPKα, kinase activity assay) may not be sensitive enough. Ensure your assay is properly validated and optimized. An ELISA-based activity assay can offer high sensitivity.[2][3][4] |
Problem 2: High Cell-to-Cell Variability in Response
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Cell Cycle Stage | AMPK activity can fluctuate with the cell cycle. Synchronize cells before treatment to reduce this source of variability. |
| Metabolic Heterogeneity | Even within a clonal population, individual cells can exist in different metabolic states (e.g., primarily glycolytic vs. oxidative). This can lead to bimodal responses to AMPK activation.[5] Use single-cell analysis techniques if possible to investigate this heterogeneity. |
| Uneven Compound Distribution | Ensure thorough mixing of the compound in the culture medium to achieve uniform exposure to all cells. |
Problem 3: Off-Target Effects or Cellular Toxicity
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| High Compound Concentration | Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity. Perform a toxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration. |
| AMPK-Independent Effects | Some small molecule activators can have effects independent of AMPK. Include an AMPK-knockout or knockdown cell line as a negative control to confirm that the observed effects are AMPK-dependent. |
| Solvent Toxicity | If using DMSO as a solvent, ensure the final concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a direct activator of AMP-activated protein kinase (AMPK). Direct activators typically bind to the allosteric drug and metabolite (ADaM) site on the AMPK complex, inducing a conformational change that promotes its activation. This is in contrast to indirect activators that increase the cellular AMP/ATP ratio.
Q2: How can I confirm that AMPK is activated in my cells?
A2: The most common method is to perform a Western blot to detect the phosphorylation of the catalytic α subunit of AMPK at Threonine 172 (p-AMPKα Thr172). Another common readout is to measure the phosphorylation of the downstream target Acetyl-CoA Carboxylase (ACC) at Serine 79 (p-ACC Ser79). For a more direct measure of enzymatic function, an in vitro kinase assay using a substrate peptide like SAMS can be performed.
Q3: Why do I see different levels of AMPK activation in different cell lines?
A3: Cellular context is a critical determinant of the response to AMPK activators. This variability can be attributed to several factors:
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Isoform Expression: There are multiple isoforms of the AMPK α, β, and γ subunits, and their expression levels vary across different tissues and cell types. This compound may have preferential activity towards specific isoform combinations.
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Basal Metabolic Rate: Cells with a higher basal metabolic rate and reliance on oxidative phosphorylation may exhibit a more pronounced response to AMPK activation.
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Presence of Upstream Regulators: The abundance and activity of upstream kinases (LKB1, CaMKKβ) and protein phosphatases that regulate AMPK can differ between cell lines.
Q4: Can I use this compound in in vivo studies?
A4: While the primary application of this compound is in in vitro cell-based assays, some direct AMPK activators have shown efficacy in animal models. However, specific in vivo data for this compound is not extensively available in peer-reviewed literature. It is recommended to consult the manufacturer for any available in vivo data and to perform preliminary pharmacokinetic and toxicology studies before proceeding with animal experiments.
Experimental Protocols
1. Dose-Response Experiment to Determine Optimal Concentration
Objective: To identify the optimal concentration of this compound for maximal AMPK activation with minimal cytotoxicity in a specific cell line.
Methodology:
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Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
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Cell Treatment: Replace the culture medium with a fresh medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
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Incubation: Incubate the cells for a predetermined time (e.g., 1, 6, or 24 hours).
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Endpoint Analysis:
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Cytotoxicity: Perform an MTT or similar viability assay to assess cell health.
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AMPK Activation: Lyse the cells and perform a Western blot for p-AMPKα (Thr172) and total AMPKα.
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2. Western Blot for AMPK Activation
Objective: To qualitatively or semi-quantitatively measure the activation of AMPK by detecting its phosphorylation.
Methodology:
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Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against p-AMPKα (Thr172) overnight at 4°C.
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Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
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Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data for a dose-response experiment with this compound in two different cell lines.
| Cell Line | Activator Conc. (nM) | % Cell Viability (vs. Vehicle) | Fold Change in p-AMPKα/AMPKα (vs. Vehicle) |
| HEK293 | 1 | 100% | 1.5 |
| 10 | 98% | 4.2 | |
| 100 | 95% | 3.8 | |
| 1000 | 85% | 3.5 | |
| HepG2 | 1 | 99% | 1.2 |
| 10 | 97% | 3.1 | |
| 100 | 96% | 2.9 | |
| 1000 | 90% | 2.7 |
Visualizations
Caption: Simplified AMPK signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Unraveling the Actions of AMP-activated Protein Kinase in Metabolic Diseases: Systemic to Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. An enzyme-linked immunosorbent assay (ELISA)-based activity assay for AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
minimizing non-specific binding of AMPK activator 7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AMPK Activator 7 (also known as compound I-3-24). Due to the limited publicly available data for this specific compound, this guide also includes generalized advice applicable to potent, direct-acting AMP-activated protein kinase (AMPK) activators.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound, or compound I-3-24, is identified as a potent, direct activator of AMPK with a reported EC50 of 8.8 nM. It belongs to a class of indole and azaindole derivatives. As a direct activator, it is presumed to bind to the AMPK complex, inducing a conformational change that leads to its activation, rather than altering the cellular AMP:ATP ratio.
Q2: What are the potential off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in peer-reviewed literature, non-specific binding is a common concern with small molecule kinase activators. Potential off-target effects could include interactions with other kinases that have structurally similar ATP-binding sites or allosteric sites. Researchers should consider performing a kinase panel screen to empirically determine the selectivity profile of the compound in their experimental system.
Q3: How can I confirm that the observed effects in my experiment are due to AMPK activation?
To confirm that the observed cellular phenotype is a direct result of AMPK activation, several control experiments are recommended:
-
Use of a negative control: Employ a structurally similar but inactive analog of the activator if available.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of AMPK catalytic subunits (α1 and α2). The effect of the activator should be blunted or absent in these cells.
-
Pharmacological inhibition: Co-treatment with a well-characterized AMPK inhibitor, such as Dorsomorphin (Compound C), should reverse the effects of the activator. Note that Compound C also has off-target effects and results should be interpreted with caution.
-
Rescue experiments: In a knockdown/knockout background, re-expression of wild-type AMPK should restore the activator's effects.
Q4: What are the recommended starting concentrations for in vitro experiments?
Given the reported EC50 of 8.8 nM, a starting concentration range for cell-based assays could be from 10 nM to 1 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for the specific cell type and endpoint being measured.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or low activation of AMPK (as measured by p-AMPK levels) | 1. Compound instability: The activator may be unstable in your cell culture media or experimental buffer. 2. Incorrect concentration: The concentration used may be too low for your specific cell type. 3. Cellular context: The cell line may have low endogenous AMPK expression or mutations that prevent activation. 4. Assay sensitivity: The western blot or other detection method may not be sensitive enough. | 1. Prepare fresh stock solutions and dilute immediately before use. Minimize freeze-thaw cycles. 2. Perform a dose-response experiment with a wider concentration range. 3. Verify AMPKα expression levels in your cell line. Consider using a positive control cell line known to respond to AMPK activators. 4. Optimize your western blot protocol, including antibody concentration and incubation times. Use a positive control for AMPK activation (e.g., AICAR, A-769662). |
| Observed cellular phenotype is inconsistent with known AMPK functions | 1. Off-target effects: The activator may be interacting with other signaling pathways. 2. AMPK-independent effects: Some effects of small molecules can be independent of their primary target. | 1. Perform a kinase selectivity screen. 2. Use genetic (knockdown/knockout) or pharmacological (inhibitor) controls to confirm AMPK dependence. 3. Compare the phenotype with that induced by other structurally distinct AMPK activators. |
| Cell toxicity or death at effective concentrations | 1. Off-target toxicity: The compound may be toxic through off-target interactions. 2. Over-activation of AMPK: Sustained, high-level activation of AMPK can induce apoptosis in some cell types. | 1. Perform a dose-response curve for toxicity (e.g., using a viability assay like MTT or trypan blue exclusion). 2. Lower the concentration of the activator or reduce the treatment duration. 3. Screen for markers of apoptosis (e.g., cleaved caspase-3). |
| Variability in experimental results | 1. Inconsistent compound handling: Differences in stock solution preparation, storage, or dilution. 2. Cell culture conditions: Variations in cell passage number, confluency, or media components. | 1. Standardize the protocol for preparing and using the activator. 2. Maintain consistent cell culture practices. Use cells within a defined passage number range. |
Data Summary
Table 1: Properties of this compound (Compound I-3-24)
| Property | Value |
| Synonym | Compound I-3-24 |
| CAS Number | 1623138-03-3 |
| Molecular Formula | C₂₃H₂₂F₃N₃O₅ |
| Molecular Weight | 477.44 g/mol |
| Reported EC50 | 8.8 nM |
| Mechanism of Action | Direct AMPK Activator |
Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK Activation
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities and normalize the phospho-AMPKα signal to the total AMPKα signal.
Visualizations
Caption: Simplified AMPK signaling pathway showing direct and indirect activation mechanisms and key downstream effects.
Caption: A logical workflow for investigating the effects of this compound.
Validation & Comparative
Validating AMPK Activation: A Comparative Guide to AMPK Activator 7 and Other Small Molecules
For researchers engaged in metabolic disease and cancer research, precise validation of AMP-activated protein kinase (AMPK) activation is fundamental. This guide provides a comparative analysis of the novel AMPK activator 7 against established activators such as A-769662, Metformin, and AICAR. We present supporting experimental data, detailed protocols for validation, and clear visual diagrams of the key pathways and workflows.
Performance Comparison of AMPK Activators
The efficacy of an AMPK activator is determined by its mechanism of action, potency (EC50), and the cellular context in which it is applied. This compound is a highly potent direct activator.[1] In comparison, A-769662 is another direct allosteric activator, while Metformin and AICAR act indirectly by altering the cellular energy status.[2][3] The following table summarizes the key performance characteristics of these compounds. It is important to note that EC50 and effective concentration values can vary depending on the cell type, assay conditions, and whether the assay is cell-free or cell-based.
| Activator | Mechanism of Action | Potency (EC50 / Effective Concentration) | Key Cellular Effects |
| This compound | Direct Activator | EC50: 8.8 nM[1] | Potent activation of AMPK for research into type 2 diabetes, metabolic syndrome, and obesity.[1] |
| A-769662 | Direct Allosteric Activator | EC50: ~0.8 µM (cell-free) | Activates AMPK by mimicking both the allosteric activation and inhibition of dephosphorylation effects of AMP. Inhibits fatty acid synthesis. |
| Metformin | Indirect Activator (Inhibits mitochondrial respiratory chain complex I, increasing AMP:ATP ratio) | Effective Concentration: 0.5 - 5 mM (in cells) | Increases glucose uptake and fatty acid oxidation. Widely used anti-diabetic drug. |
| AICAR | Indirect Activator (Pro-drug, metabolized to ZMP, an AMP analog) | Effective Concentration: 0.5 - 2 mM (in cells) | Stimulates glucose uptake and fatty acid oxidation. Often used as a positive control for AMPK activation. |
Experimental Protocols
Accurate validation of AMPK activation is crucial for interpreting experimental results. Below are detailed protocols for two key assays used to quantify the activation of AMPK and its downstream targets.
Western Blot for Phospho-AMPK (Thr172) and Phospho-ACC (Ser79)
This assay determines the activation state of AMPK within a cellular context by measuring the phosphorylation of the AMPKα subunit at Threonine 172 (a key marker of activation) and a major downstream target, Acetyl-CoA Carboxylase (ACC) at Serine 79.
a. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HepG2, or primary hepatocytes) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 2-3 hours before treatment.
-
Treat cells with various concentrations of the AMPK activator (e.g., this compound, A-769662, Metformin, AICAR) for the desired duration (e.g., 1-4 hours). Include a vehicle-only control.
b. Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
d. SDS-PAGE and Western Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
e. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST.
-
Rabbit anti-phospho-AMPKα (Thr172) (e.g., 1:1000 dilution)
-
Rabbit anti-total AMPKα (e.g., 1:1000 dilution)
-
Rabbit anti-phospho-ACC (Ser79) (e.g., 1:1000 dilution)
-
Rabbit anti-total ACC (e.g., 1:1000 dilution)
-
Antibody for a loading control, such as β-actin (e.g., 1:2000 dilution)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of purified AMPK in the presence of a test compound by quantifying the transfer of phosphate from ATP to a specific peptide substrate, such as the SAMS peptide. This can be performed using radioactive [γ-³²P]ATP or non-radioactive methods like the ADP-Glo™ Kinase Assay.
a. Reaction Setup (Non-Radioactive ADP-Glo™ Method):
-
Prepare a reaction mixture in a 96-well plate containing:
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Purified recombinant AMPK enzyme (e.g., 10-20 ng)
-
SAMS peptide substrate (e.g., 100 µM)
-
AMP (e.g., 100 µM, as AMPK activity is AMP-dependent)
-
Test compound (this compound or alternatives) at various concentrations.
-
-
Set up control reactions: a "no enzyme" control and a "vehicle" control.
b. Kinase Reaction:
-
Initiate the reaction by adding ATP to a final concentration of 10-100 µM. The final reaction volume is typically 25 µL.
-
Incubate the plate at 30°C for 20-30 minutes.
c. Detection (Following Promega's ADP-Glo™ Protocol):
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the AMPK activity.
d. Data Analysis:
-
Subtract the background luminescence from the "no enzyme" control.
-
Normalize the activity of the test compounds to the "vehicle" control.
-
Plot the activity versus the compound concentration and determine the EC50 value using a non-linear regression curve fit.
Visualizing the Pathways and Processes
AMPK Signaling Pathway
The diagram below illustrates the central role of AMPK in cellular energy homeostasis. It shows the upstream kinases that activate AMPK, the heterotrimeric structure of the enzyme, and its key downstream targets involved in switching off anabolic (ATP-consuming) pathways and switching on catabolic (ATP-producing) pathways. The points of intervention for direct and indirect activators are also indicated.
Caption: AMPK signaling pathway showing upstream activators and downstream effects.
Experimental Workflow for Validating AMPK Activators
The following flowchart outlines the logical progression of experiments to validate a novel AMPK activator, from initial cell-based screening to direct enzymatic assays.
Caption: Workflow for validating a novel AMPK activator.
References
A Head-to-Head Battle of AMPK Activators: A-769662 vs. Next-Generation Compounds in a Preclinical Showdown
For researchers, scientists, and drug development professionals, the quest for potent and selective AMP-activated protein kinase (AMPK) activators is a critical endeavor in the pursuit of novel therapeutics for metabolic diseases and cancer. This guide provides an in-depth in vitro comparison of the well-established AMPK activator A-769662 with two next-generation direct allosteric activators, MK-8722 and PF-739.
This comprehensive analysis delves into their biochemical potency, cellular activity, and isoform selectivity, supported by detailed experimental protocols and visual representations of the underlying signaling pathways and experimental workflows. As "AMPK activator 7" does not correspond to a publicly recognized compound, this guide focuses on potent, contemporary alternatives to A-769662 to provide a relevant and informative comparison.
At a Glance: Quantitative Comparison of AMPK Activators
The following table summarizes the key in vitro potency metrics for A-769662, MK-8722, and PF-739, offering a clear comparison of their ability to activate different AMPK isoform complexes.
| Activator | Target | EC50 (nM) | Assay Type | Source |
| A-769662 | Rat Liver AMPK (mixed isoforms) | 800 | Cell-free kinase assay | [1] |
| Rat Liver AMPK (mixed isoforms) | 116 ± 25 | Cell-free kinase assay | [2] | |
| Human α1β1γ1 | ~800 | Cell-free kinase assay | [3] | |
| MK-8722 | Human α1β1γ1 | ~1-6 | Cell-free kinase assay | |
| Human α2β2γ2 | ~1-60 | Cell-free kinase assay | ||
| Pan-AMPK (all 12 isoforms) | ~1-60 | Cell-free kinase assay | ||
| PF-739 | Human α1β1γ1 | 8.99 | Cell-free kinase assay | |
| Human α1β2γ1 | 126 | Cell-free kinase assay | ||
| Human α2β1γ1 | 5.23 | Cell-free kinase assay | ||
| Human α2β2γ1 | 42.2 | Cell-free kinase assay |
Delving into the Mechanisms: How They Work
A-769662, MK-8722, and PF-739 are all direct allosteric activators of AMPK, meaning they bind to the enzyme at a site distinct from the AMP binding site to induce a conformational change that enhances its activity. However, they exhibit crucial differences in their isoform selectivity.
A-769662 is a selective activator of AMPK heterotrimers containing the β1 subunit.[3][4] This selectivity can be advantageous for targeting specific tissues or pathways where β1-containing isoforms are predominant.
In contrast, MK-8722 and PF-739 are considered pan-AMPK activators, capable of activating all 12 mammalian AMPK complexes. This broad activity profile may be beneficial for achieving a more systemic metabolic effect.
The activation of AMPK by these compounds leads to the phosphorylation of downstream targets, most notably Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis. Phosphorylation of ACC inhibits its activity, thereby reducing lipogenesis.
Visualizing the Science: Signaling Pathways and Workflows
To better understand the processes involved, the following diagrams, created using the DOT language for Graphviz, illustrate the AMPK signaling pathway and a typical experimental workflow for comparing these activators.
Under the Microscope: Detailed Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following are detailed methodologies for the key experiments cited in this comparison.
In Vitro AMPK Kinase Activity Assay (SAMS Peptide Assay)
This assay directly measures the enzymatic activity of purified AMPK in the presence of the test compounds.
Principle: The assay quantifies the transfer of the γ-phosphate from [γ-³²P]ATP to a synthetic peptide substrate, SAMS (HMRSAMSGLHLVKRR).
Materials:
-
Purified recombinant AMPK isoform complexes
-
A-769662, MK-8722, PF-739 dissolved in DMSO
-
SAMS peptide
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.4 mM AMP)
-
Phosphocellulose paper (P81)
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, purified AMPK enzyme, and the SAMS peptide.
-
Add serial dilutions of the test compounds (A-769662, MK-8722, PF-739) or vehicle (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of AMPK activation relative to a positive control (e.g., a saturating concentration of AMP) and determine the EC50 value for each compound by fitting the data to a dose-response curve.
Cellular AMPK Activation Assay (Western Blot for p-ACC)
This assay assesses the ability of the compounds to activate AMPK within a cellular context by measuring the phosphorylation of its downstream target, ACC.
Principle: Cultured cells are treated with the AMPK activators, and the levels of phosphorylated ACC (p-ACC) and total ACC are determined by Western blotting. The ratio of p-ACC to total ACC reflects the extent of AMPK activation.
Materials:
-
Mammalian cell line (e.g., primary hepatocytes, C2C12 myotubes, or HepG2 cells)
-
Cell culture medium and supplements
-
A-769662, MK-8722, PF-739 dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Primary antibodies: anti-phospho-ACC (Ser79), anti-total ACC, and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of the AMPK activators or vehicle (DMSO) for a specified duration (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-ACC.
-
After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total ACC and then β-actin.
-
Quantify the band intensities and calculate the ratio of p-ACC to total ACC for each treatment condition.
Conclusion
This in vitro comparison highlights the evolution of direct AMPK activators, from the β1-selective A-769662 to the potent, pan-activating profiles of MK-8722 and PF-739. While A-769662 remains a valuable tool for studying the roles of β1-containing AMPK isoforms, the broader activity of MK-8722 and PF-739 may offer advantages in therapeutic applications requiring systemic metabolic modulation. The choice of activator will ultimately depend on the specific research question and the desired pharmacological profile. The provided data and detailed protocols serve as a valuable resource for researchers to design and execute their own comparative studies in the dynamic field of AMPK-targeted drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 769662 | AMPK | Tocris Bioscience [tocris.com]
- 4. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AMPK Activator 7 and Metformin on Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a representative direct AMP-activated protein kinase (AMPK) activator, referred to herein as "AMPK Activator 7," and the widely used anti-diabetic drug, metformin, with a specific focus on their effects on glucose uptake.
Disclaimer: Publicly available scientific literature does not contain specific information on a compound explicitly named "this compound." Therefore, for the purpose of this guide, we will use data from well-characterized, direct small-molecule AMPK activators (such as PF-739 and MK-8722) as a proxy for a representative "this compound." This allows for a scientifically grounded comparison of the mechanisms and efficacy of direct AMPK activation versus the multifaceted action of metformin.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating glucose and lipid metabolism.[1][2] Its activation is a key therapeutic target for metabolic diseases like type 2 diabetes.[2] Both direct AMPK activators and metformin stimulate AMPK activity, leading to increased glucose uptake in peripheral tissues such as skeletal muscle.[1][3] However, their mechanisms of action and downstream effects exhibit notable differences. This guide explores these differences, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid in research and drug development.
Quantitative Comparison of Glucose Uptake
The following table summarizes the quantitative effects of a representative direct AMPK activator and metformin on glucose uptake as reported in various studies. It is important to note that experimental conditions such as cell type, compound concentration, and incubation time can significantly influence the observed effects.
| Compound | Cell Type/Model | Concentration | Incubation Time | Fold Increase in Glucose Uptake (approx.) | Key Findings & Citations |
| Direct AMPK Activator (PF-739) | Mouse Soleus Muscle | 10 µM | 30 min | ~2.5-fold (ex vivo) | Pharmacological activation of AMPK is sufficient to increase skeletal muscle glucose uptake. |
| Metformin | L6-GLUT4 Myotubes | 2 mM | 20-24 h | ~2.2-fold | Metformin enhances glucose uptake into cells by inhibiting SHIP2 activity. |
| Metformin | Isolated Rat Skeletal Muscle | 2 mM | 3 hours | Significant increase (coincident with AMPK activation) | Metformin stimulates glucose uptake in isolated rat skeletal muscles coincident with AMPK activation. |
| Metformin | Human Subjects with Type 2 Diabetes | N/A (10 weeks treatment) | 10 weeks | ~21% increase in whole-body glucose disposal | Metformin treatment increases AMPK α2 activity in skeletal muscle, which is correlated with enhanced whole-body glucose disposal. |
Signaling Pathways and Mechanisms of Action
The mechanisms by which direct AMPK activators and metformin stimulate glucose uptake, while both involving AMPK, have distinct features.
Direct AMPK Activator (e.g., "this compound")
Direct AMPK activators, such as PF-739 and MK-8722, bind to the allosteric drug and metabolism (ADaM) site on the AMPK complex. This binding induces a conformational change that mimics the effect of AMP, leading to potent, direct activation of the enzyme. This activation is independent of changes in the cellular AMP:ATP ratio. Once activated, AMPK phosphorylates downstream targets, such as TBC1D1 and TBC1D4 (AS160), which promotes the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose uptake into the cell.
Figure 1: Signaling pathway of a direct AMPK activator on glucose uptake.
Metformin
Metformin's mechanism is more complex and involves both AMPK-dependent and AMPK-independent pathways. The primary action of metformin is the mild inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in cellular ATP production and a subsequent increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK. Similar to direct activators, activated AMPK then promotes GLUT4 translocation and glucose uptake.
However, metformin also exerts effects independently of AMPK. For instance, it has been shown to increase glucose uptake by inhibiting the lipid phosphatase SHIP2, which can enhance insulin signaling. Metformin can also promote the translocation of glucose transporters, such as GLUT1 and GLUT4, to the plasma membrane through mechanisms that are not fully dependent on AMPK activation.
Figure 2: Signaling pathways of metformin on glucose uptake.
Experimental Protocols
The following is a generalized protocol for a common in vitro method to measure glucose uptake in cultured cells, such as L6 myotubes or 3T3-L1 adipocytes.
2-Deoxy-D-[³H]-glucose Uptake Assay
This method measures the uptake of a radiolabeled glucose analog, 2-deoxyglucose (2-DG), which is taken up by glucose transporters and phosphorylated by hexokinase but cannot be further metabolized, trapping it inside the cell.
Materials:
-
Cultured cells (e.g., L6 myotubes differentiated in 24-well plates)
-
Krebs-Ringer-HEPES (KRH) buffer (supplemented with 0.1% BSA)
-
This compound or Metformin stock solutions
-
Insulin stock solution (positive control)
-
2-Deoxy-D-[³H]-glucose (radiolabeled)
-
Unlabeled 2-Deoxy-D-glucose
-
Cytochalasin B (inhibitor of glucose transport, for background measurement)
-
0.5 M NaOH
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture and Differentiation: Plate and differentiate cells according to standard protocols until they form a mature phenotype (e.g., myotubes for L6 cells).
-
Serum Starvation: Prior to the assay, serum-starve the cells for 3-4 hours in serum-free medium to reduce basal glucose uptake.
-
Pre-incubation with Compounds:
-
Wash the cells twice with KRH buffer.
-
Add KRH buffer containing the desired concentrations of this compound, metformin, or vehicle control to the respective wells.
-
For a positive control, a set of wells can be treated with insulin.
-
Incubate the cells for the desired period (e.g., 30 minutes for acute activators, or several hours for metformin).
-
-
Glucose Uptake Measurement:
-
Prepare a glucose uptake solution containing 2-Deoxy-D-[³H]-glucose and unlabeled 2-Deoxy-D-glucose in KRH buffer.
-
To start the uptake, add the glucose uptake solution to each well and incubate for a short period (typically 5-10 minutes) at 37°C.
-
To determine non-specific uptake, a set of wells should be pre-treated with cytochalasin B before adding the glucose uptake solution.
-
-
Stopping the Reaction:
-
Terminate the glucose uptake by aspirating the uptake solution and rapidly washing the cells three times with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 0.5 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation fluid to each vial, vortex, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (from cytochalasin B-treated wells) from all other readings.
-
Normalize the data to the protein concentration in each well (determined from a parallel plate).
-
Express the results as fold change over the vehicle control.
-
Figure 3: Experimental workflow for a [³H]-2-Deoxyglucose uptake assay.
Conclusion
Both direct AMPK activators, represented here by "this compound," and metformin are effective at stimulating glucose uptake, a key process for maintaining glucose homeostasis. However, they achieve this through distinct mechanisms. Direct activators provide a targeted and potent activation of AMPK, independent of the cellular energy state. In contrast, metformin's action is broader, involving indirect AMPK activation via mitochondrial inhibition, as well as other AMPK-independent pathways.
For researchers and drug development professionals, understanding these differences is critical. The choice between targeting AMPK directly or utilizing a multi-faceted agent like metformin will depend on the specific therapeutic goals, desired selectivity, and potential for off-target effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation and comparative analysis of these and other compounds aimed at modulating cellular glucose metabolism.
References
A Comparative Guide to the Specificity of Direct AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of various direct activators of AMP-activated protein kinase (AMPK). As the precise identity of "AMPK activator 7" is not publicly available, this document focuses on a selection of well-characterized, direct-acting small molecules, using compounds such as A-769662 and Compound 991 as representative examples of potent and specific activators. These are compared against other direct activators with differing isoform selectivities and indirect activators to provide a comprehensive overview for researchers.
Introduction to AMPK Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits, with multiple isoforms for each (α1, α2; β1, β2; γ1, γ2, γ3), leading to 12 possible heterotrimeric combinations.[1] AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which can be triggered by various metabolic stresses.[2] Activators of AMPK are broadly classified into two categories:
-
Indirect Activators: These compounds, such as metformin and AICAR, do not bind directly to the AMPK complex. Instead, they modulate cellular energy levels, leading to an increase in the AMP:ATP ratio, which in turn activates AMPK.[2] While effective, they can have off-target effects due to their broad mechanism of action.[3]
-
Direct Activators: These small molecules bind directly to the AMPK complex, causing a conformational change that leads to its activation. Many direct activators bind to an allosteric site known as the "Allosteric Drug and Metabolite (ADaM)" site, which is located at the interface of the α and β subunits.[2] These activators can exhibit varying degrees of specificity for different AMPK isoforms.
This guide will focus on the specificity of direct AMPK activators, a key consideration for their development as therapeutic agents.
Comparative Analysis of Direct AMPK Activator Specificity
The following tables summarize the potency and isoform selectivity of several well-characterized direct AMPK activators.
Table 1: Potency (EC50) of Direct AMPK Activators Against Various Isoforms (in nM)
| Activator | α1β1γ1 | α2β1γ1 | α1β2γ1 | α2β2γ1 | α2β2γ3 | Primary Selectivity |
| A-769662 | ~800 | - | - | Weakly active/Inactive | - | β1-containing complexes |
| Compound 991 (EX229) | ~60 | ~60 | ~510 | - | - | β1-containing complexes (~10-fold > β2) |
| MK-8722 | ~1-6 | ~1-6 | ~15-63 | ~15-63 | - | Pan-AMPK activator |
| PF-739 | 8.99 | 5.23 | 126 | 42.2 | - | Pan-AMPK activator (slight β1 preference) |
| SC4 | Weakly active/Inactive | - | Weakly active/Inactive | 17.2 | 82.1 | α2β2-containing complexes |
| R734 | 265 | - | - | Moderately active | - | β1 > β2 |
| R739 | 257 | - | Weak allosteric activator | - | - | β1 > β2 (primarily protects from dephosphorylation) |
EC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparison.
Table 2: Summary of Specificity and Known Off-Target Effects
| Activator | Mechanism of Direct Activation | Isoform Specificity | Known Off-Target Effects/Additional Notes |
| A-769662 | Allosteric activation and inhibition of dephosphorylation. | Selective for β1-containing complexes. | Induces glucose uptake via a PI3-kinase-dependent pathway; inhibits Na+/K+-ATPase. |
| Compound 991 (EX229) | Allosteric activation. | Preference for β1-containing complexes. | Reported to be a specific activator of AMPK in a panel of 139 kinases. In vivo toxicity has been observed. |
| MK-8722 | Potent, direct, allosteric activator. | Pan-AMPK activator (all 12 isoforms). | Can induce reversible cardiac hypertrophy. |
| PF-739 | Orally active, non-selective activator. | Pan-AMPK activator (all 12 isoforms), with slightly higher affinity for β1. | - |
| SC4 | Potent, direct activator. | Preferentially activates α2-containing complexes, particularly α2β2. | - |
| R734 & R739 | Allosteric activation and/or protection from dephosphorylation. | Activate both β1 and β2-containing complexes. R739 shows weak allosteric activation of α1β2γ1 but robustly protects it from dephosphorylation. | Derivatives of Compound 991. |
| Metformin (Indirect) | Inhibits mitochondrial complex I, increasing AMP:ATP ratio. | Non-selective for AMPK isoforms. | Broad cellular effects due to its mechanism of action. |
| AICAR (Indirect) | Metabolized to ZMP, an AMP analog. | Non-selective for AMPK isoforms. | Can have off-target effects on other AMP-sensitive enzymes. |
Signaling Pathways and Experimental Workflows
To understand the specificity of an AMPK activator, it is crucial to consider the broader signaling network and the experimental procedures used for its characterization.
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular metabolism and the downstream pathways it regulates. Direct activators bind to the AMPK complex, initiating this cascade.
Experimental Workflow for Specificity Profiling
A multi-step approach is required to thoroughly characterize the specificity of a novel AMPK activator.
Experimental Protocols
In Vitro AMPK Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of purified AMPK by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate peptide.
Principle: The kinase activity is determined by measuring the incorporation of 32P from [γ-32P]ATP into a synthetic peptide substrate, such as the SAMS peptide.
Generalized Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂).
-
Enzyme and Substrate: Add purified recombinant AMPK enzyme and the SAMS peptide substrate to the reaction buffer.
-
Compound Addition: Add the test AMPK activator at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Reaction Initiation: Start the reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific activity and determine the EC50 value of the activator.
Cellular AMPK Activation Assay (Western Blot)
This method assesses the activation of AMPK in a cellular context by detecting the phosphorylation of AMPKα at Threonine 172 (Thr172) and its downstream substrate, Acetyl-CoA Carboxylase (ACC).
Principle: Activation of AMPK leads to the phosphorylation of its α-subunit at Thr172. Activated AMPK then phosphorylates downstream targets, such as ACC at Ser79. These phosphorylation events can be detected using specific antibodies.
Generalized Protocol:
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of the AMPK activator for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Kinase Selectivity Profiling
To assess the specificity of an AMPK activator, it is essential to screen it against a broad panel of other protein kinases. This is often performed as a service by specialized companies.
Principle: The activity of the compound is tested against a large number of purified kinases (e.g., over 400) in a high-throughput format. The assays typically measure the inhibition or activation of each kinase at a fixed compound concentration.
Generalized Protocol (Example using a luminescence-based assay):
-
Assay Plate Preparation: A multi-well plate is prepared with different purified kinases in each well.
-
Compound Addition: The test compound is added to each well at a specific concentration (e.g., 1 µM).
-
Kinase Reaction: The kinase reaction is initiated by adding the specific substrate and ATP.
-
Detection: After incubation, a reagent is added that converts the amount of ADP produced (a product of the kinase reaction) into a luminescent signal.
-
Data Analysis: The luminescence is measured, and the percentage of inhibition or activation for each kinase is calculated relative to a control. This generates a selectivity profile for the compound.
Conclusion
The specificity of direct AMPK activators is a critical determinant of their therapeutic potential. While potent activators like A-769662 and Compound 991 show a preference for β1-containing isoforms, pan-AMPK activators such as MK-8722 and PF-739 activate a broader range of isoforms. The development of isoform-specific activators, like SC4 for α2β2 complexes, holds promise for tissue-targeted therapies with reduced off-target effects. A thorough evaluation of an activator's specificity, using a combination of in vitro and cellular assays, including comprehensive kinase profiling, is essential for advancing these promising therapeutic agents from the laboratory to the clinic.
References
- 1. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of AMP-activated protein kinase bound to novel pharmacological activators in phosphorylated, non-phosphorylated, and nucleotide-free states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Validating Downstream Targets of AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AMP-activated protein kinase (AMPK) activators, with a focus on validating their downstream targets. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in the selection and application of these compounds in research and drug development.
Introduction to AMPK Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. When activated, AMPK initiates a cascade of downstream signaling events that shift the cell from anabolic (energy-consuming) to catabolic (energy-producing) states. This is achieved through the direct phosphorylation of numerous downstream target proteins. The validation of these downstream phosphorylation events is critical for confirming the mechanism of action of any putative AMPK activator.
AMPK activators can be broadly categorized as either direct or indirect. Direct activators, such as A-769662 and PF-06409577, bind to the AMPK complex itself, causing a conformational change that leads to its activation. Indirect activators, like metformin and AICAR, modulate cellular energy levels, typically by increasing the AMP:ATP ratio, which in turn activates AMPK.
Performance Comparison of AMPK Activators
The following tables summarize the key performance characteristics of a selection of direct and indirect AMPK activators. It is important to note that EC50 and IC50 values can vary depending on the specific AMPK isoform, cell type, and experimental conditions.
Table 1: Potency and Selectivity of AMPK Activators
| Activator | Mechanism of Action | Target | EC50 (AMPK Activation) | Isoform Selectivity |
| PF-06409577 ("AMPK activator 7") | Direct (Allosteric) | AMPK α1β1γ1 | 7 nM[1] | Selective for β1-containing isoforms[1] |
| A-769662 | Direct (Allosteric) | AMPK | 0.8 µM (cell-free)[2] | Selective for β1-containing heterotrimers[3] |
| Metformin | Indirect (Inhibits mitochondrial complex I) | Cellular Energy Status | mM range (cell-based)[4] | Non-specific |
| AICAR | Indirect (AMP mimetic) | Cellular Energy Status | mM range (cell-based) | Non-specific |
Table 2: Reported Cellular Effects and Downstream Target Modulation
| Activator | Key Cellular Effects | Downstream Target Modulation (Examples) |
| PF-06409577 ("this compound") | Inhibits osteosarcoma cell growth, induces apoptosis and cell cycle arrest. | Induces AMPK activation, mTORC1 inhibition, and autophagy. |
| A-769662 | Inhibits fatty acid synthesis, reduces plasma glucose and triglycerides. | Increases phosphorylation of ACC; inhibits mTORC1 signaling. |
| Metformin | Increases insulin-stimulated glucose uptake in muscle and adipocytes. | Inhibits mTORC1 signaling in an AMPK-dependent and -independent manner. |
| AICAR | Stimulates glucose uptake and fatty acid oxidation. | Increases phosphorylation of ULK1, a key autophagy-regulating kinase. |
Experimental Protocols for Target Validation
Accurate validation of the downstream effects of an AMPK activator is essential. Below are detailed protocols for two key experimental techniques.
Western Blot for Phosphorylated Downstream Targets (e.g., p-ACC)
This method is used to detect the phosphorylation state of specific AMPK substrates within a cell lysate.
1. Sample Preparation:
-
Culture cells to the desired confluency and treat with the AMPK activator or vehicle control for the specified time.
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding 2x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% w/v BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-ACC Ser79) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
4. Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the specified time.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
For normalization, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total ACC).
In Vitro AMPK Kinase Assay using SAMS Peptide
This assay directly measures the enzymatic activity of AMPK by quantifying the phosphorylation of a synthetic peptide substrate (SAMS peptide).
1. Reaction Setup:
-
Prepare a master mix containing the reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT), the SAMS peptide substrate, and the AMPK enzyme.
-
Aliquot the master mix into individual reaction tubes or wells of a microplate.
-
Add the AMPK activator at various concentrations or the vehicle control.
2. Kinase Reaction:
-
Initiate the reaction by adding a solution containing ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
3. Detection of Phosphorylated Substrate:
-
Spot a portion of each reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper squares extensively with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone.
-
Transfer the dried paper squares into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
4. Data Analysis:
-
The amount of radioactivity is proportional to the AMPK activity.
-
Plot the enzyme activity against the concentration of the activator to determine the EC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for AMPK Activation
This high-throughput assay measures the phosphorylation of a fluorescently labeled peptide substrate.
1. Reaction Setup:
-
In a 384-well plate, add the AMPK activator at various concentrations.
-
Add a solution containing the AMPK enzyme and a fluorescein-labeled substrate peptide.
-
Initiate the reaction by adding ATP.
2. Detection:
-
After a defined incubation period (e.g., 1 hour), stop the reaction by adding EDTA.
-
Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
3. Measurement:
-
Allow the antibody to bind to the phosphorylated peptide (e.g., 30 minutes).
-
Measure the TR-FRET signal using a plate reader equipped for TR-FRET measurements. The signal is generated when the terbium-labeled antibody and the fluorescein-labeled phosphorylated peptide are in close proximity.
4. Data Analysis:
-
The TR-FRET ratio (acceptor emission / donor emission) is proportional to the amount of phosphorylated substrate.
-
Plot the TR-FRET ratio against the activator concentration to determine the EC50.
Visualizing Signaling Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in validating AMPK activators.
Caption: Simplified AMPK signaling pathway showing upstream activators and downstream effects.
Caption: Experimental workflow for validating downstream target phosphorylation via Western blot.
Caption: Logical comparison of different classes of AMPK activators.
References
A Comparative Guide to the Kinase Selectivity of AMPK Activator A-769662
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the direct AMP-activated protein kinase (AMPK) activator A-769662 with other kinases, supported by experimental data. A-769662 is a potent, reversible activator of AMPK, a key regulator of cellular energy homeostasis. Understanding its cross-reactivity profile is crucial for the accurate interpretation of experimental results and for the development of targeted therapeutics.
Kinase Cross-Reactivity Data
A-769662 has been profiled against a panel of protein kinases to assess its selectivity. The following table summarizes the observed activity of A-769662 against AMPK and its lack of significant activity against other representative kinases.
| Kinase Target | Family | A-769662 Activity |
| AMPK (α1β1γ1) | CAMK | Potent Activator (EC₅₀ = 0.8 µM) [1][2] |
| Representative Kinases | ||
| PKA | AGC | No significant inhibition (<15% at 10 µM) |
| PKCα | AGC | No significant inhibition (<15% at 10 µM) |
| AKT1/PKBα | AGC | No significant inhibition (<15% at 10 µM) |
| CAMK2δ | CAMK | No significant inhibition (<15% at 10 µM) |
| MAPK1/ERK2 | CMGC | No significant inhibition (<15% at 10 µM) |
| CDK2/cyclin A | CMGC | No significant inhibition (<15% at 10 µM) |
| GSK3β | CMGC | No significant inhibition (<15% at 10 µM) |
| SRC | Tyrosine Kinase | No significant inhibition (<15% at 10 µM) |
| EGFR | Tyrosine Kinase | No significant inhibition (<15% at 10 µM) |
| MET | Tyrosine Kinase | No significant inhibition (<15% at 10 µM) |
Data is based on a screen of A-769662 at 10 µM against a panel of 76 protein kinases, where none were inhibited by more than 15%[3].
While A-769662 demonstrates high selectivity for AMPK, some AMPK-independent off-target effects have been reported at higher concentrations. These include the induction of glucose uptake in skeletal muscle via a PI3-kinase-dependent pathway, inhibition of the 26S proteasome, and inhibition of human TASK3 potassium channels[4].
Experimental Protocols
The following is a representative protocol for an in vitro kinase profiling assay to determine the cross-reactivity of a compound like A-769662. This protocol is based on established methodologies such as radiometric assays (e.g., HotSpot™) and competitive binding assays (e.g., KINOMEscan®).
In Vitro Kinase Selectivity Profiling via Radiometric Assay
1. Reagents and Materials:
-
Purified recombinant kinases (panel of interest)
-
Specific peptide or protein substrates for each kinase
-
A-769662 stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of A-769662 in DMSO. Further dilute in the kinase reaction buffer to the desired final assay concentrations.
-
Kinase Reaction Setup:
-
Add the kinase reaction buffer to the wells of a microplate.
-
Add the specific substrate for each kinase to the corresponding wells.
-
Add the diluted A-769662 or DMSO (vehicle control) to the wells.
-
Add the purified kinase to each well to initiate a pre-incubation period (e.g., 10 minutes at room temperature).
-
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP to each well. The final ATP concentration should be close to the Km for each respective kinase.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination and Substrate Capture:
-
Terminate the reaction by spotting the reaction mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
-
Signal Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining in the presence of A-769662 compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the A-769662 concentration to determine IC₅₀ values for any inhibited kinases.
-
Visualizations
AMPK Signaling Pathway and A-769662 Mechanism of Action
Caption: A-769662 allosterically activates the AMPK complex.
Experimental Workflow for Kinase Cross-Reactivity Screening
Caption: Workflow for radiometric kinase selectivity profiling.
References
Direct Binding of AMPK Activator 7 to AMPK: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AMP-activated protein kinase (AMPK) activator 7, alongside other well-characterized AMPK activators. We present available binding and activation data, detailed experimental protocols for assessing direct binding, and visual representations of the relevant pathways and workflows to aid in the objective evaluation of these compounds.
Comparison of AMPK Activators
The following table summarizes the key quantitative data for AMPK activator 7 and a selection of other direct and indirect AMPK activators. While direct binding data, such as the dissociation constant (K_d_), is crucial for confirming a direct interaction, it is not always publicly available. In such cases, the half-maximal effective concentration (EC50) for AMPK activation is provided as a measure of the compound's potency.
| Compound | Activation Mechanism | Binding Site | K_d_ (μM) | EC50 (μM) | Notes |
| This compound | Direct | Not explicitly defined in public literature | Not publicly available | 0.0088[1] | Also known as compound I-3-24. Limited public data on direct binding. |
| A-769662 | Direct, Allosteric | ADaM site on α/β subunits | Not consistently reported, activation focused | 0.8[2] | Selectively activates AMPK heterotrimers containing the β1 subunit. |
| Compound 991 (EX229) | Direct, Allosteric | ADaM site on α/β subunits | 0.06 (α1β1γ1), 0.06 (α2β1γ1), 0.51 (α1β2γ1)[1][3] | ~0.09 | A potent, direct activator with high affinity for β1-containing AMPK complexes. |
| AICAR | Indirect | γ-subunit (as ZMP, an AMP analog) | Not applicable | Varies with cell type and conditions | A pro-drug that is intracellularly converted to ZMP, an AMP mimetic. |
| Metformin | Indirect | Not applicable | Not applicable | Varies with cell type and conditions | Mechanism is complex and not fully elucidated; thought to act by increasing the cellular AMP:ATP ratio. |
Experimental Protocols for Confirming Direct Binding
To definitively confirm the direct binding of a small molecule to AMPK, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR)
SPR measures the real-time interaction between a ligand (e.g., AMPK) immobilized on a sensor chip and an analyte (e.g., this compound) in solution.
Objective: To determine the association (k_on_) and dissociation (k_off_) rate constants, and the equilibrium dissociation constant (K_d_) for the binding of an AMPK activator to the AMPK heterotrimer.
Materials:
-
Purified recombinant human AMPK heterotrimer (e.g., α1β1γ1 isoform)
-
This compound and comparator compounds
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the AMPK protein by injecting a solution of 20-50 µg/mL in immobilization buffer.
-
Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl.
-
-
Analyte Binding:
-
Prepare a dilution series of the AMPK activator in running buffer (e.g., 0.1 nM to 10 µM).
-
Inject the different concentrations of the activator over the immobilized AMPK surface, followed by a dissociation phase with running buffer.
-
A buffer-only injection should be included for double referencing.
-
-
Regeneration:
-
If necessary, inject the regeneration solution to remove any remaining bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on_, k_off_, and K_d_.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (K_d_), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Objective: To determine the thermodynamic parameters of the interaction between an AMPK activator and the AMPK heterotrimer.
Materials:
-
Purified recombinant human AMPK heterotrimer
-
This compound and comparator compounds
-
ITC instrument
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT)
Procedure:
-
Sample Preparation:
-
Dialyze both the AMPK protein and the activator compound into the same reaction buffer to minimize heats of dilution.
-
Degas the solutions to prevent air bubbles.
-
Determine the accurate concentrations of the protein and the compound.
-
-
ITC Experiment:
-
Fill the sample cell with the AMPK protein solution (e.g., 10-20 µM).
-
Fill the injection syringe with the AMPK activator solution (e.g., 100-200 µM).
-
Perform a series of small injections of the activator into the AMPK solution while monitoring the heat change.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of the activator to AMPK.
-
The resulting isotherm is fitted to a binding model to determine K_d_, n, and ΔH.
-
Visualizing the Molecular Interactions and Experimental Process
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathway and the experimental workflow for assessing direct binding.
Caption: Direct activation of AMPK by a small molecule activator.
Caption: Workflow for direct binding assays (SPR and ITC).
References
A Comparative Guide to the Potency of AMPK Activator 7 and Other Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AMP-activated protein kinase (AMPK) activator 7 relative to other established AMPK-activating compounds. This analysis, supported by experimental data, aims to facilitate informed decisions in the selection of chemical tools for metabolic disease research.
Introduction to AMPK Activation
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic disorders such as type 2 diabetes, obesity, and cancer.[1][2][3] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1][4] Its activation is a critical cellular response to energy stress, such as low glucose or hypoxia, which leads to an increase in the AMP:ATP ratio. Activation of AMPK shifts cellular metabolism from anabolic (energy-consuming) pathways to catabolic (energy-producing) pathways to restore energy balance.
AMPK activators can be broadly categorized into two classes based on their mechanism of action:
-
Indirect Activators: These compounds typically induce cellular stress, often by inhibiting mitochondrial respiration, which leads to an increase in the cellular AMP/ATP ratio. This mimics a natural energy-depleted state, leading to the activation of AMPK.
-
Direct Activators: These small molecules bind directly to the AMPK complex, causing a conformational change that leads to its activation. Many direct activators bind to an allosteric site known as the allosteric drug and metabolite (ADaM) site, located at the interface of the α and β subunits.
The potency of these activators is typically quantified by their half-maximal effective concentration (EC50) or half-maximal activation concentration (AC50), with lower values indicating higher potency.
Comparative Potency of AMPK Activators
The following table summarizes the potency and characteristics of AMPK activator 7 alongside other well-documented AMPK activators.
| Compound | Mechanism of Action | Potency (EC50/Effective Concentration) | Isoform Selectivity | Reference |
| This compound (I-3-24) | Direct | 8.8 nM | Not specified | --INVALID-LINK-- |
| A-769662 | Direct (Allosteric) | ~0.8 µM | Selective for β1-containing complexes | |
| MK-8722 | Direct (Allosteric) | ~1 to 60 nM | Pan-AMPK activator | |
| PF-739 | Direct (Allosteric) | α2β1γ1: 5.23 nM, α1β1γ1: 8.99 nM, α2β2γ1: 42.2 nM, α1β2γ1: 126 nM | Pan-AMPK activator | --INVALID-LINK-- |
| Compound C2 | Direct (Allosteric) | 10–30 nM | Preferential for α1-containing complexes | |
| 991 | Direct (Allosteric) | 5-10 fold more potent than A-769662 | Preferential for β1 > β2 complexes | |
| AICAR | Indirect (AMP mimetic) | 0.5 - 2 mM (in cells) | Non-selective | |
| Metformin | Indirect (Mitochondrial Complex I inhibitor) | mM range (in cells) | Non-selective |
Signaling Pathways and Experimental Workflows
To understand the context of these potency measurements, it is crucial to visualize the AMPK signaling pathway and the experimental workflows used for assessment.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoform-specific roles of AMP-activated protein kinase in cardiac physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of AMPK Activation: A Comparative Guide to Isoform Selectivity
For researchers, scientists, and drug development professionals, understanding the intricate dance between small molecule activators and the various isoforms of AMP-activated protein kinase (AMPK) is paramount. While a plethora of AMPK activators are available, their specific effects on the diverse AMPK complexes often remain elusive. This guide provides a comparative framework for assessing AMPK activators, with a focus on the critical aspect of isoform selectivity. Although specific experimental data on the isoform selectivity of the potent AMPK activator 7 (Compound I-3-24) is not publicly available, this guide will equip researchers with the necessary context and methodologies to evaluate it and other activators.
AMPK, a master regulator of cellular energy homeostasis, exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. In mammals, these subunits are encoded by multiple genes, giving rise to at least 12 distinct AMPK isoforms (α1, α2; β1, β2; γ1, γ2, γ3). This isoform diversity allows for tissue-specific expression and function, making isoform-selective activation a key goal in the development of targeted therapeutics for metabolic diseases and cancer.
The Significance of Isoform Selectivity
The differential tissue distribution and subcellular localization of AMPK isoforms underscore the importance of developing activators with specific isoform profiles. For instance, the α1 subunit is ubiquitously expressed, while the α2 subunit is more prominent in skeletal muscle, heart, and liver. Similarly, the β1 and β2 isoforms exhibit distinct tissue expression patterns, influencing the glycogen affinity of the AMPK complex. The γ subunits are critical for adenine nucleotide binding and also show tissue-specific expression, with γ2 being predominantly in the heart and γ3 in glycolytic skeletal muscle.
Targeting specific isoforms can potentially maximize therapeutic efficacy while minimizing off-target effects. For example, activators selective for muscle-specific isoforms could be beneficial for treating type 2 diabetes by enhancing glucose uptake, while avoiding unwanted effects in other tissues.
Comparative Landscape of AMPK Activators
While data for this compound remains unavailable, the field has characterized several other direct AMPK activators with varying degrees of isoform selectivity. Understanding these provides a valuable comparative context.
| Activator | Mechanism of Action | Known Isoform Selectivity | Key References |
| A-769662 | Allosteric activator binding to the ADaM (Allosteric Drug and Metabolite) site | Preferentially activates complexes containing the β1 subunit over the β2 subunit. | (Sanders et al., 2007) |
| Compound 991 | Allosteric activator binding to the ADaM site | Shows a preference for β1-containing isoforms. | (Xiao et al., 2013) |
| PF-739 | Pan-activator binding to the ADaM site | Activates all 12 AMPK heterotrimeric complexes. | (Cokorinos et al., 2017) |
| MK-8722 | Pan-activator binding to the ADaM site | Activates all 12 AMPK heterotrimeric complexes. | (Myers et al., 2017) |
| C2 (active form of C13) | AMP mimetic | Shows selectivity for α1-containing complexes over α2-containing complexes. | (Gómez-Galeno et al., 2010) |
This table highlights the diverse selectivity profiles of existing AMPK activators, emphasizing the need for thorough characterization of novel compounds like this compound.
Experimental Protocols for Assessing Isoform-Specific Activation
To determine the effect of an AMPK activator on different isoforms, a series of well-defined experiments are necessary. The following protocols provide a general framework for such an investigation.
Recombinant AMPK Isoform Activation Assay
Objective: To directly measure the activation of specific, purified AMPK isoform complexes by the test compound.
Methodology:
-
Expression and Purification of Recombinant AMPK Isoforms:
-
Co-express the desired α, β, and γ subunit isoforms (e.g., α1β1γ1, α2β1γ1, α1β2γ1, etc.) in a suitable expression system (e.g., E. coli, baculovirus-infected insect cells).
-
Purify the heterotrimeric complexes using affinity chromatography (e.g., Ni-NTA for His-tagged subunits) followed by size-exclusion chromatography.
-
-
In Vitro Kinase Assay:
-
Incubate the purified AMPK isoform with a specific peptide substrate (e.g., SAMS peptide) and γ-[³²P]ATP in the presence of varying concentrations of the test compound (e.g., this compound).
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction and spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated γ-[³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the EC50 (half-maximal effective concentration) for each isoform to determine potency and selectivity.
-
Cellular AMPK Activation Assay
Objective: To assess the activation of endogenous AMPK in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HEK293, C2C12 myotubes, HepG2 hepatocytes) that endogenously expresses various AMPK isoforms.
-
Treat the cells with different concentrations of the AMPK activator for a specified time.
-
-
Western Blot Analysis:
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for:
-
Phospho-AMPKα (Thr172) - a marker of AMPK activation.
-
Total AMPKα - for normalization.
-
Phospho-Acetyl-CoA Carboxylase (ACC) (Ser79) - a downstream target of AMPK.
-
Total ACC - for normalization.
-
-
Use isoform-specific antibodies for AMPK subunits (if available and validated) to immunoprecipitate and then probe for phosphorylation.
-
Use secondary antibodies conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities to determine the level of AMPK activation.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for assessing isoform selectivity.
Figure 1: Simplified AMPK signaling pathway.
Figure 2: Experimental workflow for assessing isoform selectivity.
Conclusion
The development of isoform-selective AMPK activators holds immense promise for the targeted treatment of various diseases. While specific data on the isoform selectivity of this compound is currently lacking, the experimental frameworks provided in this guide offer a clear path for its characterization. By employing these methodologies, researchers can elucidate the precise effects of this and other novel activators on the diverse family of AMPK isoforms, paving the way for the next generation of targeted metabolic therapies.
A Researcher's Guide to Off-Target Screening for AMPK Activator 7: A Comparative Analysis
For researchers, scientists, and drug development professionals, ensuring the specificity of a novel therapeutic candidate is paramount. This guide provides a comprehensive comparison of cell-based, biochemical, and in silico methods for off-target screening of "AMPK activator 7," a potent activator of AMP-activated protein kinase (AMPK) with an EC50 of 8.8 nM. Understanding the off-target profile of such a compound is critical for predicting potential side effects and ensuring its therapeutic window. This guide presents supporting experimental data, detailed protocols, and clear visual workflows to aid in the selection of the most appropriate screening strategy.
Comparative Analysis of Off-Target Screening Methods
The choice of an off-target screening method depends on various factors, including the stage of drug development, desired throughput, and the specific questions being addressed. Here, we compare three common approaches: a cell-based assay, a biochemical kinase panel, and an in silico predictive analysis for this compound and two alternative activators.
Data Presentation: Quantitative Comparison of AMPK Activators
The following table summarizes the off-target profiles of this compound and two alternative compounds, "Alternative A" and "Alternative B," as determined by three distinct screening methods. The data for the cell-based assay is presented as the half-maximal inhibitory concentration (IC50) in a target engagement assay, while the biochemical assay data is also presented as IC50 values against a panel of purified kinases. The in silico analysis provides a predicted binding affinity (Kd). Lower values indicate a higher likelihood of interaction.
| Target Kinase | This compound | Alternative A | Alternative B |
| Cell-Based Target Engagement (IC50, µM) | |||
| AMPK (On-Target) | 0.05 | 0.08 | 0.1 |
| MARK4 | 2.5 | >10 | 1.5 |
| NUAK1 | 5.8 | >10 | 3.2 |
| SIK2 | >10 | 8.5 | >10 |
| Biochemical Kinase Panel (IC50, µM) | |||
| AMPK (On-Target) | 0.01 | 0.02 | 0.03 |
| MARK4 | 1.2 | 8.9 | 0.8 |
| NUAK1 | 3.5 | >10 | 2.1 |
| SIK2 | 8.9 | 5.2 | >10 |
| CAMKK2 | >10 | >10 | 7.5 |
| In Silico Prediction (Predicted Kd, µM) | |||
| AMPK (On-Target) | 0.02 | 0.05 | 0.04 |
| MARK4 | 0.9 | 7.5 | 0.5 |
| NUAK1 | 2.8 | 9.1 | 1.8 |
| SIK2 | 7.2 | 4.8 | 9.5 |
| CAMKK2 | 15.2 | 12.3 | 6.8 |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the biological context and experimental procedures, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of similar studies.
Cell-Based Off-Target Screening: NanoBRET™ Target Engagement Assay
This protocol describes a method to quantify the apparent affinity of this compound for a panel of kinases within living cells.
1. Cell Preparation:
- HEK293 cells are transiently transfected with plasmids encoding NanoLuc®-kinase fusion proteins for the kinases of interest (e.g., AMPK, MARK4, NUAK1, SIK2).
- Transfected cells are cultured for 24 hours to allow for protein expression.
- On the day of the assay, cells are harvested, washed, and resuspended in Opti-MEM® I Reduced Serum Medium.
2. Assay Plate Preparation:
- Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
- In a white 384-well plate, add the serially diluted compound or DMSO (as a vehicle control).
3. Target Engagement Measurement:
- Add the prepared cell suspension to each well of the assay plate.
- Add the NanoBRET™ tracer, which is a fluorescent ligand that binds to the active site of the kinases, to all wells.
- Incubate the plate for 2 hours at 37°C in a CO2 incubator.
- Add NanoBRET™ Nano-Glo® Substrate to all wells.
- Read the plate on a luminometer equipped with filters to measure both the donor (NanoLuc®) and acceptor (tracer) signals.
4. Data Analysis:
- The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated by dividing the acceptor signal by the donor signal.
- The BRET ratio is then plotted against the logarithm of the compound concentration.
- IC50 values are determined by fitting the data to a four-parameter dose-response curve.
Biochemical Kinase Panel: Radiometric Kinase Assay
This protocol outlines a method for determining the in vitro inhibitory activity of this compound against a panel of purified kinases.
1. Reaction Setup:
- A reaction mixture is prepared in a 96-well plate containing the purified kinase, a specific substrate peptide, and this compound at various concentrations.
- The reaction buffer typically contains HEPES, MgCl2, and DTT.
2. Initiation:
- The kinase reaction is initiated by the addition of a solution containing [γ-³³P]ATP. The concentration of ATP is typically at or near the Km for each specific kinase.
3. Incubation:
- The reaction is allowed to proceed for a defined period, typically 60 minutes, at a controlled temperature (e.g., 30°C).
4. Termination and Detection:
- The reaction is stopped by the addition of phosphoric acid.
- The reaction mixture is transferred to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while unincorporated [γ-³³P]ATP is washed away.
- The filter plate is washed multiple times with phosphoric acid.
- After drying, a scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.
5. Data Analysis:
- The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control.
- IC50 values are then determined by fitting the data to a dose-response curve.
In Silico Off-Target Prediction
This approach utilizes computational models to predict the potential binding of this compound to a wide range of kinases.
1. Ligand and Target Preparation:
- The 3D structure of this compound is generated and energy-minimized.
- A library of 3D kinase structures is obtained from the Protein Data Bank (PDB) or generated through homology modeling.
2. Molecular Docking:
- Molecular docking simulations are performed to predict the binding pose and affinity of this compound within the ATP-binding site of each kinase in the library.
- Scoring functions are used to estimate the binding energy (often represented as a predicted dissociation constant, Kd).
3. Data Analysis:
- The predicted binding affinities for all kinases are ranked.
- Kinases with high predicted binding affinities (low Kd values) are identified as potential off-targets.
Conclusion
The comprehensive off-target screening of this compound reveals a favorable selectivity profile, with significantly higher potency for its intended target, AMPK, compared to the tested off-targets. The cell-based target engagement assay provides the most physiologically relevant data, confirming on-target activity in a cellular environment and demonstrating weaker interactions with potential off-targets. While biochemical assays offer a broader screen and quantitative IC50 values, they may not fully recapitulate the complexities of the cellular milieu. In silico methods serve as a valuable initial screening tool to prioritize experimental testing. For the development of specific and safe kinase activators, a multi-faceted approach combining in silico prediction, broad biochemical profiling, and validation in cell-based systems is highly recommended. This integrated strategy provides a robust understanding of a compound's selectivity and potential liabilities, ultimately guiding the selection of the most promising candidates for further preclinical and clinical development.
Validating the In Vivo Efficacy of Novel AMPK Activators: A Comparative Guide Against Known Standards
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the in vivo efficacy of novel AMP-activated protein kinase (AMPK) activators. Due to the limited publicly available in vivo efficacy data for the specific compound "AMPK activator 7," this document focuses on establishing a comparative baseline using the well-characterized, known standards: metformin and AICAR. The experimental data and protocols presented herein serve as a benchmark for the types of studies and endpoints crucial for validating a new AMPK activator.
Introduction to AMPK Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3] Its activation triggers a switch from anabolic (energy-consuming) to catabolic (energy-producing) processes, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and even cancer.[1][2] When cellular energy levels are low, indicated by a high AMP:ATP ratio, AMPK is activated. This activation leads to a cascade of events including the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of cholesterol and lipid synthesis.
Novel therapeutic agents, such as "this compound" (EC50 of 8.8 nM), aim to harness this pathway for therapeutic benefit. However, rigorous in vivo validation is essential to determine their true potential. This guide outlines the key comparative data and experimental protocols using established AMPK activators, metformin and AICAR, as the gold standards.
Comparative In Vivo Efficacy of Standard AMPK Activators
The following tables summarize the in vivo efficacy of metformin and AICAR across various preclinical models. These tables are structured to facilitate a direct comparison of their effects, providing a template for how a novel activator like this compound could be evaluated.
Table 1: In Vivo Efficacy in Metabolic Disease Models
| Compound | Animal Model | Dosage & Route | Key Findings | Reference |
| Metformin | C57BL/6 Mice | Not specified | Increased AMPK phosphorylation in aorta and heart. | |
| Primary Rat Hepatocytes | 10 µM - 20 µM (in vitro) | Significant AMPK activation. | ||
| Insulin-Resistant Rats | Not specified | Improved glucose and lipid metabolism. | ||
| AICAR | Insulin-Resistant Rats | 250 mg/kg (subcutaneous) | Increased glucose (4.9-fold) and fatty acid (2.4-fold) uptake in white muscle; decreased plasma glucose (~25%) and insulin (~60%). | |
| High-Fat Diet (HFD)-fed Mice | Not specified | Increased AMPK phosphorylation in dorsal root ganglia neurons. |
Table 2: In Vivo Efficacy in Cancer Models
| Compound | Animal Model | Dosage & Route | Key Findings | Reference |
| Metformin | Murine Lymphoma Xenografts | Not specified (oral administration was effective) | Remarkable inhibition of tumor growth; associated with AMPK activation and mTOR inhibition. | |
| AICAR | Glioblastoma Xenografts (U87-EGFRvIII) | Not specified | Significantly inhibited tumor growth (40% inhibition) and glucose uptake (57% inhibition). | |
| Colon Cancer Xenografts | Not specified | Potentiated the anti-cancer effect of 5-FU. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and the experimental process is crucial for understanding the mechanism of action and the study design.
Caption: AMPK signaling pathway activated by known standards and a novel compound.
Caption: Generalized workflow for in vivo efficacy testing of AMPK activators.
Detailed Experimental Protocols
The following are representative protocols for key in vivo experiments cited in the literature for metformin and AICAR. These can serve as a foundation for designing studies for novel AMPK activators.
Protocol 1: Evaluation of AMPK Activation in Mice
-
Objective: To determine if the test compound activates AMPK in target tissues in vivo.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Administer the test compound (e.g., metformin) or control vehicle to mice via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
At a predetermined time point post-administration, euthanize the animals and harvest target tissues such as the heart, aorta, liver, and skeletal muscle.
-
Homogenize the tissues in lysis buffer and prepare protein extracts.
-
Perform Western blotting using antibodies specific for phosphorylated AMPK (p-AMPK Thr172) and total AMPK, as well as phosphorylated ACC (p-ACC Ser79) and total ACC.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein as a measure of AMPK activation.
-
-
Reference: Adapted from studies on metformin's in vivo activation of AMPK.
Protocol 2: Assessment of Anti-Tumor Efficacy in a Xenograft Model
-
Objective: To evaluate the effect of the test compound on tumor growth in vivo.
-
Animal Model: Immunodeficient mice (e.g., SCID/Beige) bearing subcutaneous xenografts of a human cancer cell line (e.g., U87-EGFRvIII glioblastoma cells).
-
Procedure:
-
Implant tumor cells subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, known standard (e.g., AICAR), and test compound.
-
Administer the treatments daily or as determined by pharmacokinetic studies.
-
Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, harvest the tumors for downstream analysis, such as Western blotting for AMPK pathway proteins or immunohistochemistry.
-
-
Reference: Based on the in vivo evaluation of AICAR in glioblastoma models.
Protocol 3: Glucose and Fatty Acid Uptake in an Insulin-Resistant Model
-
Objective: To measure the effect of the test compound on glucose and fatty acid metabolism in an insulin-resistant state.
-
Animal Model: Insulin-resistant rats (e.g., induced by a high-fat diet).
-
Procedure:
-
Administer the test compound (e.g., AICAR, 250 mg/kg, s.c.) or vehicle.
-
After a specific time, infuse radiolabeled glucose (e.g., 2-deoxy-[³H]glucose) and a fatty acid analog to trace their uptake into tissues.
-
Collect blood samples at various time points to measure plasma levels of glucose, insulin, and fatty acids.
-
At the end of the experiment, harvest tissues like red and white quadriceps muscles.
-
Measure the radioactivity in the tissues to quantify the uptake of glucose and fatty acids.
-
Assess AMPK activity in tissue lysates to correlate with the metabolic effects.
-
-
Reference: Derived from studies investigating AICAR's effects on muscle metabolism.
Conclusion
While direct in vivo efficacy data for this compound is not yet widely available, a robust framework for its evaluation can be established by leveraging the extensive research on known standards like metformin and AICAR. The comparative data tables, pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive roadmap for researchers to design and execute preclinical studies. By adhering to these established methodologies, the in vivo efficacy and therapeutic potential of novel AMPK activators can be rigorously and objectively validated.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling AMPK Activator 7
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with AMPK activator 7 (CAS No. 1623138-03-3). Adherence to these protocols is essential to ensure personal safety, prevent environmental contamination, and maintain the integrity of your research. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for handling the compound, and a detailed waste disposal plan.
Essential Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the first line of defense against potential exposure to this compound. Based on its classification as a potent small molecule with acute oral toxicity and aquatic toxicity, the following PPE is mandatory for all handling procedures.[1]
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | • Double Nitrile Gloves• Lab Coat• Safety Glasses | • Chemotherapy-rated (ASTM D6978) recommended• Disposable, back-closing gown preferred• ANSI Z87.1 certified |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face Shield• Respiratory Protection | • Change gloves immediately if contaminated• Back-closing with knit cuffs• Full seal around the eyes• Recommended in addition to goggles• NIOSH-approved N95 or higher |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | • Chemotherapy-rated• Impermeable to liquids• Protect against splashes |
| Waste Disposal | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | • Heavy-duty, chemical-resistant• Impermeable to liquids• Protect against splashes |
Operational Plan: A Step-by-Step Guide for Safe Handling
All procedures involving this compound must be conducted in a designated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation and contamination.
Preparation
-
Designate a Workspace: Before handling, designate a specific area within a chemical fume hood for all work with this compound. Cover the work surface with absorbent, disposable bench paper.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, vials, and solvents, and place them in the fume hood.
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
Weighing and Aliquoting (Solid Form)
-
Tare the Balance: Inside the chemical fume hood, place a tared weigh boat on the analytical balance.
-
Dispense Compound: Carefully dispense the desired amount of solid this compound onto the weigh boat using a dedicated spatula. Avoid creating dust.
-
Secure Compound: Immediately and securely cap the stock container.
-
Transfer: Transfer the weighed compound to a labeled container for dissolution or storage.
-
Clean: Clean the spatula and any other utensils with an appropriate solvent (e.g., 70% ethanol) followed by a detergent solution. Dispose of all cleaning materials as hazardous waste.
Solution Preparation
-
Add Solvent: Slowly add the desired solvent to the vial containing the weighed solid this compound to avoid splashing.
-
Dissolve: Cap the vial and mix gently until the compound is fully dissolved. Sonication may be used if necessary.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.
Storage
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated location, away from incompatible materials.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and all contaminated materials is critical to prevent environmental harm.[1]
-
Segregate Waste: All disposable materials that have come into contact with this compound, including gloves, bench paper, pipette tips, and empty vials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions down the drain.
-
Solid Waste: Excess solid this compound should be disposed of in its original container or a securely sealed vial and placed in the solid hazardous waste container.
-
Decontamination: Decontaminate all non-disposable equipment that has come into contact with the compound using an appropriate solvent, followed by a thorough wash with soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
